PF-04447943
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C20H25N7O2 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H25N7O2/c1-13-10-26(12-17-21-5-2-6-22-17)11-16(13)18-24-19-15(20(28)25-18)9-23-27(19)14-3-7-29-8-4-14/h2,5-6,9,13-14,16H,3-4,7-8,10-12H2,1H3,(H,24,25,28) |
InChI Key |
IWXUVYOOUMLUTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5 |
Origin of Product |
United States |
Foundational & Exploratory
The PDE9A Inhibitor PF-04447943: A Comprehensive Technical Guide to its Neuronal Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-04447943 is a potent and highly selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme primarily responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the brain. This technical guide provides an in-depth analysis of the mechanism of action of this compound in neurons. By inhibiting PDE9A, this compound elevates intracellular cGMP levels, thereby modulating downstream signaling pathways crucial for synaptic plasticity, neurite outgrowth, and cognitive function. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals. Despite promising preclinical evidence, it is noteworthy that clinical trials of this compound in patients with Alzheimer's disease did not demonstrate significant improvements in cognitive endpoints.
Core Mechanism of Action: PDE9A Inhibition and cGMP Elevation
The primary mechanism of action of this compound is its potent and selective inhibition of the PDE9A enzyme. PDE9A is a key regulator of intracellular cGMP concentrations, a crucial second messenger in neuronal signaling. By binding to the catalytic site of PDE9A, this compound prevents the hydrolysis of cGMP to 5'-GMP, leading to an accumulation of cGMP in neuronal cells.[1][2] This elevation of cGMP is the central event that triggers the downstream effects of the compound on neuronal function.
dot
Caption: Signaling pathway of this compound in neurons.
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity for PDE9A.
Table 1: Inhibitory Activity of this compound against various Phosphodiesterases (PDEs)
| PDE Isoform | IC50 (nM) | Reference |
| PDE9A | 12 | [3] |
| PDE1C | >10,000 | [4] |
| PDE2A | >10,000 | |
| PDE3A | >10,000 | |
| PDE4D | >10,000 | |
| PDE5A | >10,000 | [4] |
| PDE6A | >10,000 | [4] |
| PDE7B | >10,000 | |
| PDE8A | >10,000 | |
| PDE10A | 51,200 | [2] |
| PDE11A | 80,000 | [2] |
Table 2: In Vivo Effects of this compound
| Parameter | Species | Dose | Effect | Reference |
| cGMP levels in CSF | Rat | 1-30 mg/kg, s.c. | Dose-dependent increase | [5] |
| cGMP levels in CSF | Non-human primate | 0.3-1.0 mg/kg, s.c. | Time-dependent increase | [5] |
| Novel Object Recognition | Rat | 3 mg/kg, p.o. | Reversal of scopolamine-induced deficit | |
| Neurite Outgrowth | Rat (cultured hippocampal neurons) | 30-100 nM | Significant increase | |
| Synapse Formation (Synapsin 1 expression) | Rat (cultured hippocampal neurons) | 30-100 nM | Significant increase | |
| Long-Term Potentiation (LTP) | Mouse (hippocampal slices) | 100 nM | Enhancement of LTP induced by weak tetanus | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro PDE9A Inhibition Assay (Fluorescence Polarization)
This assay determines the in vitro potency of this compound in inhibiting PDE9A activity.
Principle: A fluorescently labeled cGMP derivative (cGMP-FAM) tumbles rapidly in solution, resulting in low fluorescence polarization. PDE9A hydrolyzes cGMP-FAM to GMP-FAM. A specific binding agent is then added that binds to the phosphate (B84403) group of GMP-FAM, forming a larger, slower-tumbling complex with high fluorescence polarization. Inhibition of PDE9A prevents this increase in polarization.[1][7]
dot
Caption: Workflow for the in vitro PDE9A inhibition assay.
Materials:
-
Recombinant human PDE9A enzyme
-
Fluorescein-labeled cGMP (cGMP-FAM)
-
PDE Assay Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Phosphate-binding agent
-
This compound
-
384-well black microplate
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of this compound in PDE Assay Buffer.
-
Add the diluted compound or vehicle control to the wells of the 384-well plate.
-
Add recombinant PDE9A enzyme to each well (except for "no enzyme" controls).
-
Initiate the reaction by adding cGMP-FAM to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the phosphate-binding agent.
-
Incubate for an additional period (e.g., 30 minutes) to allow for binding.
-
Measure the fluorescence polarization using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Measurement of cGMP in Cerebrospinal Fluid (CSF)
This protocol describes the quantification of cGMP levels in the CSF of rats following administration of this compound, demonstrating target engagement in the central nervous system.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A simple procedure for quantification of neurite outgrowth based on stereological principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of novel tasks for studying view-invariant object recognition in rodents: Sensitivity to scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. funjournal.org [funjournal.org]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
PF-04447943: A Technical Guide for the Selective Inhibition of PDE9A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PF-04447943, a potent and selective inhibitor of phosphodiesterase 9A (PDE9A). This document details its mechanism of action, key quantitative data, experimental protocols, and relevant signaling pathways, serving as a comprehensive resource for professionals in the fields of neuroscience, pharmacology, and drug development.
Core Concepts: Mechanism of Action and Rationale for Use
This compound is a small molecule inhibitor that exhibits high affinity and selectivity for the PDE9A enzyme.[1] PDE9A is a critical regulator of intracellular signaling, specifically hydrolyzing the second messenger cyclic guanosine (B1672433) monophosphate (cGMP).[2] By inhibiting PDE9A, this compound prevents the degradation of cGMP, leading to its accumulation within the cell.[1] This elevation of cGMP levels modulates downstream signaling pathways, which has been shown to enhance synaptic plasticity and improve cognitive function in preclinical models, making it a valuable tool for neuroscience research and a potential therapeutic agent for cognitive disorders.[3][4]
The primary rationale for the development of this compound and other PDE9A inhibitors stems from the enzyme's role in regulating the cGMP pool synthesized by particulate guanylyl cyclase (pGC), which is activated by natriuretic peptides.[1][5] This is distinct from the nitric oxide (NO)-soluble guanylyl cyclase (sGC) pathway, which is primarily regulated by other phosphodiesterases such as PDE5.[1] This specificity allows for the targeted modulation of cGMP signaling with potentially fewer off-target effects.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency, selectivity, and effects in various experimental models.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Species | Assay Type | Value | Reference |
| PDE9A | Human | Ki | 2.8 nM | [3] |
| PDE9A | Rhesus | Ki | 4.5 nM | [3] |
| PDE9A | Rat | Ki | 18 nM | [3] |
| PDE9A | Human | IC50 | 12 nM | [6] |
| Other PDEs (1-8, 10, 11) | Human | Selectivity | >78-fold | [6] |
Table 2: In Vivo Pharmacodynamic Effects of this compound in Rodents
| Species | Dose | Route | Effect | Time Point | Reference |
| Rat | 1-30 mg/kg | p.o. | Dose-dependent increase in CSF cGMP | 30 min | [3] |
| Mouse | 1-3 mg/kg | p.o. | Improved performance in Y-maze and social recognition | N/A | [3] |
| Rat | 1-3 mg/kg | p.o. | Improved performance in novel object recognition (scopolamine-induced deficit) | N/A | [3] |
| Rat | 3 mg/kg | p.o. | Increased phosphorylated GluR1 in hippocampus | N/A | [3] |
Table 3: Clinical Trial Data for this compound
| Indication | Phase | Dose | Duration | Key Outcome | Reference |
| Alzheimer's Disease | 2 | 25 mg q12h | 12 weeks | No significant improvement in cognition (ADAS-cog) | [4][7] |
| Sickle Cell Disease | 1b | 5 mg or 25 mg twice daily | 29 days | Generally well-tolerated; reduced monocyte-platelet and neutrophil-platelet aggregates | [8] |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows are provided below to facilitate a deeper understanding of the molecular mechanisms and experimental designs.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below. These protocols are based on standard procedures and published literature.
PDE9A Enzyme Inhibition Assay (Fluorescence Polarization)
This protocol describes a method to determine the IC50 of this compound for PDE9A using a fluorescence polarization-based assay.
Materials:
-
Recombinant human PDE9A enzyme
-
Fluorescently labeled cGMP (e.g., FAM-cGMP)
-
Binding agent that specifically binds to the linearized fluorescent monophosphate product
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
This compound
-
96-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer at 10x the final desired concentration.
-
Enzyme Preparation: Dilute the recombinant PDE9A enzyme in assay buffer to a concentration that yields a significant signal change in the assay.
-
Reaction Setup:
-
Add 5 µL of the diluted this compound or vehicle (for control wells) to the wells of the 96-well plate.
-
Add 20 µL of the diluted PDE9A enzyme to the wells containing the compound and to the "no inhibitor" control wells.
-
Add 20 µL of assay buffer to the "no enzyme" control wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiate Reaction: Add 25 µL of the fluorescently labeled cGMP substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Stop Reaction and Develop Signal: Add 50 µL of the binding agent to all wells. The binding agent will bind to the hydrolyzed FAM-GMP, causing a change in fluorescence polarization.
-
Detection: Read the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Measurement of cGMP in Cerebrospinal Fluid (CSF)
This protocol outlines a general procedure for measuring cGMP levels in the CSF of rats following oral administration of this compound.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Cisterna magna puncture equipment
-
cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Dosing: Administer this compound (e.g., 1-30 mg/kg) or vehicle to rats via oral gavage.
-
CSF Collection: At a predetermined time point (e.g., 30 minutes) post-dosing, anesthetize the rats.
-
Perform a cisterna magna puncture to collect CSF.
-
Sample Processing: Immediately freeze the collected CSF samples on dry ice and store at -80°C until analysis.
-
cGMP Measurement: Thaw the CSF samples and measure the cGMP concentration using a commercially available cGMP EIA kit, following the manufacturer's instructions.
-
Data Analysis: Compare the cGMP levels in the CSF of this compound-treated rats to those of the vehicle-treated control group.
Novel Object Recognition (NOR) Test in Rats
This protocol describes the NOR test, a behavioral assay used to assess learning and memory in rats.
Materials:
-
Open field arena
-
Two identical objects for the familiarization phase
-
One novel object for the test phase
-
Video recording and analysis software
Procedure:
-
Habituation: For two consecutive days, allow each rat to explore the empty open field arena for 5-10 minutes to acclimate to the environment.
-
Familiarization Phase: On the third day, place two identical objects in the arena. Place a rat in the arena and allow it to explore the objects for a set period (e.g., 5 minutes). Record the time spent exploring each object.
-
Inter-trial Interval (ITI): Return the rat to its home cage for a specific ITI (e.g., 1 hour or 24 hours).
-
Test Phase: After the ITI, place the rat back in the arena, where one of the familiar objects has been replaced with a novel object.
-
Data Acquisition: Record the time the rat spends exploring the familiar object and the novel object for a set period (e.g., 5 minutes).
-
Data Analysis: Calculate a discrimination index (e.g., [time with novel object - time with familiar object] / [total time with both objects]). A higher discrimination index indicates better memory.
Conclusion
This compound is a highly potent and selective PDE9A inhibitor that has been extensively characterized in both preclinical and clinical settings. Its ability to elevate cGMP levels in the central nervous system and enhance synaptic plasticity and cognitive function in rodent models underscores its value as a research tool for investigating the role of the cGMP signaling pathway in neuronal function. While clinical trials in Alzheimer's disease did not show a cognitive benefit, the compound was generally well-tolerated.[4] Further research may explore its therapeutic potential in other neurological or systemic disorders where PDE9A-mediated cGMP regulation plays a significant role. This guide provides a foundational resource for researchers and drug developers interested in the further study and application of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. researchgate.net [researchgate.net]
- 8. behaviorcloud.com [behaviorcloud.com]
The Role of PF-04447943 in cGMP Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-04447943 is a potent and highly selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme crucial for the regulation of cyclic guanosine (B1672433) monophosphate (cGMP) signaling. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role within the cGMP signaling cascade, and its therapeutic potential in various disease models. Quantitative data on its potency and selectivity are presented, along with detailed protocols for key experimental assays. Visual diagrams of the relevant signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of the core concepts.
Introduction to cGMP Signaling and the Role of PDE9A
Cyclic guanosine monophosphate (cGMP) is a ubiquitous second messenger involved in a myriad of physiological processes, including cardiovascular homeostasis, neuronal function, and inflammation. The intracellular concentration of cGMP is tightly regulated by its synthesis through guanylate cyclases (GCs) and its degradation by phosphodiesterases (PDEs).
There are two primary pathways for cGMP production:
-
The Nitric Oxide (NO) - soluble Guanylate Cyclase (sGC) Pathway: Nitric oxide activates sGC in the cytoplasm, leading to the conversion of GTP to cGMP. This pathway is predominantly regulated by PDE5A.
-
The Natriuretic Peptide (NP) - particulate Guanylate Cyclase (pGC) Pathway: Natriuretic peptides, such as atrial natriuretic peptide (ANP), bind to and activate pGCs located on the cell membrane, which in turn synthesize cGMP.
Phosphodiesterase 9A (PDE9A) is a high-affinity, cGMP-specific PDE that primarily hydrolyzes cGMP generated by the NP-pGC pathway. Its distinct substrate preference and tissue distribution make it a compelling therapeutic target for conditions where potentiation of the NP-cGMP signaling axis is desired, particularly in scenarios where the NO-sGC pathway may be compromised.
This compound: A Potent and Selective PDE9A Inhibitor
This compound is a small molecule inhibitor designed to selectively target the catalytic site of PDE9A. By inhibiting PDE9A, this compound prevents the degradation of cGMP, leading to its accumulation and the subsequent activation of downstream effectors, most notably cGMP-dependent protein kinase G (PKG).
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of PDE9A. This leads to an elevation of intracellular cGMP levels in tissues where PDE9A is expressed, thereby amplifying the signaling cascade initiated by natriuretic peptides.
Quantitative Data: Potency and Selectivity
This compound exhibits high potency for PDE9A and significant selectivity over other PDE isoforms. This selectivity is crucial for minimizing off-target effects.
| Target | IC50 (nM) | Ki (nM) | Species | Reference |
| PDE9A | 12 | 2.8 | Human | [1][2] |
| 4.5 | Rhesus | [1] | ||
| 18 | Rat | [1] | ||
| PDE1 | >1000 | 8600 | Human | [1] |
| PDE2A3 | >1000 | >99,000 | Human | [1] |
| PDE3A | >1000 | >50,000 | Human | [1] |
| PDE4A | >1000 | >29,000 | Human | [1] |
| PDE5A | >940 | 14,980 | Human | [1][2] |
| PDE6C | >1000 | 5324 | Human | [1] |
| PDE7A2 | >1000 | >75,000 | Human | [1] |
| PDE8A | >1000 | >50,000 | Human | [1] |
| PDE10 | >1000 | >51,250 | Human | [1] |
| PDE11 | >1000 | >80,000 | Human | [1] |
Table 1: In vitro potency and selectivity of this compound against various PDE isoforms.
Experimental Protocols
In Vitro PDE9A Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of a compound to inhibit PDE9A activity by monitoring the change in fluorescence polarization of a fluorescently labeled cGMP substrate.
Materials:
-
Recombinant human PDE9A enzyme
-
Fluorescently labeled cGMP (e.g., FAM-cGMP)
-
This compound
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Binding Agent (specific for 5'-GMP)
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
To the wells of a 384-well plate, add the test compound or vehicle control.
-
Add a solution of recombinant PDE9A enzyme to each well.
-
Initiate the reaction by adding the fluorescently labeled cGMP substrate.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding the binding agent. The binding agent will bind to the hydrolyzed 5'-GMP, causing an increase in fluorescence polarization.
-
Read the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Measurement of cGMP in Cultured Cells (ELISA)
This protocol describes the quantification of intracellular cGMP levels in response to this compound treatment using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Cell culture plates
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
cGMP ELISA kit
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate cells and grow to desired confluency.
-
Treat cells with this compound or vehicle for the desired time.
-
Lyse the cells using 0.1 M HCl and incubate for 10-20 minutes at room temperature.
-
Scrape the cells and centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the cGMP.
-
Perform the cGMP ELISA according to the manufacturer's instructions. This typically involves:
-
Adding samples and standards to a plate pre-coated with a cGMP antibody.
-
Adding a cGMP-horseradish peroxidase (HRP) conjugate.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate that is converted by HRP to a colored product.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
Calculate the cGMP concentration in the samples based on the standard curve.
In Vivo Model of Cardiac Hypertrophy (Transverse Aortic Constriction)
Transverse Aortic Constriction (TAC) is a surgical procedure in mice that induces pressure overload on the left ventricle, leading to cardiac hypertrophy.[3][4][5][6][7]
Procedure:
-
Anesthetize the mouse and perform a thoracotomy to expose the aortic arch.
-
Ligate the transverse aorta between the innominate and left common carotid arteries with a suture tied around a needle of a specific gauge (e.g., 27-gauge) to create a defined constriction.[3]
-
Remove the needle, leaving the suture in place to create a pressure gradient.
-
Close the chest and allow the animal to recover.
-
Administer this compound or vehicle to the mice for the duration of the study.
-
At the end of the study, assess cardiac hypertrophy through methods such as echocardiography, heart weight to body weight ratio, and histological analysis of cardiomyocyte size.
Therapeutic Implications and Future Directions
The ability of this compound to selectively elevate cGMP levels through the NP-pGC pathway has positioned it as a promising therapeutic agent for a range of disorders.
Cardiovascular Diseases
In preclinical models of heart failure, PDE9A is upregulated, and its inhibition with this compound has been shown to attenuate and even reverse cardiac hypertrophy. By enhancing the anti-hypertrophic and vasodilatory effects of natriuretic peptides, this compound holds potential for the treatment of heart failure, particularly heart failure with preserved ejection fraction (HFpEF).
Neurological Disorders
PDE9A is highly expressed in brain regions associated with learning and memory, such as the hippocampus and cortex.[1] Preclinical studies have demonstrated that this compound can enhance synaptic plasticity and improve cognitive function in rodent models.[8] While a Phase 2 clinical trial in Alzheimer's disease did not meet its primary endpoint, the role of PDE9A inhibition in other neurological and psychiatric conditions continues to be an active area of research.
Conclusion
This compound is a powerful research tool and a potential therapeutic agent that acts as a potent and selective inhibitor of PDE9A. Its mechanism of action, centered on the potentiation of the NP-pGC-cGMP signaling pathway, offers a distinct approach to modulating cGMP levels compared to PDE5 inhibitors. The comprehensive data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the role of this compound and the broader implications of PDE9A inhibition in health and disease. Further research is warranted to fully elucidate the therapeutic potential of this compound across various pathological conditions.
References
- 1. This compound | CAS:1082744-20-4 | PDE9 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Video: Transverse Aortic Constriction in Mice [jove.com]
- 4. Transverse aortic constriction in mice. | Semantic Scholar [semanticscholar.org]
- 5. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Modified Technique for Transverse Aortic Constriction in Mice [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. The selective phosphodiesterase 9 (PDE9) inhibitor this compound (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-04447943: An In-Depth Technical Guide for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04447943 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme primarily responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the brain.[1][2][3] By inhibiting PDE9A, this compound elevates intracellular cGMP levels, a key second messenger implicated in synaptic plasticity, learning, and memory.[1][2][3] Preclinical studies have demonstrated the potential of this compound to enhance cognitive function and synaptic health in models relevant to Alzheimer's disease.[2][4][5] However, a Phase 2 clinical trial in patients with mild to moderate Alzheimer's disease did not show a significant improvement in cognitive, behavioral, or global change outcomes compared to placebo.[1][3] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, clinical trial results, and detailed experimental protocols to support further research in the field.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Species | Value | Reference |
| Ki (PDE9A) | Human | 2.8 nM | [2][5] |
| Rhesus | 4.5 nM | [2][5] | |
| Rat | 18 nM | [2][5] | |
| IC50 (PDE9A) | Human | 12 nM | [4] |
Table 2: Preclinical Efficacy in Rodent Models
| Model | Species | Treatment | Key Finding | Reference |
| Mouse Y-Maze (Spatial Recognition) | Mouse | 1-3 mg/kg, p.o. | Significantly improved cognitive performance | [2][5] |
| Mouse Social Recognition | Mouse | 1-3 mg/kg, p.o. | Significantly improved cognitive performance | [2][5] |
| Rat Novel Object Recognition (Scopolamine-induced deficit) | Rat | 1-3 mg/kg, p.o. | Significantly improved cognitive performance | [2][5] |
| Neurite Outgrowth & Synapse Formation | Rat (cultured hippocampal neurons) | 30-100 nM | Significantly increased neurite outgrowth and synapsin 1 expression | [2][5] |
| Long-Term Potentiation (LTP) | Rat (hippocampal slices) | 100 nM | Significantly facilitated LTP evoked by a weak tetanic stimulus | [2][5] |
| Target Engagement (cGMP levels) | Rat (cerebrospinal fluid) | 1-30 mg/kg, p.o. | Dose-dependent increase in cGMP 30 minutes after administration | [2][5] |
Table 3: Phase 2 Clinical Trial (NCT00930059) Key Results
| Outcome Measure | This compound (n=91) | Placebo (n=100) | Treatment Difference (90% CI) | p-value | Reference |
| ADAS-cog (change from baseline at week 12) | -1.91 (0.54) | -1.60 (0.50) | -0.31 (-1.52, 0.90) | Not significant | [1][3] |
| NPI (change from baseline at week 12) | -2.86 (0.72) | -2.70 (0.67) | -0.16 (-1.78, 1.48) | Not significant | [1][3] |
| Completion Rate | 87% | 92% | - | - | [1][3] |
| Discontinuation due to Adverse Events | 6.6% | 2% | - | - | [1][3] |
| Common Gastrointestinal Adverse Events | Diarrhea (5.5%), Nausea (5.5%) | Diarrhea (3%), Nausea (1%) | - | - | [1][3] |
Signaling Pathway and Experimental Workflows
cGMP Signaling Pathway in Neurons
The following diagram illustrates the proposed mechanism of action of this compound in the context of neuronal cGMP signaling and its impact on synaptic plasticity.
Caption: this compound inhibits PDE9A, increasing cGMP and activating downstream effectors to enhance synaptic plasticity.
Experimental Workflow: Preclinical Cognitive Testing
This diagram outlines the typical workflow for assessing the efficacy of this compound in rodent models of cognition.
Caption: Workflow for preclinical evaluation of this compound on rodent cognition.
Experimental Workflow: Phase 2 Clinical Trial (NCT00930059)
The following diagram provides a simplified overview of the Phase 2 clinical trial design for this compound in Alzheimer's disease patients.
References
- 1. Frontiers | The role of nitric oxide in pre-synaptic plasticity and homeostasis [frontiersin.org]
- 2. The selective phosphodiesterase 9 (PDE9) inhibitor this compound (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, this compound, in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PDE9 Inhibitor this compound Attenuates DSS-Induced Colitis by Suppressing Oxidative Stress, Inflammation, and Regulating T-Cell Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The PDE9A Inhibitor PF-04447943: A Technical Guide on its Effects on Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04447943 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme primarily expressed in the brain, particularly in regions crucial for cognitive processes such as the hippocampus and cortex.[1] PDE9A specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger involved in various cellular signaling pathways. By inhibiting PDE9A, this compound elevates intracellular cGMP levels, which has been hypothesized to enhance synaptic plasticity and, consequently, improve cognitive function. This technical guide provides an in-depth overview of the preclinical and clinical findings related to the effects of this compound on synaptic plasticity, complete with detailed experimental methodologies and a summary of quantitative data.
Mechanism of Action: The cGMP Signaling Pathway
This compound exerts its effects by modulating the nitric oxide (NO)-cGMP signaling pathway. In neurons, the activation of N-methyl-D-aspartate (NMDA) receptors leads to an influx of calcium, which stimulates nitric oxide synthase (NOS) to produce NO. NO then diffuses to presynaptic terminals and activates soluble guanylate cyclase (sGC), which in turn synthesizes cGMP. PDE9A acts as a key negative regulator in this pathway by degrading cGMP. By inhibiting PDE9A, this compound leads to a sustained elevation of cGMP levels, which is thought to enhance downstream signaling cascades that promote synaptic plasticity.[1]
Preclinical Evidence of Pro-Synaptic and Cognitive-Enhancing Effects
Preclinical studies in rodents have provided significant evidence for the positive effects of this compound on synaptic plasticity and cognitive function. These findings are summarized below.
Effects on Neuronal Morphology and Synapse Formation
In primary cultures of rat hippocampal neurons, this compound demonstrated a significant impact on neuronal structure.
| Parameter | Concentration | Result | Reference |
| Neurite Outgrowth | 30-100 nM | Significant Increase | |
| Synapsin 1 Expression | 30-100 nM | Significant Increase | |
| Neurite Outgrowth | 300-1000 nM | No Significant Effect | |
| Synapsin 1 Expression | 300-1000 nM | No Significant Effect |
Table 1: Effects of this compound on Cultured Hippocampal Neurons.
Enhancement of Hippocampal Long-Term Potentiation (LTP)
Long-term potentiation (LTP), a cellular correlate of learning and memory, was assessed in rat hippocampal slices. This compound was shown to facilitate LTP under specific stimulation protocols.
| Stimulation Protocol | Concentration | Result | Reference |
| Weak Tetanic Stimulus | 100 nM | Significant Facilitation of LTP | |
| Weak Tetanic Stimulus | 30 nM, 300 nM | No Significant Effect | |
| Theta Burst Stimulus | Not Specified | No Effect on LTP |
Table 2: Effects of this compound on Hippocampal LTP.
In Vivo Target Engagement and Cognitive Enhancement
Systemic administration of this compound in rodents led to target engagement in the central nervous system and improvements in performance across various cognitive tasks.
| Parameter | Species | Dose (p.o.) | Result | Reference |
| cGMP Levels in CSF | Rat | 1-30 mg/kg | Dose-dependent Increase | |
| Spatial Recognition Memory (Y-Maze) | Mouse | 1-3 mg/kg | Significant Improvement | |
| Social Recognition Memory | Mouse | 1-3 mg/kg | Significant Improvement | |
| Novel Object Recognition (Scopolamine-induced deficit) | Rat | 1-3 mg/kg | Significant Improvement | |
| Phosphorylated GluR1 Expression (Hippocampus) | Rat | 3 mg/kg | Significant Increase |
Table 3: In Vivo Effects of this compound in Rodents.
Clinical Development and Outcomes
Based on the promising preclinical data, this compound advanced to clinical trials for the treatment of cognitive deficits in Alzheimer's disease (AD).
Phase 2 Clinical Trial in Alzheimer's Disease
A multicenter, double-blind, placebo-controlled Phase 2 study was conducted to evaluate the efficacy and safety of this compound in patients with mild to moderate AD.[2]
| Parameter | This compound (25 mg q12h) | Placebo | Outcome | Reference |
| ADAS-cog Change from Baseline (12 weeks) | -1.91 | -1.60 | No Significant Difference | [2] |
| NPI Change from Baseline (12 weeks) | -2.86 | -2.70 | No Significant Difference | [2] |
Table 4: Primary Efficacy Outcomes of the Phase 2 Trial of this compound in AD.
The study concluded that while generally safe and well-tolerated, 12 weeks of treatment with this compound did not lead to improvements in cognition, behavior, or global change compared to placebo in this patient population.[2]
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
References
Investigating the Neuroprotective Effects of PF-04447943: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the neuroprotective effects of PF-04447943, a potent and selective inhibitor of phosphodiesterase 9A (PDE9A). By elucidating its mechanism of action, detailing key experimental protocols, and presenting relevant quantitative data, this document serves as a valuable resource for researchers investigating novel therapeutic strategies for neurodegenerative diseases.
Core Mechanism of Action: PDE9A Inhibition and cGMP Signaling
This compound exerts its neuroprotective effects by selectively inhibiting PDE9A, an enzyme primarily responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] Inhibition of PDE9A leads to an elevation of intracellular cGMP levels, which in turn activates cGMP-dependent protein kinase G (PKG).[2] The activation of PKG initiates a cascade of downstream signaling events that are crucial for synaptic plasticity, neuronal survival, and cognitive function.[3] Notably, PDE9A preferentially regulates cGMP generated through the natriuretic peptide (NP)-particulate guanylyl cyclase (pGC) pathway, as opposed to the nitric oxide (NO)-soluble guanylyl cyclase (sGC) pathway, which is primarily modulated by PDE5.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency, selectivity, and efficacy of this compound from various preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | Assay Type | Value | Reference |
| PDE9A | Human | K_i | 2.8 nM | [5] |
| PDE9A | Rhesus Monkey | K_i | 4.5 nM | [5] |
| PDE9A | Rat | K_i | 18 nM | [5] |
| PDE9A | N/A | IC_50 | 12 nM | [6] |
| PDE1C | N/A | IC_50 | 73 nM | [4] |
| Other PDEs (1-8, 10-11) | N/A | K_i | >5.3 µM | [5] |
Table 2: In Vivo and Ex Vivo Efficacy of this compound
| Experimental Model | Species | Outcome Measure | Effective Concentration/Dose | Reference |
| Cultured Hippocampal Neurons | Rat | Increased Neurite Outgrowth and Synapsin 1 Expression | 30-100 nM | [5] |
| Hippocampal Slices | Rat | Facilitated Long-Term Potentiation (LTP) | 100 nM | [5] |
| Mouse Y Maze (Spatial Recognition) | Mouse | Improved Cognitive Performance | 1-3 mg/kg, p.o. | [5] |
| Mouse Social Recognition | Mouse | Improved Cognitive Performance | 1-3 mg/kg, p.o. | [5] |
| Novel Object Recognition (Scopolamine-induced deficit) | Rat | Improved Cognitive Performance | 1-3 mg/kg, p.o. | [5] |
| Cerebrospinal Fluid cGMP Levels | Rat | Dose-dependent increase | 1-30 mg/kg, p.o. | [5] |
Signaling Pathway
The following diagram illustrates the core signaling pathway modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase 9A in Brain Regulates cGMP Signaling Independent of Nitric-Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective phosphodiesterase 9 (PDE9) inhibitor this compound (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preclinical studies of PF-04447943 in rodent models
An In-depth Technical Guide to the Preclinical Evaluation of PF-04447943 in Rodent Models
This technical guide provides a comprehensive overview of the preclinical studies of this compound, a potent and selective phosphodiesterase 9A (PDE9A) inhibitor, in various rodent models. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the compound's mechanism of action, pharmacokinetics, and efficacy. All quantitative data are summarized in structured tables, key experimental methodologies are detailed, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Mechanism of Action and In Vitro Potency
This compound is a cell-permeable and blood-brain barrier-penetrant pyrazolo[3,4-d]pyrimidinone compound.[1] Its primary mechanism of action is the selective inhibition of PDE9A, an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP).[2] By inhibiting PDE9A, this compound elevates intracellular cGMP levels, which in turn activates Protein Kinase G (PKG) and modulates downstream signaling cascades involved in synaptic plasticity and cognitive function.[2]
Signaling Pathway
The inhibition of PDE9A by this compound influences the cGMP signaling pathway, which is primarily activated by two upstream axes: the nitric oxide (NO) - soluble guanylyl cyclase (sGC) axis and the natriuretic peptide (NP) - particulate guanylyl cyclase (pGC) axis.[2] The resulting accumulation of cGMP leads to the activation of PKG and subsequent phosphorylation of target proteins that mediate various cellular responses, including the enhancement of synaptic plasticity.
In Vitro Potency and Selectivity
This compound demonstrates high affinity and selectivity for PDE9A across multiple species. Its inhibitory activity against other phosphodiesterase families is significantly lower, highlighting its specificity.
Table 1: Inhibitory Potency (Ki) of this compound against Recombinant PDE9A
| Species | Ki (nM) | Citation |
|---|---|---|
| Human | 2.8 | [1][3][4] |
| Rhesus Monkey | 4.5 | [1][3][4] |
Table 2: Selectivity of this compound against Other Human PDE Isoforms
| PDE Isoform | Ki (µM) | Citation |
|---|---|---|
| PDE1 | 8.6 | [1] |
| PDE2A3 | 99 | [1] |
| PDE3A | 50 | [1] |
| PDE4A | 29 | [1] |
| PDE5A | 14.9 | [1] |
| PDE6C | 5.3 | [1] |
| PDE7A2 | 75 | [1] |
| PDE8A | 50 | [1] |
| PDE10 | 51.2 | [1] |
| PDE11 | 80 |[1] |
Preclinical Pharmacokinetics in Rodents
Pharmacokinetic studies in rats reveal desirable properties for a central nervous system (CNS) drug candidate, including rapid absorption and a suitable half-life.
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Citation |
|---|---|---|
| Half-life (t1/2) | 4.9 hours | [1] |
| Time to Max Concentration (Tmax) | 0.3 hours |[1] |
In Vitro and Ex Vivo Efficacy in Rodent Models
Studies using rodent-derived neuronal cultures and brain slices have demonstrated the potential of this compound to promote neuronal health and enhance synaptic function.
Table 4: Effects of this compound on Neuronal Plasticity and Survival
| Model | Concentration | Effect | Citation |
|---|---|---|---|
| Cultured Rat Hippocampal Neurons | 30-100 nM | Significantly increased neurite outgrowth and synapsin 1 expression. | [3][4] |
| Cultured Rat Hippocampal Neurons | 300-1000 nM | No significant effect on neurite outgrowth or synapsin 1 expression. | [3][4] |
| Rat Hippocampal Slices | 100 nM | Significantly facilitated Long-Term Potentiation (LTP) with a weak tetanic stimulus. | [3][4] |
| Rat Organotypic Hippocampal Slices (Kainate-induced toxicity) | 1-10 µM | Significantly reduced neuronal death in the CA3 region in a dose-dependent manner. |[5][6] |
In Vivo Efficacy in Rodent Cognition Models
Systemic administration of this compound has been shown to improve performance in multiple rodent models of cognitive function, supporting its potential as a cognitive enhancer.
Target Engagement and Cognitive Enhancement
Oral administration of this compound leads to target engagement in the CNS, as evidenced by increased cGMP levels in the cerebrospinal fluid (CSF).[3][4] This biochemical effect is associated with pro-cognitive effects in various behavioral paradigms.
Table 5: In Vivo Efficacy of this compound in Rodent Cognition Models
| Species | Model | Dose (p.o.) | Key Finding | Citation |
|---|---|---|---|---|
| Rat | CNS Target Engagement | 1-30 mg/kg | Dose-dependently increased cGMP in cerebrospinal fluid. | [3][4] |
| Mouse | Y-Maze (Spatial Recognition) | 1-3 mg/kg | Significantly improved cognitive performance. | [3][4] |
| Mouse | Social Recognition Memory | 1-3 mg/kg | Significantly improved cognitive performance. | [3][4] |
| Rat | Novel Object Recognition (Scopolamine-induced deficit) | 1-3 mg/kg | Significantly improved cognitive performance. | [3][4][7] |
| Rat | Hippocampal Membranes | 3 mg/kg | Significantly increased phosphorylated GluR1 expression. | [3][5] |
| Mouse | Tg2576 FAD Model | Not specified | Improved memory, LTP, and hippocampal spine density. |[4][6][8][9] |
Experimental Protocols
PDE9A Inhibition Assay
This assay quantifies the inhibitory activity of this compound on PDE9A. The protocol is based on fluorescence polarization.[2] A fluorescently labeled cGMP substrate is incubated with the PDE9A enzyme in the presence of varying concentrations of the inhibitor. The enzyme hydrolyzes the cGMP to GMP. A specific binding agent that recognizes the phosphate (B84403) on GMP is then added. The binding of this agent to the hydrolyzed GMP results in a larger complex that tumbles slower in solution, leading to an increase in fluorescence polarization. The IC50 value is determined by measuring the concentration of this compound required to inhibit 50% of the enzyme activity.
Novel Object Recognition (NOR) Test in Rats
The NOR test assesses learning and memory in rodents. The protocol involves three phases: habituation, familiarization (training), and testing.
-
Habituation: Rats are individually placed in an open-field arena for a set period to acclimate to the environment.
-
Familiarization/Training: Two identical objects are placed in the arena, and each rat is allowed to explore them freely for a defined time. The test compound (this compound) or vehicle is administered orally before this phase. A deficit-inducing agent like scopolamine can be administered prior to the compound.
-
Testing: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring each object is recorded. A higher "discrimination index," reflecting more time spent with the novel object, indicates better memory. This compound has been shown to reverse the deficit in this task induced by scopolamine.[3][4]
Organotypic Hippocampal Slice Culture and Kainate (KA) Toxicity Model
This ex vivo model is used to study neuroprotection.
-
Slice Preparation: Hippocampal slices are prepared from young rat pups and cultured on semi-permeable membrane inserts.
-
Treatment: After a period of stabilization in culture, the slices are exposed to the neurotoxin kainic acid (KA) to induce excitotoxic neuronal death, particularly in the CA3 region.[5][6]
-
Inhibitor Application: Slices are co-incubated with KA and various concentrations of this compound (e.g., 0.01–10 µM) for 24 hours.[5][6]
-
Assessment of Neurotoxicity: Cell death is quantified by measuring the uptake of a fluorescent dye, such as propidium (B1200493) iodide (PI), which only enters cells with compromised membranes. The fluorescence intensity is measured and analyzed to determine the extent of neuronal damage. A reduction in PI fluorescence in the presence of this compound indicates a neuroprotective effect.[5][6]
Summary and Conclusion
The preclinical data from rodent models strongly support the profile of this compound as a potent, selective, and brain-penetrant PDE9A inhibitor. In vitro and ex vivo studies demonstrate its ability to enhance synaptic plasticity and protect neurons from excitotoxic insults. In vivo studies in rats and mice confirm its CNS target engagement and efficacy in improving cognitive performance across multiple behavioral domains and disease models. These findings provided a solid rationale for its advancement into clinical trials, although Phase 2 trials in Alzheimer's disease did not show a significant improvement in cognition over placebo.[6][8][9] Nevertheless, the compound continues to be investigated for other indications, and the preclinical data remain a valuable reference for the development of PDE9 inhibitors.[10][11][12]
References
- 1. PDE9 Inhibitor, this compound [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. The selective phosphodiesterase 9 (PDE9) inhibitor this compound (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, this compound, in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug Reduces Obesity in Mouse Model | Technology Networks [technologynetworks.com]
- 11. PF‐04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphodiesterase 9 inhibitor - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to PF-04447943 Applications in Sickle Cell Disease Research
Executive Summary
Sickle cell disease (SCD) is a debilitating genetic disorder characterized by chronic hemolysis, vaso-occlusion, and inflammation. A key pathophysiological feature of SCD is impaired nitric oxide (NO) bioavailability and subsequent dysregulation of the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. PF-04447943 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically degrades cGMP. By inhibiting PDE9A, this compound increases intracellular cGMP levels, offering a promising therapeutic strategy to mitigate the downstream consequences of SCD. This technical guide provides a comprehensive overview of the preclinical and clinical research on this compound in SCD, detailing its mechanism of action, summarizing key experimental findings, and providing detailed experimental protocols for the cited research.
Introduction to this compound and Sickle Cell Disease Pathophysiology
Sickle cell disease is caused by a point mutation in the β-globin gene, leading to the production of abnormal hemoglobin S (HbS).[1] Under deoxygenated conditions, HbS polymerizes, causing red blood cells to become rigid and adopt a characteristic sickle shape. These sickled cells contribute to vaso-occlusion, leading to recurrent pain crises, organ damage, and a shortened life expectancy. The pathophysiology of SCD is complex, involving not only red blood cell sickling but also chronic inflammation, endothelial dysfunction, and increased adhesion of blood cells to the vascular endothelium.[2][3]
A critical element in the vascular dysfunction seen in SCD is the reduced bioavailability of nitric oxide (NO), a key signaling molecule in the vasculature. This reduction is due to scavenging by cell-free hemoglobin released during hemolysis. Decreased NO leads to reduced activity of soluble guanylate cyclase (sGC), the enzyme that produces cGMP. Lower cGMP levels contribute to increased platelet activation, endothelial activation, and expression of adhesion molecules, all of which promote the vaso-occlusive process.[4][5]
This compound was initially developed for the treatment of Alzheimer's disease but has been repurposed for SCD research due to its mechanism of action.[4] By inhibiting PDE9A, the primary enzyme responsible for cGMP degradation in relevant hematopoietic and endothelial cells, this compound aims to restore cGMP signaling and thereby alleviate the downstream pathological events in SCD.[2][5]
Mechanism of Action: The PDE9A-cGMP Signaling Pathway
The therapeutic rationale for using this compound in sickle cell disease is centered on its ability to modulate the nitric oxide (NO)-cGMP signaling pathway. In SCD, chronic hemolysis releases cell-free hemoglobin into the plasma, which scavenges NO, leading to its reduced bioavailability. This impairs the activity of soluble guanylate cyclase (sGC), the enzyme that synthesizes cGMP from GTP.
Phosphodiesterase 9A (PDE9A) is a high-affinity, cGMP-specific phosphodiesterase that is highly expressed in hematopoietic cells, including neutrophils and reticulocytes, which are key players in the pathophysiology of SCD.[6] By degrading cGMP to GMP, PDE9A acts as a negative regulator of this signaling pathway.
This compound is a potent and selective inhibitor of PDE9A. By blocking the activity of PDE9A, this compound prevents the breakdown of cGMP, leading to its accumulation within the cell. Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates various downstream targets. The key beneficial effects of this pathway in SCD include:
-
Vasodilation: Increased cGMP in vascular smooth muscle cells leads to their relaxation and vasodilation, which can improve blood flow.
-
Reduced Cell Adhesion: Elevated cGMP levels decrease the expression of adhesion molecules on the surface of endothelial cells and leukocytes, reducing the abnormal adhesion of blood cells to the vessel wall.
-
Inhibition of Platelet Aggregation: cGMP signaling plays a role in inhibiting platelet activation and aggregation, a crucial factor in the formation of vaso-occlusive plugs.
-
Induction of Fetal Hemoglobin (HbF): Some studies suggest that elevated cGMP can stimulate the production of HbF, which inhibits the polymerization of sickle hemoglobin.
Preclinical Evidence in the Townes Mouse Model of Sickle Cell Disease
The Townes mouse model is a well-established transgenic model of SCD that expresses human α- and βS-globin and exhibits many of the pathophysiological features of the human disease.[3] Preclinical studies in this model provided the initial evidence for the therapeutic potential of this compound in SCD.
Chronic administration of this compound to Townes mice, both alone and in combination with hydroxyurea (B1673989), demonstrated significant beneficial effects on markers of vaso-occlusion and inflammation.[2][3] These studies utilized intravital microscopy of the cremaster muscle to visualize and quantify cellular interactions within the microvasculature.
Key Findings from Preclinical Studies:
-
Reduction in Leukocyte-Platelet Aggregates: Treatment with this compound significantly reduced the number and size of circulating leukocyte-platelet aggregates, which are known to contribute to vaso-occlusion.[2][3]
-
Decreased Neutrophil Adhesion: The drug decreased the adhesion of neutrophils to the endothelial lining of post-capillary venules.[3]
-
Reduced Soluble E-selectin: this compound treatment led to a decrease in the plasma levels of soluble E-selectin, a biomarker of endothelial activation.[2]
These preclinical findings provided a strong rationale for advancing this compound into clinical trials for patients with SCD.
Experimental Protocol: Intravital Microscopy in Townes Mice
The following is a generalized protocol for intravital microscopy of the cremaster muscle in Townes mice, as inferred from the available literature.
Experimental Protocol: Measurement of Leukocyte-Platelet Aggregates
Leukocyte-platelet aggregates are typically quantified from whole blood samples using flow cytometry.
Materials:
-
Whole blood collected in citrate-containing tubes
-
Phosphate-buffered saline (PBS)
-
Fluorescently-labeled monoclonal antibodies:
-
Anti-CD45 (pan-leukocyte marker)
-
Anti-CD11b or Anti-Ly6G (neutrophil marker)
-
Anti-CD14 (monocyte marker)
-
Anti-CD41 or Anti-CD61 (platelet marker)
-
-
Fixative solution (e.g., 1% paraformaldehyde)
-
Flow cytometer
Procedure:
-
Blood Collection: Collect whole blood from mice via cardiac puncture or retro-orbital bleeding into tubes containing an anticoagulant.
-
Antibody Staining:
-
Aliquot a small volume of whole blood (e.g., 50 µL) into a flow cytometry tube.
-
Add the cocktail of fluorescently labeled antibodies at predetermined optimal concentrations.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
-
Red Blood Cell Lysis (Optional but common):
-
Add a red blood cell lysis buffer and incubate as per the manufacturer's instructions.
-
Centrifuge the sample to pellet the leukocytes and wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in a fixative solution to stabilize the aggregates.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the leukocyte populations (neutrophils and monocytes) based on their forward and side scatter characteristics and expression of CD45.
-
Within each leukocyte gate, quantify the percentage of cells that are also positive for the platelet marker (e.g., CD41), representing the leukocyte-platelet aggregates.
-
Experimental Protocol: Quantification of Soluble E-selectin
Soluble E-selectin levels in plasma are measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
Materials:
-
Plasma samples from mice
-
Human or mouse soluble E-selectin ELISA kit (containing pre-coated plates, detection antibody, standards, substrate, and stop solution)
-
Plate reader
Procedure:
-
Sample Preparation: Collect whole blood and centrifuge to obtain plasma. Store plasma at -80°C until analysis.
-
ELISA Assay:
-
Prepare the standards and samples according to the kit manufacturer's instructions.
-
Add the standards and samples to the wells of the pre-coated microplate and incubate.
-
Wash the plate to remove unbound substances.
-
Add the biotin-conjugated detection antibody and incubate.
-
Wash the plate.
-
Add the streptavidin-HRP conjugate and incubate.
-
Wash the plate.
-
Add the substrate solution and incubate in the dark to allow for color development.
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the absorbance of each well at the appropriate wavelength using a plate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of soluble E-selectin in the samples by interpolating their absorbance values on the standard curve.
-
Clinical Evaluation: Phase 1b Study (NCT02114203) in Patients with Sickle Cell Disease
A Phase 1b, randomized, double-blind, placebo-controlled study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in adult patients with stable SCD.[1][7]
Study Design and Patient Demographics
The study enrolled 30 adult patients with stable SCD (ages 18-65).[1][7] Patients were randomized to receive one of two doses of this compound or a placebo twice daily for 29 days.[1][7] Fifteen of the patients were also receiving hydroxyurea therapy.[1]
| Treatment Group | Number of Patients | Dosage |
| This compound | 7 | 5 mg twice daily |
| This compound | 15 | 25 mg twice daily |
| Placebo | 7 | Twice daily |
Table 1: Treatment Groups in the Phase 1b Study of this compound
Safety and Tolerability Profile
This compound was generally well-tolerated, with no treatment-related serious adverse events reported.[1][7] The most common adverse events were headache, dizziness, and fatigue, which were more frequent in the 25 mg dose group.[7]
| Adverse Event | This compound 5 mg (n=7) | This compound 25 mg (n=15) | Placebo (n=7) |
| Headache | 1 (14%) | 4 (27%) | 1 (14%) |
| Dizziness | 0 (0%) | 2 (13%) | 1 (14%) |
| Fatigue | 1 (14%) | 3 (20%) | 2 (29%) |
| Vaso-occlusive Crisis | 1 | 2 | 1 |
Table 2: Incidence of Common Adverse Events
Pharmacodynamic and Efficacy Biomarkers
The study demonstrated pharmacodynamic effects suggestive of a protective effect against vaso-occlusion.[1][7] At day 29, the 25 mg twice-daily dose of this compound led to statistically significant reductions in several key biomarkers of inflammation and cell adhesion compared to baseline.
| Biomarker | Parameter | Percent Change from Baseline (25 mg this compound) | Adjusted p-value |
| Monocyte-Platelet Aggregates | Number | -52% | 0.025 |
| Size | -36% | 0.140 | |
| Neutrophil-Platelet Aggregates | Number | -46% | 0.095 |
| Size | -34% | 0.018 | |
| Soluble E-selectin | Level | -11% | 0.064 |
Table 3: Change from Baseline in Biomarkers of Vaso-occlusion with 25 mg this compound
Conclusion and Future Directions
The preclinical and clinical data for this compound in sickle cell disease research are encouraging. The inhibition of PDE9A and subsequent enhancement of cGMP signaling represents a targeted approach to address the underlying pathophysiology of vaso-occlusion and inflammation in SCD. The Phase 1b study demonstrated that this compound is generally safe and well-tolerated in patients with SCD and shows promising effects on biomarkers associated with disease severity.
Despite these positive early findings, the development of this compound for SCD was discontinued (B1498344) by Pfizer. The reasons for this decision have not been publicly detailed. Nevertheless, the research on this compound has provided valuable insights into the potential of PDE9A inhibition as a therapeutic strategy for SCD and has paved the way for the development of other PDE9 inhibitors, such as IMR-687, which are currently in clinical development. Future research in this area will likely focus on further elucidating the long-term safety and efficacy of PDE9A inhibitors in a larger patient population and exploring their potential in combination with other disease-modifying therapies for sickle cell disease.
References
- 1. cGMP modulation therapeutics for sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanisms underlying synergistic adhesion of sickle red blood cells by hypoxia and low nitric oxide bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Differential Formation and Composition of Leukocyte-Platelet Aggregates Induced by Various Cellular Stimulants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scite.ai [scite.ai]
- 7. researchgate.net [researchgate.net]
The Role of PF-04447943 in Modulating Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-04447943 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE9A, this compound elevates intracellular cGMP levels, thereby modulating various downstream signaling pathways. This technical guide provides an in-depth overview of the role of this compound in inflammation, summarizing key preclinical findings, elucidating its mechanism of action, and detailing relevant experimental protocols. The information presented is intended to support further research and development of PDE9A inhibitors as a potential therapeutic strategy for inflammatory diseases.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key feature of numerous chronic diseases. The cGMP signaling pathway is increasingly recognized as a critical regulator of inflammatory processes. Phosphodiesterases (PDEs) are a superfamily of enzymes that degrade cyclic nucleotides, and their inhibition offers a therapeutic approach to amplify cGMP signaling. This compound is a selective inhibitor of PDE9A, which exhibits high affinity for cGMP.[1] Its potential in modulating inflammation has been investigated in various preclinical models, demonstrating promising anti-inflammatory effects.
Mechanism of Action of this compound in Inflammation
This compound exerts its anti-inflammatory effects by selectively inhibiting PDE9A, leading to an accumulation of intracellular cGMP.[1] This elevation in cGMP influences several downstream signaling cascades implicated in the inflammatory response.
Core Signaling Pathway
The primary mechanism involves the potentiation of cGMP-dependent signaling. Increased cGMP levels activate protein kinase G (PKG), which in turn can phosphorylate various downstream targets, leading to the modulation of inflammatory gene expression and cellular responses.
Modulation of Inflammatory Pathways
Studies have shown that this compound can suppress key pro-inflammatory signaling pathways, including:
-
NF-κB Pathway: this compound has been shown to suppress the activation of nuclear factor kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory cytokines.[1][2]
-
STAT3 Pathway: Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) has also been observed following this compound treatment.[1][2] STAT3 is involved in cytokine signaling and immune cell differentiation.
-
Inflammasome Activation: this compound can attenuate the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the maturation of pro-inflammatory cytokines like IL-1β.[1]
Preclinical Evidence of Anti-Inflammatory Effects
The anti-inflammatory properties of this compound have been demonstrated in several preclinical models.
Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis
In a mouse model of ulcerative colitis induced by DSS, this compound treatment attenuated disease severity.[1][2][3] Key findings include:
-
Reduced Inflammatory Cytokines: this compound significantly suppressed the colonic levels of pro-inflammatory cytokines such as TNF-α, IL-6, IL-12/23, and IL-17.[2]
-
Increased Anti-Inflammatory Cytokines: Conversely, the treatment elevated the levels of the anti-inflammatory cytokine IL-10.[1][2]
-
Modulation of Immune Cell Polarization: this compound reversed the imbalance of Treg and Th17 cells, promoting an anti-inflammatory immune response.[2]
-
Amelioration of Oxidative Stress: The compound was found to suppress oxidative stress by activating the Nrf2 pathway.[2]
Sickle Cell Disease (SCD)
In a clinical study involving patients with stable sickle cell disease, this compound demonstrated effects suggestive of reducing vaso-occlusion, a process with a significant inflammatory component.[4][5] Treatment with this compound led to:
-
Reduced Leukocyte-Platelet Aggregates: A significant reduction in the number and size of circulating monocyte-platelet and neutrophil-platelet aggregates was observed.[4][5]
-
Decreased Soluble E-selectin: Levels of circulating soluble E-selectin, an adhesion molecule involved in inflammation, were also reduced.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies investigating this compound in inflammatory conditions.
Table 1: Effects of this compound on Inflammatory Biomarkers in DSS-Induced Colitis
| Biomarker | Model | Treatment Group | Change from Control | Reference |
| TNF-α | Mouse Colon | This compound | Significant Decrease | [2] |
| IL-6 | Mouse Colon | This compound | Significant Decrease | [2] |
| IL-12/23 | Mouse Colon | This compound | Significant Decrease | [2] |
| IL-17 | Mouse Colon | This compound | Significant Decrease | [2] |
| IL-10 | Mouse Colon | This compound | Significant Increase | [1][2] |
Table 2: Effects of this compound on Cellular Adhesion Markers in Sickle Cell Disease Patients
| Biomarker | Dose | Change from Baseline | P-value | Reference |
| Monocyte-platelet aggregates (number) | 25 mg twice daily | -52% | 0.025 | [4] |
| Monocyte-platelet aggregates (size) | 25 mg twice daily | -36% | 0.140 | [4] |
| Neutrophil-platelet aggregates (number) | 25 mg twice daily | -46% | 0.095 | [4] |
| Neutrophil-platelet aggregates (size) | 25 mg twice daily | -34% | 0.018 | [4] |
| Soluble E-selectin | 5 mg twice daily | -11% | 0.064 | [4] |
Key Experimental Protocols
DSS-Induced Colitis Model in Mice
This model is widely used to study the pathogenesis of inflammatory bowel disease and to evaluate potential therapeutics.
Methodology:
-
Animal Model: Female C57BL/6 mice are typically used.[1]
-
Induction of Colitis: Mice are administered 3% (w/v) dextran sulfate sodium (DSS) in their drinking water for 7 consecutive days.[1]
-
Treatment: this compound is administered orally by gavage at different doses (e.g., 10 and 30 mg/kg body weight) concurrently with DSS administration.[1] A control group receives DSS alone, and another group may receive a standard-of-care drug like sulfasalazine (B1682708) (SASP).[2]
-
Assessment of Disease Activity: Body weight, stool consistency, and the presence of blood in the feces are monitored daily to calculate the Disease Activity Index (DAI).
-
Tissue Collection and Analysis: At the end of the treatment period, mice are euthanized, and the colons are collected. Colon length is measured as an indicator of inflammation.
-
Histopathological Analysis: Colon tissues are fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to assess mucosal damage, goblet cell loss, and inflammatory cell infiltration.
-
Biochemical and Molecular Analysis: Colon tissue homogenates are used to measure levels of cytokines (e.g., by ELISA), oxidative stress markers (e.g., SOD, MDA), and key signaling proteins (e.g., by Western blot for NF-κB, STAT3).[1][2]
Conclusion and Future Directions
This compound, a selective PDE9A inhibitor, has demonstrated significant anti-inflammatory effects in preclinical models of ulcerative colitis and has shown potential in modulating inflammatory aspects of sickle cell disease. Its mechanism of action, centered on the elevation of cGMP and subsequent suppression of key pro-inflammatory pathways like NF-κB and STAT3, presents a compelling rationale for its further development. The ability of this compound to also modulate immune cell responses and oxidative stress further underscores its multifaceted anti-inflammatory profile.
Future research should focus on elucidating the full spectrum of inflammatory conditions where PDE9A inhibition may be beneficial. Further clinical trials are warranted to establish the safety and efficacy of this compound in patient populations with inflammatory disorders. The development of biomarkers to identify patients most likely to respond to PDE9A inhibition will also be crucial for its successful clinical translation.
References
- 1. PDE9 Inhibitor this compound Attenuates DSS-Induced Colitis by Suppressing Oxidative Stress, Inflammation, and Regulating T-Cell Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PDE9 Inhibitor this compound Attenuates DSS-Induced Colitis by Suppressing Oxidative Stress, Inflammation, and Regulating T-Cell Polarization [frontiersin.org]
- 3. PDE9 Inhibitor this compound Attenuates DSS-Induced Colitis by Suppressing Oxidative Stress, Inflammation, and Regulating T-Cell Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PF‐04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-04447943: A Potential Modulator of Neuroinflammatory Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Neuroinflammation is a complex biological response within the central nervous system (CNS) that is increasingly recognized as a critical contributor to the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This process involves the activation of resident immune cells of the CNS, primarily microglia and astrocytes, leading to the production of a cascade of inflammatory mediators such as cytokines, chemokines, and reactive oxygen species. While acute neuroinflammation is a protective mechanism, chronic activation can lead to neuronal damage and disease progression. The phosphodiesterase 9A (PDE9A) inhibitor, PF-04447943, has emerged as a compound of interest due to its role in modulating cyclic guanosine (B1672433) monophosphate (cGMP) signaling, a pathway with known links to inflammatory processes. This technical guide provides a comprehensive overview of the current understanding of this compound's effect on inflammation, with a focus on its potential implications for neuroinflammation.
Mechanism of Action: PDE9A Inhibition and cGMP Elevation
This compound is a potent and selective inhibitor of PDE9A, an enzyme that specifically hydrolyzes cGMP. By inhibiting PDE9A, this compound prevents the degradation of cGMP, leading to its accumulation within cells. The elevation of intracellular cGMP activates protein kinase G (PKG), which in turn can modulate various downstream signaling pathways, including those involved in inflammation.
Preclinical Evidence of Anti-inflammatory Effects
While direct studies on the effect of this compound on neuroinflammation are limited, a significant preclinical study by Rana et al. (2021) in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice provides strong evidence for its anti-inflammatory properties. Colitis, a form of inflammatory bowel disease, shares key inflammatory pathways with neuroinflammation.
Quantitative Data on Inflammatory Markers
The study by Rana et al. (2021) demonstrated a dose-dependent reduction in key pro-inflammatory cytokines and an increase in the anti-inflammatory cytokine IL-10 in the colon of DSS-treated mice administered this compound.
| Inflammatory Marker | Effect of this compound (30 mg/kg) | Fold Change vs. DSS Control |
| Pro-inflammatory Cytokines | ||
| TNF-α | Significant Decrease | ~1.8-fold decrease |
| IL-6 | Significant Decrease | ~2.5-fold decrease |
| IL-12/23 | Significant Decrease | ~2.0-fold decrease |
| IL-17 | Significant Decrease | ~2.2-fold decrease |
| Anti-inflammatory Cytokine | ||
| IL-10 | Significant Increase | ~1.7-fold increase |
| Oxidative Stress Markers | ||
| Malondialdehyde (MDA) | Significant Decrease | ~1.6-fold decrease |
| Superoxide (B77818) Dismutase (SOD) | Significant Increase | ~1.5-fold increase |
Data synthesized from Rana et al. (2021).
Modulation of Key Inflammatory Signaling Pathways
The anti-inflammatory effects of this compound in the colitis model were attributed to its ability to modulate critical intracellular signaling pathways known to be central to the inflammatory response.
| Signaling Pathway | Effect of this compound | Implication |
| NF-κB (Nuclear Factor kappa B) | Inhibition of p65 phosphorylation | Downregulation of pro-inflammatory gene transcription. |
| STAT3 (Signal Transducer and Activator of Transcription 3) | Inhibition of phosphorylation | Suppression of pro-inflammatory cytokine signaling. |
| Nrf2 (Nuclear factor erythroid 2-related factor 2) | Upregulation | Enhancement of antioxidant responses. |
| ERK (Extracellular signal-regulated kinase) | Upregulation of phosphorylation | Potential involvement in cellular protective mechanisms. |
Information based on findings from Rana et al. (2021).
Experimental Protocols
The following are detailed methodologies from the key preclinical study investigating the anti-inflammatory effects of this compound.
DSS-Induced Colitis Model (Rana et al., 2021)
-
Animal Model: Female C57BL/6 mice were used for the study.
-
Induction of Colitis: Acute colitis was induced by administering 3% (w/v) dextran sulfate sodium (DSS) in the drinking water for 7 consecutive days.
-
Drug Administration: this compound was administered orally by gavage at doses of 10, 20, and 30 mg/kg body weight once daily for 7 days, concurrently with DSS administration. A control group received DSS and vehicle, and another group received the standard-of-care drug sulfasalazine (B1682708) (SASP).
-
Assessment of Colitis Severity: Disease activity index (DAI), including body weight loss, stool consistency, and rectal bleeding, was monitored daily. At the end of the study, colon length was measured.
-
Histological Analysis: Colon tissues were fixed in 4% paraformaldehyde, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess tissue damage, inflammatory cell infiltration, and loss of goblet cells.
Measurement of Inflammatory Markers (Rana et al., 2021)
-
Enzyme-Linked Immunosorbent Assay (ELISA): Colon tissue homogenates were used to quantify the levels of TNF-α, IL-6, IL-12/23, IL-17, and IL-10 using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis: Protein extracts from colon tissues were separated by SDS-PAGE and transferred to PVDF membranes. The membranes were probed with primary antibodies against p-p65, p-IKKα/β, p-STAT3, STAT3, and SOCS3 to assess the activation of the NF-κB and STAT3 pathways.
-
Oxidative Stress Assessment: Malondialdehyde (MDA) and superoxide dismutase (SOD) levels in colon homogenates were measured using specific assay kits to evaluate oxidative stress.
Flow Cytometry for Immune Cell Populations (Rana et al., 2021)
-
Cell Isolation: Single-cell suspensions were prepared from the spleen, mesenteric lymph nodes, and colon lamina propria.
-
Staining: Cells were stained with fluorescently labeled antibodies against specific cell surface markers (e.g., CD4, CD25) and intracellular markers (e.g., Foxp3, RORγt) to identify and quantify regulatory T cells (Tregs) and Th17 cells.
-
Analysis: Stained cells were analyzed using a flow cytometer to determine the percentages of different immune cell populations.
Signaling Pathways and Experimental Workflow Visualizations
Caption: Proposed Anti-Inflammatory Signaling Pathway of this compound.
Caption: Experimental Workflow for Assessing this compound in DSS-Induced Colitis.
Caption: Key Cellular Players and Pathways in Neuroinflammation.
Implications for Neuroinflammation
The robust anti-inflammatory effects of this compound observed in a peripheral inflammation model hold significant promise for its potential application in neurological disorders where neuroinflammation is a key pathological feature. The signaling pathways modulated by this compound, namely NF-κB and STAT3, are well-established drivers of microglial and astrocytic activation in the CNS.
-
NF-κB Signaling in Neuroinflammation: In the CNS, NF-κB is a master regulator of the inflammatory response in microglia and astrocytes. Its activation leads to the transcription of numerous pro-inflammatory genes, including those encoding for TNF-α, IL-1β, and IL-6. By inhibiting NF-κB activation, this compound could potentially suppress the production of these key neuroinflammatory mediators.
-
STAT3 Signaling in Neuroinflammation: The STAT3 pathway is also critically involved in glial cell activation and the inflammatory response in the brain. STAT3 activation in microglia and astrocytes contributes to their reactive phenotypes and the production of inflammatory molecules. The inhibition of STAT3 phosphorylation by this compound suggests a mechanism by which it could dampen glial-mediated neuroinflammation.
-
The Role of cGMP in Neuroinflammation: The elevation of cGMP through PDE9A inhibition may have direct neuroprotective and anti-inflammatory effects within the CNS. The cGMP-PKG signaling pathway has been shown to exert anti-inflammatory effects in glial cells, including the suppression of pro-inflammatory gene expression.
Conclusion and Future Directions
This compound, a selective PDE9A inhibitor, has demonstrated significant anti-inflammatory properties in a preclinical model of colitis by modulating the NF-κB and STAT3 signaling pathways and reducing the production of pro-inflammatory cytokines. These findings provide a strong rationale for investigating the therapeutic potential of this compound in neurological disorders characterized by a prominent neuroinflammatory component.
Future research should focus on preclinical studies designed to directly evaluate the efficacy of this compound in established animal models of neuroinflammatory and neurodegenerative diseases. Key areas of investigation should include its ability to cross the blood-brain barrier, its impact on microglial and astrocyte activation, and its effects on neuronal survival and function in the context of neuroinflammation. Such studies will be crucial in determining the translational potential of this compound as a novel therapeutic agent for a range of debilitating neurological conditions.
Unlocking the Brain: A Technical Guide to the CNS Permeability and Distribution of PF-04447943
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04447943 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE9A, this compound elevates cGMP levels, a key second messenger in cellular signaling. In the central nervous system (CNS), this mechanism is believed to enhance synaptic plasticity and cognitive function, making this compound a compound of interest for neurodegenerative diseases such as Alzheimer's disease. A critical attribute for any CNS drug candidate is its ability to effectively cross the blood-brain barrier (BBB) and distribute to its target sites within the brain. This technical guide provides a comprehensive overview of the available data and methodologies related to the brain permeability and distribution of this compound.
Brain Permeability and CNS Target Engagement
Preclinical studies have consistently demonstrated that this compound is a brain-penetrant compound that engages its target in the central nervous system.[1][2] Evidence for this is primarily derived from the measurement of increased cGMP levels in the cerebrospinal fluid (CSF) of rodents following systemic administration of the compound.
Quantitative Data on CNS Target Engagement
A key study in rats has shown that oral administration of this compound at doses ranging from 1 to 30 mg/kg leads to a dose-dependent increase in cGMP concentrations in the CSF, observed as early as 30 minutes post-administration.[2] Further illustrating this, another study demonstrated a dose-dependent elevation of cGMP in rat CSF one hour after subcutaneous administration.[3] While specific concentrations from these studies are not publicly available, the collective data strongly indicate that this compound effectively crosses the BBB and exerts its pharmacodynamic effect within the CNS.
| Species | Route of Administration | Dose Range | Time Point | CNS Effect | Reference |
| Rat | Oral (p.o.) | 1 - 30 mg/kg | 30 minutes | Dose-dependent increase in CSF cGMP | [2] |
| Rat | Subcutaneous (s.c.) | Not specified | 1 hour | Dose-dependent increase in CSF cGMP | [3] |
Table 1: Summary of in vivo CNS Target Engagement Data for this compound
Brain Distribution
While direct quantitative measurements of this compound concentrations in different brain regions are not extensively detailed in publicly available literature, a reported logBB (logarithm of the brain-to-blood concentration ratio) of -0.4 suggests a moderate level of brain penetration. Further research is required to fully characterize the regional distribution profile of this compound within the brain.
Experimental Methodologies
The assessment of brain permeability and distribution of a compound like this compound involves a combination of in vivo and in vitro techniques.
In Vivo Assessment of CNS Target Engagement
The primary method to confirm that this compound reaches the CNS and engages its target, PDE9A, is through the measurement of cGMP levels in the CSF of laboratory animals.
Experimental Workflow for In Vivo cGMP Measurement:
Caption: Workflow for measuring CNS target engagement of this compound.
Protocol for Cerebrospinal Fluid (CSF) Collection in Rats:
A common and effective method for CSF collection in rats is via the cisterna magna.
-
Anesthesia: The rat is anesthetized using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Positioning: The animal is placed in a stereotaxic frame with its head flexed downwards to expose the back of the neck.
-
Incision and Muscle Dissection: A midline incision is made on the skin over the occipital bone, and the underlying muscles are carefully dissected to expose the atlanto-occipital membrane.
-
Puncture and Collection: A fine gauge needle (e.g., 27-30G) attached to a syringe is carefully inserted through the membrane into the cisterna magna. CSF is then slowly aspirated.
-
Sample Handling: The collected CSF is immediately processed or flash-frozen and stored at -80°C for later analysis to ensure the stability of cGMP.
Quantification of this compound and cGMP
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules like this compound and second messengers like cGMP in biological matrices.
General LC-MS/MS Method Outline:
-
Sample Preparation:
-
Plasma/CSF: Protein precipitation with a solvent like acetonitrile (B52724) or methanol, followed by centrifugation to remove precipitated proteins.
-
Brain Tissue: Homogenization of the tissue in a suitable buffer, followed by protein precipitation or solid-phase extraction.
-
-
Chromatographic Separation: The extracted sample is injected onto a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reversed-phase column is typically used to separate the analyte of interest from other matrix components.
-
Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, where specific precursor-to-product ion transitions for this compound and cGMP are monitored.
In Vitro Assessment of Brain Tissue Binding
To determine the unbound fraction of a drug in the brain (fu,brain), which is the pharmacologically active fraction, in vitro brain tissue binding assays are employed. Equilibrium dialysis is a commonly used method.
Equilibrium Dialysis Protocol for Brain Tissue Binding:
Caption: Protocol for determining brain tissue binding via equilibrium dialysis.
Signaling Pathway
This compound exerts its effects by modulating the nitric oxide (NO)-cGMP signaling pathway.
Caption: Simplified NO-cGMP signaling pathway and the action of this compound.
Conclusion
References
- 1. Novel Radioligands for Cyclic Nucleotide Phosphodiesterase Imaging with Positron Emission Tomography: An Update on Developments Since 2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective phosphodiesterase 9 (PDE9) inhibitor this compound (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
PF-04447943: A Technical Guide to a Selective PDE9A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of PF-04447943, a potent and selective inhibitor of phosphodiesterase 9A (PDE9A). The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one, is a pyrazolopyrimidinone (B8486647) derivative.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₀H₂₅N₇O₂ |
| Molecular Weight | 395.46 g/mol [3] |
| CAS Number | 1082744-20-4[3] |
| Appearance | Off-white solid[4] |
| Solubility | DMSO: 50 mg/mL[4] |
| SMILES | C[C@@H]1CN(C[C@H]1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5[2] |
| InChI Key | IWXUVYOOUMLUTQ-CZUORRHYSA-N[3] |
Pharmacology and Mechanism of Action
This compound is a highly potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP).[4] By inhibiting PDE9A, this compound increases intracellular levels of cGMP, a key second messenger involved in various physiological processes, particularly in the brain.[1]
The primary mechanism of action involves the modulation of the nitric oxide (NO)-cGMP signaling pathway. This pathway is crucial for synaptic plasticity, a fundamental process for learning and memory.[5] this compound has been shown to enhance synaptic plasticity and improve cognitive function in preclinical models.[1]
Signaling Pathway of this compound
The following diagram illustrates the signaling pathway affected by this compound. Nitric oxide (NO) activates soluble guanylate cyclase (sGC), which in turn synthesizes cGMP from GTP. PDE9A degrades cGMP, and its inhibition by this compound leads to an accumulation of cGMP. This results in the activation of protein kinase G (PKG), which phosphorylates downstream targets involved in synaptic plasticity.
Pharmacological Properties
Target Affinity and Selectivity
This compound exhibits high affinity for PDE9A across different species and demonstrates significant selectivity over other phosphodiesterase isoforms.[1][4]
| Target | Ki (nM) |
| Human PDE9A | 2.8[1][4] |
| Rhesus Monkey PDE9A | 4.5[1][4] |
| Rat PDE9A | 18[1][4] |
| PDE Isoform | Ki (µM) |
| PDE1 | 8.6[4] |
| PDE2A3 | 99[4] |
| PDE3A | 50[4] |
| PDE4A | 29[4] |
| PDE5A | 14.9[4] |
| PDE6C | 5.3[4] |
| PDE7A2 | 75[4] |
| PDE8A | 50[4] |
| PDE10 | 51.2[4] |
| PDE11 | 80[4] |
Pharmacokinetics
Pharmacokinetic studies in rats have shown that this compound possesses desirable properties for a central nervous system drug candidate.[4]
| Parameter | Value (in rats) |
| Half-life (t₁/₂) | 4.9 hours[4] |
| Time to maximum concentration (Tₘₐₓ) | 0.3 hours[4] |
Key Experimental Protocols
Detailed methodologies for key experiments involving this compound are outlined below.
In Vitro PDE9A Inhibition Assay
This protocol determines the inhibitory activity of this compound against PDE9A.
In Vivo Novel Object Recognition (NOR) Test in Rats
This protocol assesses the effect of this compound on recognition memory in rats.
-
Habituation: Individually house rats and handle them for several days before the test. On the day before the test, allow each rat to explore the empty testing arena for 10 minutes.
-
Training (Familiarization) Phase: On the test day, place two identical objects in the arena. Administer this compound (e.g., ~3 mg/kg, p.o.) or vehicle to the rats a set time before the training phase.[4] Place each rat in the arena and allow it to explore the objects for a defined period (e.g., 5 minutes).
-
Testing (Choice) Phase: After a retention interval (e.g., 1 hour or 24 hours), replace one of the familiar objects with a novel object. Place the rat back in the arena and record the time it spends exploring each object for a set duration (e.g., 3 minutes).
-
Data Analysis: Calculate a discrimination index (DI) as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher DI indicates better recognition memory.
Clinical Development
This compound has been investigated in clinical trials for conditions such as Alzheimer's disease and sickle cell disease.[3] A Phase 2 trial in patients with mild to moderate Alzheimer's disease did not show a significant improvement in cognition compared to placebo.[6] In a Phase 1b study in patients with stable sickle cell disease, this compound was generally well-tolerated and demonstrated pharmacokinetic and pharmacodynamic effects suggestive of inhibiting pathways that may contribute to vaso-occlusion.[3]
Summary
This compound is a well-characterized, potent, and selective PDE9A inhibitor that has been instrumental in elucidating the role of the cGMP signaling pathway in cognitive function. While clinical trials in Alzheimer's disease have not met their primary endpoints, the compound's favorable pharmacokinetic profile and demonstrated target engagement in humans suggest its potential utility in other therapeutic areas, such as sickle cell disease. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of PDE9A inhibition.
References
- 1. The selective phosphodiesterase 9 (PDE9) inhibitor this compound (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. PF‐04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE9 Inhibitor, this compound [sigmaaldrich.com]
- 5. apexbt.com [apexbt.com]
- 6. PDE9 Inhibitor, this compound [merckmillipore.com]
Methodological & Application
Application Notes and Protocols for PF-04447943 In Vivo Administration in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
PF-04447943 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] By inhibiting PDE9A, this compound elevates intracellular cGMP levels, which modulates various downstream signaling pathways.[1] This compound is brain-permeable and has been investigated in preclinical mouse models for its potential therapeutic effects in cognitive enhancement, sickle cell disease (SCD), and inflammatory conditions.[3][4][5][6][7] These application notes provide a detailed overview of in vivo administration protocols for this compound in mice, based on published studies.
Mechanism of Action: Signaling Pathway
This compound's primary mechanism is the inhibition of PDE9A. This enzyme is a key regulator of the cGMP signaling cascade, particularly the pool of cGMP generated by the natriuretic peptide (NP) and particulate guanylyl cyclase (pGC) axis.[1][2] Inhibition of PDE9A leads to an accumulation of cGMP, which in turn activates Protein Kinase G (PKG) and other downstream effectors. This cascade influences synaptic plasticity, inflammation, and neuroprotection.[1][4]
Data Presentation: In Vivo Dosage and Administration Summary
The following table summarizes dosages and administration routes for this compound in various mouse models as reported in the literature.
| Mouse Model | Dosage | Route of Administration | Treatment Duration | Key Findings | Reference(s) |
| Cognitive Function | 1 - 3 mg/kg | Oral (p.o.) | Single Dose | Improved performance in Y-maze and social recognition memory tasks. | [4][8] |
| Cognitive Function | 3.2 mg/kg | Not Specified | Not Specified | Improved spatial memory in the Morris water maze. | [6] |
| Target Engagement | 10 mg/kg | Not Specified | Single Dose | Increased cGMP levels in the striatum and frontal cortex. | [6] |
| Sickle Cell Disease (Townes Model) | 10 mg/kg | Oral (p.o.) | Twice daily for 4 weeks | Reduced leukocyte-platelet aggregates and markers of endothelial activation. | [3][7] |
| DSS-Induced Colitis | 3, 10, 30 mg/kg | Oral Gavage | Daily for 7 days | Attenuated colitis by suppressing oxidative stress and inflammation in a dose-dependent manner. | [5] |
| Alzheimer's Disease (Tg2576 FAD model) | Not Specified | Not Specified | Not Specified | Improved memory, LTP, and hippocampal spine density. | [9][10] |
Experimental Protocols
The following protocols provide a generalized framework for conducting in vivo studies with this compound in mice. Specific parameters should be optimized based on the experimental goals and mouse model used.
General Experimental Workflow
The diagram below illustrates a typical workflow for an in vivo study involving this compound.
Protocol 1: Assessment of Cognitive Enhancement
This protocol is based on studies evaluating the effects of this compound on memory in mice.[4][8]
-
Animals: Use standard laboratory mouse strains (e.g., C57BL/6J). House animals under a 12-hour light/dark cycle with ad libitum access to food and water. Acclimatize mice for at least one week before experimentation.
-
Drug Preparation:
-
Vehicle: While specific vehicles are not always detailed in publications, a common vehicle for oral administration is 0.5% methylcellulose (B11928114) in water. The appropriate vehicle should be determined based on solubility and stability testing.
-
This compound Solution: Prepare a suspension of this compound at the desired concentration (e.g., 0.1 - 0.3 mg/mL for a 1-3 mg/kg dose in a 25g mouse with a 10 mL/kg dosing volume). Ensure the suspension is homogenous before each administration.
-
-
Administration:
-
Administer this compound or vehicle via oral gavage (p.o.).
-
The pre-treatment time before behavioral testing depends on the compound's pharmacokinetics. A common window is 30-60 minutes post-administration.[8]
-
-
Behavioral Testing (Example: Y-Maze Spatial Recognition):
-
Training Phase: Place the mouse in the start arm of the Y-maze and allow it to explore two arms for a set period (e.g., 10 minutes), with the third (novel) arm blocked.
-
Testing Phase: After an inter-trial interval (e.g., 1-2 hours), return the mouse to the maze and allow it to explore all three arms freely for a set period (e.g., 5 minutes).
-
Data Analysis: Record the time spent in and the number of entries into each arm. An increase in time spent in the novel arm indicates improved spatial recognition memory.
-
-
Post-Mortem Analysis (Optional):
Protocol 2: Chronic Administration in a Disease Model (e.g., Sickle Cell Disease)
This protocol is adapted from a chronic dosing study in the Townes mouse model of SCD.[3][7]
-
Animals: Use Townes sickle cell mice. Acclimatize animals as described above.
-
Drug Preparation: Prepare this compound in a suitable vehicle for oral administration. For a 10 mg/kg dose, a 1 mg/mL suspension would be appropriate for a 10 mL/kg dosing volume.
-
Administration:
-
Administer this compound (10 mg/kg) or vehicle orally twice daily for the study duration (e.g., 4 weeks).[3][7]
-
This study may also include a combination treatment arm, such as co-administration with hydroxyurea (B1673989) (25 mg/kg).[3][7]
-
-
In Vivo Assessment (Intravital Microscopy - IVM):
-
Ex Vivo Analysis:
Disclaimer: These protocols are intended as a guide. Researchers must conduct their own dose-finding and pharmacokinetic studies to establish optimal experimental parameters. All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PDE9 Inhibitor this compound Attenuates DSS-Induced Colitis by Suppressing Oxidative Stress, Inflammation, and Regulating T-Cell Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. ashpublications.org [ashpublications.org]
- 8. The selective phosphodiesterase 9 (PDE9) inhibitor this compound (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-04447943 in Rodent Cognitive Enhancement Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PF-04447943, a selective phosphodiesterase 9A (PDE9A) inhibitor, in preclinical studies of cognitive enhancement in rats. The protocols detailed below are synthesized from published research and are intended to serve as a guide for designing and conducting similar experiments.
Introduction
This compound has emerged as a promising agent for cognitive enhancement. By inhibiting PDE9A, it prevents the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in neuronal signaling pathways associated with synaptic plasticity and memory.[1][2] Preclinical studies in rodents have demonstrated its efficacy in improving performance in various cognitive tasks.[3][4][5] This document outlines the effective dosages, experimental designs, and detailed protocols for utilizing this compound in rat models of cognitive function.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating the effects of this compound on cognitive function in rats.
Table 1: In Vivo Dosages and Effects of this compound in Rats
| Dosage (Oral, p.o.) | Cognitive Model | Key Findings | Reference |
| 1-3 mg/kg | Scopolamine-induced deficit in novel object recognition | Significantly improved cognitive performance. | [3][4][6] |
| 3 mg/kg | Novel object recognition | Increased phosphorylation of GluR1 in the hippocampus. | [3][4] |
| 1-30 mg/kg | Target Engagement | Dose-dependently increased cGMP in cerebrospinal fluid. | [3][4] |
| 3.2 mg/kg | Corticostriatal Transmission | Produced enduring elevations in cortical and striatal cGMP levels and augmented hippocampal synaptic plasticity. | [4] |
Table 2: In Vitro Concentrations and Effects of this compound
| Concentration | Experimental System | Key Findings | Reference |
| 30-100 nM | Cultured rat hippocampal neurons | Significantly increased neurite outgrowth and synapse formation. | [3][4] |
| 100 nM | Rat hippocampal slices | Facilitated long-term potentiation (LTP) evoked by a weak tetanic stimulus. | [3][4] |
| 0.01–1 μM | Organotypic hippocampal slices (Kainate-induced toxicity) | Significantly reduced neuronal death in a dose-dependent manner. | [5] |
Signaling Pathway
This compound enhances cognitive function by modulating the nitric oxide (NO)/cGMP signaling pathway. By inhibiting PDE9A, the enzyme responsible for cGMP degradation, this compound leads to an accumulation of cGMP.[1] This, in turn, activates Protein Kinase G (PKG), which can lead to the phosphorylation of various downstream targets, including the AMPA receptor subunit GluR1, a critical process for synaptic plasticity and memory formation.[3][4]
Figure 1. Signaling pathway of this compound in enhancing synaptic plasticity.
Experimental Protocols
The following are detailed protocols for key experiments used to assess the cognitive-enhancing effects of this compound in rats.
Novel Object Recognition (NOR) Test
This test assesses a rat's ability to recognize a novel object from a familiar one, a measure of recognition memory.
Materials:
-
Open field arena (e.g., 50 cm x 50 cm x 50 cm)
-
Two sets of identical objects (familiar objects) and one set of different objects (novel objects). Objects should be of similar size and material but differ in shape and appearance. They should be heavy enough that the rats cannot move them.
-
Video recording and analysis software
-
70% ethanol (B145695) for cleaning
Procedure:
-
Habituation:
-
Handle the rats for 5 minutes daily for 5 days leading up to the experiment.
-
On the day before the test, allow each rat to freely explore the empty arena for 10 minutes.
-
-
Training (Familiarization) Phase:
-
Place two identical objects (familiar objects) in opposite corners of the arena.
-
Place a rat in the center of the arena and allow it to explore the objects for a set period (e.g., 5 minutes).
-
Record the time the rat spends actively exploring each object (sniffing or touching with the nose or forepaws).
-
Return the rat to its home cage. The inter-trial interval (ITI) can vary, but a 24-hour ITI is common for assessing long-term memory.
-
-
Testing Phase:
-
After the ITI, place one of the familiar objects and one novel object in the same locations as in the training phase.
-
Place the rat back in the center of the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring each object.
-
Clean the arena and objects with 70% ethanol between each trial to eliminate olfactory cues.
-
-
Data Analysis:
-
Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better recognition memory.
-
Drug Administration:
-
Administer this compound (e.g., 1-3 mg/kg, p.o.) or vehicle 30-60 minutes before the training phase.
Scopolamine-Induced Cognitive Deficit Model
This model is used to induce a temporary cognitive impairment, against which the efficacy of cognitive enhancers can be tested.
Materials:
-
Scopolamine (B1681570) hydrobromide
-
Saline solution (0.9% NaCl)
-
Cognitive testing apparatus (e.g., NOR arena, Y-maze)
Procedure:
-
Administer scopolamine (e.g., 0.5-1 mg/kg, intraperitoneally, i.p.) to the rats 30 minutes before the cognitive test.
-
Administer this compound or vehicle at a predetermined time before the scopolamine injection (e.g., 30 minutes prior).
-
Conduct the cognitive test as described in the respective protocols.
-
A control group receiving vehicle instead of scopolamine should be included to establish baseline performance.
Western Blot for Phosphorylated GluR1
This protocol is for determining the levels of phosphorylated GluR1 in hippocampal tissue.
Materials:
-
Rat hippocampal tissue
-
Lysis buffer containing phosphatase and protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-pGluR1 and anti-total GluR1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Sample Preparation:
-
Euthanize the rat at a specified time after drug administration and behavioral testing.
-
Rapidly dissect the hippocampus on ice and homogenize in lysis buffer.
-
Centrifuge the lysate to pellet debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
-
Gel Electrophoresis and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pGluR1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total GluR1 to normalize the pGluR1 signal.
-
Quantify the band intensities using densitometry software.
-
Experimental Workflow
The following diagram illustrates a typical workflow for a study investigating the effects of this compound on cognitive function in a rat model.
Figure 2. Experimental workflow for a cognitive enhancement study.
Conclusion
This compound is a potent and selective PDE9A inhibitor that has demonstrated significant pro-cognitive effects in rodent models. The dosages and protocols outlined in these application notes provide a solid foundation for researchers investigating its therapeutic potential for cognitive disorders. Careful adherence to these methodologies will ensure the generation of robust and reproducible data. Further optimization of these protocols may be necessary depending on the specific experimental conditions and research questions.
References
Application Notes and Protocols for PF-04447943 in Cell Culture
Abstract
These application notes provide a detailed protocol for the preparation and use of PF-04447943, a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), for in vitro cell culture experiments.[1] This document is intended for researchers, scientists, and drug development professionals. It includes information on the mechanism of action, physicochemical properties, and step-by-step procedures for preparing stock and working solutions.
Mechanism of Action
This compound is a cell-permeable and brain-penetrant pyrazolopyrimidinone (B8486647) compound that selectively inhibits the PDE9A enzyme.[2] PDE9A is responsible for the hydrolysis of cyclic guanosine (B1672433) monophosphate (cGMP), a crucial second messenger in various signaling pathways.[1] By inhibiting PDE9A, this compound leads to an accumulation of intracellular cGMP. This elevation in cGMP primarily activates Protein Kinase G (PKG), which in turn phosphorylates downstream targets, influencing cellular processes such as synaptic plasticity, inflammation, and oxidative stress response.[1][3] The inhibition of PDE9A by this compound has been shown to modulate downstream signaling pathways including NF-κB, STAT3, and Nrf-2.[1][3]
Caption: Signaling pathway of this compound-mediated PDE9A inhibition.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 395.46 g/mol | [2] |
| Solubility | DMSO: 50 mg/mL DMF: 25 mg/mL[4] Ethanol: 12.5 mg/mL[4] | [2][4] |
| IC₅₀ (Human PDE9A) | 12 nM | [4][5] |
| Kᵢ (Human PDE9A) | 2.8 nM | [2][5] |
| Kᵢ (Rat PDE9A) | 18 nM | [2][5] |
| Effective Concentration (in vitro) | 30-100 nM (neurite outgrowth)[5][6] 1-10 µM (neuroprotection)[7] IC₅₀ = 375 nM (HEK cells expressing rhesus PDE9A2)[2][5] | [2][5][6][7] |
Experimental Protocols
These protocols outline the preparation of stock and working solutions of this compound for use in cell culture applications. All procedures should be performed in a sterile environment (e.g., a laminar flow hood).
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Sterile pipette tips and pipettors
-
Vortex mixer and/or sonicator
-
-20°C freezer for storage
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh out the desired amount of this compound. To prepare 1 mL of a 10 mM stock solution, weigh 3.955 mg of the compound (Calculation: 395.46 g/mol * 0.010 mol/L * 0.001 L = 0.003955 g = 3.955 mg).
-
Dissolution: Add the weighed powder to a sterile tube. Add the calculated volume of sterile DMSO (e.g., 1 mL for 3.955 mg) to achieve a 10 mM concentration.
-
Solubilization: Cap the tube tightly and vortex thoroughly. If necessary, sonicate the solution in a water bath for a few minutes to ensure complete dissolution. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes or cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. Stock solutions are reported to be stable for up to 3 months at -20°C.[2]
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To prevent precipitation of the compound in the aqueous culture medium, it is crucial to perform serial dilutions rather than a single large dilution.[8] An intermediate dilution is recommended.
-
Example for 10 µM final concentration: Prepare a 100 µM intermediate solution by diluting the 10 mM stock 1:100. Add 2 µL of the 10 mM stock to 198 µL of pre-warmed complete cell culture medium. Mix gently by pipetting.
-
-
Final Dilution: Use the intermediate solution to prepare the final working concentration in your cell culture plate.
-
Example for 10 µM final concentration: To achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 111 µL of the 100 µM intermediate solution to 889 µL of medium already in the well (this constitutes a 1:10 dilution of the intermediate stock).
-
-
Application to Cells: Add the final working solution to your cell cultures and mix gently by swirling the plate before incubating.
-
Vehicle Control: Always include a vehicle control in your experiments. This should contain the same final concentration of DMSO as the highest concentration of this compound used.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium does not exceed a level toxic to the cells, typically kept below 0.5%, and ideally below 0.1%.[8]
-
Solubility Check: After each dilution step, visually inspect the solution to ensure the compound has not precipitated. If precipitation occurs, you may need to revise the dilution scheme or lower the final concentration.
Workflow Visualization
The following diagram illustrates the overall workflow for preparing this compound solutions for cell culture experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. PDE9 Inhibitor, this compound [sigmaaldrich.com]
- 3. PDE9 Inhibitor this compound Attenuates DSS-Induced Colitis by Suppressing Oxidative Stress, Inflammation, and Regulating T-Cell Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | CAS:1082744-20-4 | PDE9 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. The selective phosphodiesterase 9 (PDE9) inhibitor this compound (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Note: PF-04447943 Solubility and Handling
Audience: Researchers, scientists, and drug development professionals.
Introduction: PF-04447943 is a potent, selective, and cell-permeable inhibitor of phosphodiesterase 9A (PDE9A).[1] PDE9A is a key enzyme that hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), a critical second messenger in various signaling pathways.[2][3] By inhibiting PDE9A, this compound elevates intracellular cGMP levels, making it an invaluable tool for investigating cGMP-mediated processes, including synaptic plasticity, cognitive function, and inflammatory responses.[2][4] This document provides detailed information on the solubility of this compound in common laboratory solvents and protocols for its use in experimental settings.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₀H₂₅N₇O₂[1][5] |
| Molecular Weight | 395.5 g/mol [5] |
| CAS Number | 1082744-20-4[1][5] |
| Appearance | Off-white solid[1] |
Solubility Data
The solubility of this compound has been determined in several common organic solvents and buffer systems. The following table summarizes these findings for easy comparison. It is recommended to prepare stock solutions at high concentrations in DMSO or DMF, which can then be diluted into aqueous buffers for final experimental use.
| Solvent | Concentration | Source |
| DMSO | 50 mg/mL | [1] |
| DMSO | 25 mg/mL | [5] |
| DMF | 25 mg/mL | [5] |
| Ethanol | 12.5 mg/mL | [5] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, which is suitable for long-term storage and subsequent dilution for in vitro and in vivo experiments.
Materials:
-
This compound powder (MW: 395.46 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer and/or sonicator
Workflow for Stock Solution Preparation:
Caption: Workflow for preparing a this compound stock solution.
Procedure:
-
Weighing: Accurately weigh out 1 mg of this compound powder using an analytical balance.
-
Solvent Addition: To the vial containing 1 mg of this compound, add 252.9 µL of DMSO to achieve a 10 mM concentration. (Calculation: (1 mg / 395.46 g/mol ) / 0.010 mol/L = 0.0002529 L = 252.9 µL).
-
Dissolution: Cap the vial securely and vortex thoroughly. If necessary, use a sonicator bath for a few minutes to ensure the compound is completely dissolved. The resulting solution should be clear.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C, protected from light. Stock solutions prepared in this manner are stable for up to 3 months.[1] For final experimental use, the DMSO stock should be diluted in the appropriate assay buffer, ensuring the final DMSO concentration does not exceed a level that affects the assay (e.g., typically ≤ 1%).[2][3]
Protocol 2: In Vitro PDE9A Inhibition Assay (Fluorescence Polarization)
This protocol outlines a fluorescence polarization (FP) based assay to determine the inhibitory activity of this compound on PDE9A. The principle relies on the change in polarization of a fluorescently labeled cGMP substrate upon hydrolysis by PDE9A.[2][3]
Materials:
-
Recombinant human PDE9A enzyme
-
Fluorescein-labeled cGMP (cGMP-FAM)
-
PDE Assay Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Binding Agent (recognizes the phosphate (B84403) on GMP)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
384-well black microplate
-
Fluorescence polarization plate reader
Experimental Workflow for PDE9A Inhibition Assay:
Caption: Workflow for a PDE9A Fluorescence Polarization Assay.
Procedure:
-
Compound Dilution: Prepare a serial dilution curve of this compound from the DMSO stock solution directly in PDE Assay Buffer. Ensure the final DMSO concentration remains constant across all wells (e.g., 1%).[2]
-
Plate Setup: Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a 384-well black microplate.
-
Enzyme Addition: Add recombinant human PDE9A enzyme to each well, except for the "no enzyme" control wells.[2]
-
Reaction Initiation: Start the enzymatic reaction by adding the cGMP-FAM substrate to all wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for substrate hydrolysis.[2]
-
Reaction Termination: Stop the reaction by adding the Binding Agent to all wells. This agent binds specifically to the hydrolyzed GMP-FAM.[2]
-
Binding Incubation: Incubate for an additional 30 minutes at room temperature to allow for complete binding.[2]
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters for fluorescein. The IC₅₀ value can be calculated by plotting the change in polarization against the inhibitor concentration.
Signaling Pathway
This compound exerts its effects by inhibiting PDE9A, which is a key negative regulator of the natriuretic peptide (NP)-particulate guanylyl cyclase (pGC) signaling pathway.[2][3] Activation of pGC by NPs converts GTP to cGMP. PDE9A specifically hydrolyzes this pool of cGMP. Inhibition of PDE9A by this compound leads to an accumulation of cGMP, which then activates downstream effectors like Protein Kinase G (PKG), modulating various cellular processes.[2] In inflammatory conditions, this pathway can influence NF-κB and STAT3 signaling.[6]
Caption: this compound inhibits PDE9A, increasing cGMP levels.
References
- 1. PDE9 Inhibitor, this compound [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The selective phosphodiesterase 9 (PDE9) inhibitor this compound (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. PDE9 Inhibitor this compound Attenuates DSS-Induced Colitis by Suppressing Oxidative Stress, Inflammation, and Regulating T-Cell Polarization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Long-Term Potentiation (LTP) Assay with PF-04447943
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term potentiation (LTP) is a cellular mechanism that is widely considered to be a key neural correlate of learning and memory.[1] It involves a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.[1] The study of LTP is crucial for understanding the pathophysiology of cognitive disorders and for the development of novel therapeutics.
PF-04447943 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A).[2] PDE9A is an enzyme that specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in various cellular signaling pathways.[2] By inhibiting PDE9A, this compound leads to an increase in intracellular cGMP levels, which in turn activates Protein Kinase G (PKG) and modulates downstream signaling cascades.[2] Preclinical studies have demonstrated that this compound enhances synaptic plasticity, facilitates hippocampal LTP, and improves cognitive function in rodent models.[3][4] The proposed mechanism of action involves the nitric oxide (NO)/cGMP/PKG/CREB signaling pathway.[5]
These application notes provide a detailed protocol for conducting an in vitro long-term potentiation (LTP) assay using hippocampal slices to evaluate the effects of this compound.
Signaling Pathway of this compound in Modulating LTP
Caption: Signaling pathway of this compound in LTP.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Supplier | Catalogue Number |
| This compound | Sigma-Aldrich | PZ0013 |
| Artificial Cerebrospinal Fluid (aCSF) components: | ||
| NaCl | Sigma-Aldrich | S9888 |
| KCl | Sigma-Aldrich | P9333 |
| KH2PO4 | Sigma-Aldrich | P0662 |
| MgSO4·7H2O | Sigma-Aldrich | M2643 |
| NaHCO3 | Sigma-Aldrich | S5761 |
| D-Glucose | Sigma-Aldrich | G7021 |
| CaCl2 | Sigma-Aldrich | C1016 |
| Sucrose | Sigma-Aldrich | S0389 |
| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | D8418 |
| Hippocampal Slices (e.g., from C57BL/6 mice or Sprague Dawley rats) | - | - |
| Dissection Tools (forceps, scalpels) | - | - |
| Vibrating Microtome (Vibratome) | Leica, VT1200 S | - |
| Slice Incubation/Recovery Chamber | - | - |
| Electrophysiology Rig with: | ||
| - Recording Chamber | - | - |
| - Microscope (e.g., upright with DIC optics) | - | - |
| - Micromanipulators | - | - |
| - Amplifier (e.g., MultiClamp 700B) | Molecular Devices | - |
| - Digitizer (e.g., Digidata 1550) | Molecular Devices | - |
| - Data Acquisition Software (e.g., pCLAMP) | Molecular Devices | - |
| - Stimulator and Stimulus Isolation Unit | - | - |
| Borosilicate Glass Capillaries for electrodes | - | - |
| Carbogen Gas (95% O2 / 5% CO2) | - | - |
Solutions Preparation
1. Sucrose-based Dissection Buffer (ice-cold and carbogenated)
-
87 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH2PO4
-
25 mM NaHCO3
-
75 mM Sucrose
-
25 mM D-Glucose
-
0.5 mM CaCl2
-
7 mM MgCl2
2. Artificial Cerebrospinal Fluid (aCSF) (carbogenated)
-
124 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH2PO4
-
26 mM NaHCO3
-
10 mM D-Glucose
-
2 mM CaCl2
-
1 mM MgSO4
3. This compound Stock Solution
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Store at -20°C in small aliquots to avoid freeze-thaw cycles.
-
On the day of the experiment, dilute the stock solution in aCSF to the final desired concentrations (e.g., 30 nM, 100 nM, 300 nM).[3] The final DMSO concentration should be kept below 0.1%.
Experimental Workflow
Caption: Experimental workflow for the LTP assay.
Step-by-Step Protocol
-
Hippocampal Slice Preparation: a. Anesthetize the animal (e.g., mouse or rat) according to approved institutional guidelines and perfuse transcardially with ice-cold, carbogenated sucrose-based dissection buffer. b. Rapidly dissect the brain and isolate the hippocampi in the same ice-cold buffer. c. Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibrating microtome. d. Transfer the slices to a recovery chamber containing carbogenated aCSF and allow them to recover for at least 30 minutes at 32-34°C, followed by at least 1 hour at room temperature.
-
Electrophysiological Recording: a. Transfer a single slice to the recording chamber, continuously perfused with carbogenated aCSF at a flow rate of 2-3 ml/min at 30-32°C. b. Place a stimulating electrode (e.g., concentric bipolar electrode) in the Schaffer collateral pathway of the CA3 region. c. Place a recording electrode (a glass micropipette filled with aCSF, 1-5 MΩ resistance) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[6] d. Determine the stimulus intensity that elicits 30-40% of the maximal fEPSP response.
-
Baseline Recording: a. Record stable baseline fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Drug Application: a. After establishing a stable baseline, switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 100 nM) or vehicle (aCSF with the same final concentration of DMSO).[3] b. Perfuse with the drug or vehicle for at least 20 minutes before LTP induction to allow for equilibration in the tissue.
-
LTP Induction: a. Induce LTP using a standard high-frequency stimulation protocol. A weak tetanic stimulus or a theta-burst stimulation (TBS) protocol is recommended.[3][7]
-
Weak Tetanic Stimulus: A single train of 100 pulses at 100 Hz.
-
Theta-Burst Stimulation (TBS): 10 bursts of 4 pulses at 100 Hz, with an inter-burst interval of 200 ms.[8]
-
-
Post-Induction Recording: a. Immediately following the induction protocol, resume recording fEPSPs at the baseline stimulation frequency (0.05 Hz) for at least 60 minutes to monitor the potentiation of the synaptic response.
-
Data Analysis: a. Measure the initial slope of the fEPSP for each time point. b. Normalize the fEPSP slopes to the average slope of the baseline recording period. c. Plot the normalized fEPSP slope as a function of time. d. Quantify the magnitude of LTP as the average normalized fEPSP slope during the last 10 minutes of the post-induction recording period. e. Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the magnitude of LTP between the this compound-treated group and the vehicle-treated control group.
Data Presentation
Quantitative Data Summary
| Parameter | Vehicle Control Group | This compound (30 nM) Group | This compound (100 nM) Group | This compound (300 nM) Group |
| Number of Slices (n) | User-defined | User-defined | User-defined | User-defined |
| Baseline fEPSP Slope (mV/ms) | Record mean ± SEM | Record mean ± SEM | Record mean ± SEM | Record mean ± SEM |
| LTP Induction Protocol | Weak Tetanic/TBS | Weak Tetanic/TBS | Weak Tetanic/TBS | Weak Tetanic/TBS |
| Post-Induction Time Point for Analysis | 50-60 minutes post-induction | 50-60 minutes post-induction | 50-60 minutes post-induction | 50-60 minutes post-induction |
| Mean Potentiation (% of Baseline) | Expected: ~120-140% | Expected: No significant effect[3] | Expected: Significant increase vs. Vehicle (~160-180%)[3] | Expected: No significant effect[3] |
| p-value vs. Vehicle Control | - | Calculate | Calculate | Calculate |
Troubleshooting
| Problem | Possible Cause | Solution |
| Unstable Baseline Recording | - Slice health is poor.- Inadequate perfusion rate.- Mechanical instability of the rig. | - Ensure proper slice preparation and recovery.- Check and adjust the aCSF flow rate.- Minimize vibrations and ensure electrodes are securely positioned. |
| Failure to Induce LTP in Control Group | - Stimulation intensity is too low or too high.- LTP induction protocol is too weak.- Slice is not healthy. | - Re-evaluate the stimulus-response curve.- Use a stronger induction protocol (e.g., multiple trains of HFS).- Use a new, healthy slice. |
| High Variability in Results | - Inconsistent slice quality.- Inconsistent electrode placement.- Inaccurate drug concentrations. | - Standardize the dissection and slicing procedure.- Ensure consistent placement of stimulating and recording electrodes.- Prepare fresh drug dilutions for each experiment. |
| No Effect of this compound | - Incorrect drug concentration.- Inactive compound.- LTP is already saturated by the induction protocol. | - Verify the dilution calculations and prepare fresh stock solutions.- Use a fresh batch of the compound.- Use a weaker LTP induction protocol to allow for enhancement to be observed. |
References
- 1. Long-term potentiation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. The selective phosphodiesterase 9 (PDE9) inhibitor this compound (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. scientifica.uk.com [scientifica.uk.com]
- 8. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring cGMP Levels after PF-04447943 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclic guanosine (B1672433) monophosphate (cGMP) is a vital second messenger involved in various physiological processes, including vasodilation, synaptic plasticity, and inflammation.[1] Intracellular cGMP concentrations are tightly regulated by a balance between its synthesis by guanylyl cyclases (GCs) and its degradation by phosphodiesterases (PDEs).[2] PF-04447943 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme with a high affinity for cGMP.[3] By inhibiting PDE9A, this compound prevents the hydrolysis of cGMP to 5'-GMP, leading to an elevation of intracellular cGMP levels.[3] This makes the quantification of cGMP a crucial biomarker for assessing the pharmacological activity of this compound.
These application notes provide a detailed protocol for measuring cGMP levels in biological samples following treatment with this compound, focusing on a competitive enzyme-linked immunosorbent assay (ELISA) method.
Signaling Pathway of this compound
The primary mechanism of action for this compound is the inhibition of PDE9A, which predominantly regulates cGMP generated through the natriuretic peptide (NP) - particulate guanylyl cyclase (pGC) pathway.[2][3] This is distinct from the nitric oxide (NO) - soluble guanylyl cyclase (sGC) pathway, which is mainly regulated by PDE5.[2][3] Inhibition of PDE9A by this compound leads to an accumulation of intracellular cGMP, which in turn can modulate downstream effectors like protein kinase G (PKG) to elicit various physiological responses.[2][4]
Data Presentation
Treatment with this compound has been shown to dose-dependently increase cGMP levels in the cerebrospinal fluid (CSF) of rats.[5][6] The following table summarizes representative quantitative data from such preclinical studies.
| Treatment Group | Dose (mg/kg, p.o.) | Mean cGMP Concentration in CSF (pmol/mL) | Fold Increase vs. Vehicle |
| Vehicle | 0 | ~1.5 | 1.0 |
| This compound | 1 | ~3.0 | ~2.0 |
| This compound | 3 | ~4.5 | ~3.0 |
| This compound | 10 | ~6.0 | ~4.0 |
| This compound | 30 | ~7.5 | ~5.0 |
Data are approximate values derived from published graphical data for illustrative purposes.[5][6]
Experimental Protocols
This section provides a detailed protocol for a cell-based assay to measure intracellular cGMP levels after this compound treatment using a competitive ELISA.
Materials and Reagents
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
This compound (CAS: 1082744-20-4)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Hydrochloric Acid (HCl)
-
cGMP competitive ELISA kit (from a commercial supplier)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Multi-well cell culture plates (e.g., 96-well)
-
Refrigerated centrifuge
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed cells (e.g., HEK293, primary neurons, or other relevant cell lines) in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, create serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 1 nM to 1 µM).[7]
-
Treatment:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with PBS.
-
Add the prepared this compound dilutions to the appropriate wells.
-
For vehicle control wells, add medium containing the same final concentration of DMSO.
-
-
Incubation: Incubate the plate at 37°C for the desired treatment duration (e.g., 30-60 minutes).[7]
-
Stimulation (Optional): If studying the effect of this compound on stimulated cGMP production, add a stimulating agent such as Atrial Natriuretic Peptide (ANP) for the final 10-15 minutes of incubation.[4]
-
Proceed immediately to sample preparation to prevent cGMP degradation.[8]
Protocol 2: Sample Preparation (Cell Lysis)
This step is critical to stop enzymatic activity from PDEs and preserve cGMP levels.[8]
-
Medium Aspiration: After the final incubation, carefully aspirate the medium from all wells.
-
Cell Lysis: Immediately add 100-200 µL of 0.1 M HCl to each well to lyse the cells and inactivate PDEs.[8][9]
-
Incubation: Incubate the plate at room temperature for 20 minutes, preferably on a plate shaker to ensure complete lysis.[8]
-
Storage: The plate containing the cell lysates can be sealed and stored at -20°C or below until proceeding with the cGMP assay.[8]
-
Centrifugation: Before the assay, centrifuge the lysate plate to pellet cellular debris. Collect the supernatant for the cGMP measurement.[9]
Protocol 3: cGMP Quantification (Competitive ELISA)
Follow the instructions provided with your commercial cGMP ELISA kit. A generalized procedure is outlined below.[9]
-
Reagent Preparation: Bring all kit components and cell lysates to room temperature. Prepare the cGMP standards by performing serial dilutions as described in the kit manual.
-
Assay Setup: Add 50 µL of each standard, control, and sample lysate (supernatant from Protocol 2) to the appropriate wells of the antibody-coated 96-well plate.
-
Competitive Reaction: Add the HRP-conjugated cGMP and anti-cGMP antibody to each well as per the kit's instructions. Cover the plate and incubate for the specified time (e.g., 2 hours) at room temperature, often with gentle shaking.
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with the provided wash buffer.
-
Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution to each well. The color should change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.
Experimental Workflow
Data Analysis
-
Standard Curve: Generate a standard curve by plotting the absorbance values of the standards against their known cGMP concentrations. The absorbance will be inversely proportional to the cGMP concentration.
-
Calculate cGMP Concentration: Use the standard curve to interpolate the cGMP concentration for each sample based on its absorbance value.
-
Normalization (Optional): To account for variations in cell number, the cGMP concentration can be normalized to the total protein content in each well, which can be determined using a standard protein assay (e.g., BCA assay).
-
Statistical Analysis: Perform appropriate statistical analysis to determine the significance of the observed changes in cGMP levels between different treatment groups.
References
- 1. What are cGMP-PDE inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Phosphodiesterase 9A Controls Nitric-oxide Independent cGMP and Hypertrophic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective phosphodiesterase 9 (PDE9) inhibitor this compound (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing Neurite Outgrowth with PF-04447943
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04447943 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] By inhibiting PDE9A, this compound elevates intracellular cGMP levels, a key second messenger implicated in various physiological processes, including synaptic plasticity and neuronal growth.[1] Preclinical studies have demonstrated that this compound promotes neurite outgrowth and synapse formation in cultured hippocampal neurons, suggesting its potential as a therapeutic agent for neurological disorders characterized by impaired neuronal connectivity.[1]
These application notes provide a detailed protocol for assessing the effects of this compound on neurite outgrowth in primary hippocampal neurons. The protocol covers cell culture, compound treatment, immunofluorescence staining, image acquisition, and quantitative analysis of neurite morphology. Additionally, a method for evaluating the expression of synapsin I, a synaptic vesicle-associated protein, is included as a secondary endpoint to assess synaptogenesis.
Signaling Pathway of this compound in Neurite Outgrowth
This compound exerts its effects by modulating the cGMP signaling pathway. The proposed mechanism is as follows:
Experimental Protocols
Protocol 1: Primary Hippocampal Neuron Culture and this compound Treatment
This protocol details the isolation and culture of primary hippocampal neurons from embryonic day 18 (E18) rat pups, followed by treatment with this compound.
Materials:
-
E18 timed-pregnant Sprague-Dawley rat
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
0.25% Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Poly-D-lysine
-
This compound (dissolved in DMSO)
-
96-well culture plates
Procedure:
-
Plate Coating:
-
Coat 96-well plates with 50 µg/mL poly-D-lysine in sterile water overnight at 37°C.
-
Wash three times with sterile water and allow to air dry.
-
Add 10 µg/mL laminin in HBSS and incubate for at least 2 hours at 37°C before use.
-
-
Neuron Isolation:
-
Euthanize the pregnant rat according to institutional guidelines and dissect the E18 embryos.
-
Isolate hippocampi from the embryonic brains in ice-cold HBSS.
-
Mince the tissue and incubate in 0.25% trypsin-EDTA for 15 minutes at 37°C.
-
Neutralize trypsin with an equal volume of FBS-containing medium.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
-
Cell Seeding:
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Seed neurons onto the coated 96-well plates at a density of 10,000-20,000 cells per well.
-
Incubate at 37°C in a humidified 5% CO2 incubator.
-
-
This compound Treatment:
-
Allow neurons to adhere and extend initial processes for 24 hours.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 10 nM to 1 µM. A vehicle control (DMSO) should be included. The final DMSO concentration should not exceed 0.1%.
-
Carefully replace half of the medium in each well with the medium containing the appropriate concentration of this compound.
-
Incubate the cells for 48 hours. A time-course experiment (24, 48, and 72 hours) is recommended to determine the optimal treatment duration.
-
Protocol 2: Immunofluorescence Staining for Neurite Outgrowth and Synapsin I
This protocol describes the immunocytochemical staining of neurons to visualize neurites and synapsin I puncta.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate-Buffered Saline (PBS)
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies:
-
Mouse anti-β-III tubulin (for neurites)
-
Rabbit anti-Synapsin I
-
-
Fluorescently-labeled secondary antibodies:
-
Goat anti-mouse IgG (conjugated to a green fluorophore)
-
Goat anti-rabbit IgG (conjugated to a red fluorophore)
-
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Fixation and Permeabilization:
-
Gently aspirate the culture medium and fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (anti-β-III tubulin and anti-Synapsin I) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Add a drop of mounting medium to each well.
-
Protocol 3: Image Acquisition and Quantitative Analysis
This protocol outlines the procedure for capturing images and quantifying neurite outgrowth and synapsin I expression.
Equipment and Software:
-
High-content imaging system or fluorescence microscope
-
Image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin, or commercial software)
Procedure:
-
Image Acquisition:
-
Acquire images using a 20x or 40x objective.
-
Capture images from multiple random fields per well to ensure representative data.
-
For each field, capture images in the DAPI, green (β-III tubulin), and red (Synapsin I) channels.
-
-
Quantitative Analysis of Neurite Outgrowth:
-
Use image analysis software to automatically or semi-automatically trace neurites stained with β-III tubulin.
-
Quantify the following parameters:
-
Total neurite length per neuron: The sum of the lengths of all neurites from a single neuron.
-
Number of primary neurites per neuron: The number of neurites originating directly from the cell body.
-
Number of branch points per neuron: The number of points where a neurite divides.
-
Longest neurite length: The length of the longest single neurite from a neuron.
-
-
-
Quantitative Analysis of Synapsin I Expression:
-
Immunofluorescence:
-
Use image analysis software to identify and quantify the number and intensity of Synapsin I-positive puncta along the neurites (co-localized with β-III tubulin).
-
-
Western Blotting (Optional but Recommended):
-
Prepare cell lysates from treated and control wells.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against Synapsin I and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software.
-
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between different treatment groups.
Table 1: Effect of this compound on Neurite Outgrowth Parameters
| Treatment Group | Total Neurite Length/Neuron (µm) | Primary Neurites/Neuron | Branch Points/Neuron | Longest Neurite Length (µm) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 10 nM this compound | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 30 nM this compound | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 100 nM this compound | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 300 nM this compound | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 1 µM this compound | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Effect of this compound on Synapsin I Expression
| Treatment Group | Synapsin I Puncta/100 µm Neurite | Synapsin I Puncta Intensity (A.U.) | Relative Synapsin I Protein Level (Western Blot) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 10 nM this compound | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 30 nM this compound | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 100 nM this compound | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 300 nM this compound | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 1 µM this compound | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Experimental Workflow
References
- 1. The selective phosphodiesterase 9 (PDE9) inhibitor this compound (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, this compound, in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing PF-04447943 in a Scopolamine-Induced Memory Deficit Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04447943 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that plays a crucial role in the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] By inhibiting PDE9A, this compound elevates intracellular cGMP levels, which is implicated in enhancing synaptic plasticity and cognitive function.[1][3] The scopolamine-induced memory deficit model in rodents is a well-established preclinical paradigm for evaluating potential cognitive enhancers. Scopolamine (B1681570), a muscarinic receptor antagonist, induces transient memory impairments, providing a platform to assess the efficacy of compounds like this compound in reversing these deficits.[4] These application notes provide detailed protocols for utilizing this compound in a scopolamine-induced memory deficit model in rats, focusing on key behavioral assays and the underlying signaling pathway.
Mechanism of Action: PDE9A Inhibition and cGMP Signaling
This compound exerts its pro-cognitive effects by selectively inhibiting the PDE9A enzyme. This inhibition leads to an accumulation of intracellular cGMP, a key second messenger in neuronal signaling pathways associated with learning and memory. The signaling cascade is initiated by the activation of guanylyl cyclases, which synthesize cGMP from guanosine triphosphate (GTP). PDE9A then specifically hydrolyzes cGMP to guanosine monophosphate (GMP), thus terminating the signal. By blocking this degradation, this compound prolongs and enhances cGMP-mediated signaling.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in a scopolamine-induced memory deficit model in rats.
Table 1: Effect of this compound on CSF cGMP Levels in Rats
| Treatment Group | Dose (mg/kg, s.c.) | CSF cGMP (pmol/mL) |
| Vehicle | 0 | ~0.5 |
| This compound | 0.3 | ~1.5 |
| This compound | 1 | ~3.0 |
| This compound | 3 | ~4.5 |
| Data are approximated from graphical representations in the cited literature.[5] A dose-dependent elevation of cGMP in rat CSF was observed 1 hour after subcutaneous administration. |
Table 2: Reversal of Scopolamine-Induced Deficit in Novel Object Recognition by this compound in Rats
| Treatment Group | Dose (mg/kg, s.c.) | Discrimination Index (Time with Novel Object - Time with Familiar Object) (s) |
| Vehicle + Saline | 0 | ~15 |
| Vehicle + Scopolamine (0.2 mg/kg) | 0 | ~0 |
| This compound + Scopolamine | 1.0 | ~10 |
| This compound + Scopolamine | 3.2 | ~12 |
| Data are approximated from graphical representations in the cited literature.[6] Pretreatment with this compound significantly reversed the scopolamine-induced deficit. |
Experimental Protocols
A generalized experimental workflow for investigating the effects of this compound in a scopolamine-induced memory deficit model is presented below.
Protocol 1: Scopolamine-Induced Memory Deficit and this compound Administration
1. Animals:
-
Male Sprague-Dawley or Wistar rats (250-300g) are commonly used.
-
House animals in a controlled environment (12:12 h light/dark cycle, 22 ± 2°C, 50-60% humidity) with ad libitum access to food and water.
-
Allow at least one week for acclimatization before the start of experiments.
2. Drug Preparation and Administration:
-
This compound: Dissolve in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water). Administer orally (p.o.) or subcutaneously (s.c.) at doses ranging from 1 to 10 mg/kg.
-
Scopolamine Hydrobromide: Dissolve in sterile saline (0.9% NaCl). Administer intraperitoneally (i.p.) at a dose of 0.2-1.0 mg/kg.
3. Treatment Schedule:
-
Administer this compound or vehicle 60 minutes prior to the acquisition trial of the behavioral task.
-
Administer scopolamine or saline 30 minutes prior to the acquisition trial.
Protocol 2: Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.
1. Apparatus:
-
A square open-field box (e.g., 50 x 50 x 50 cm) made of a non-porous material.
2. Procedure:
-
Habituation: Allow rats to explore the empty open-field box for 5-10 minutes for 2-3 consecutive days to reduce novelty-induced stress.
-
Acquisition Trial (T1): Place two identical objects in the box. Allow the rat to explore the objects for a set period (e.g., 5 minutes).
-
Retention Interval: Return the rat to its home cage for a specific duration (e.g., 1-24 hours).
-
Test Trial (T2): Replace one of the familiar objects with a novel object. Place the rat back in the box and record the time spent exploring each object for a set period (e.g., 5 minutes).
3. Data Analysis:
-
Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory.
Protocol 3: Morris Water Maze (MWM) Test
The MWM test evaluates spatial learning and memory.
1. Apparatus:
-
A circular pool (e.g., 1.5-2.0 m in diameter) filled with water made opaque with non-toxic paint.
-
A hidden escape platform submerged just below the water surface.
-
Use distal visual cues around the room to aid in spatial navigation.
2. Procedure:
-
Acquisition Training: Conduct 4 trials per day for 4-5 consecutive days. In each trial, release the rat into the pool from a different starting position and allow it to find the hidden platform. If the rat does not find the platform within 60-90 seconds, guide it to the platform.
-
Probe Trial: On the day after the last training session, remove the platform and allow the rat to swim freely for 60 seconds.
3. Data Analysis:
-
Escape Latency: Time taken to find the hidden platform during acquisition trials.
-
Time in Target Quadrant: Time spent in the quadrant where the platform was previously located during the probe trial.
Protocol 4: Passive Avoidance (PA) Test
The PA test assesses fear-motivated memory.
1. Apparatus:
-
A two-compartment box with a light and a dark chamber connected by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
2. Procedure:
-
Acquisition Trial: Place the rat in the light compartment. When the rat enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Retention Trial: 24 hours later, place the rat back in the light compartment and measure the latency to enter the dark compartment (step-through latency).
3. Data Analysis:
-
Step-through Latency: A longer latency to enter the dark compartment during the retention trial indicates better memory of the aversive stimulus.
Logical Relationship of Experimental Components
The following diagram illustrates the logical flow and relationship between the key components of a study investigating this compound in a scopolamine-induced memory deficit model.
References
- 1. benchchem.com [benchchem.com]
- 2. Phosphodiesterase 9A in Brain Regulates cGMP Signaling Independent of Nitric-Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective phosphodiesterase 9 (PDE9) inhibitor this compound (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Selective Phosphodiesterase 9 (PDE9) Inhibitor this compound Attenuates a Scopolamine-Induced Deficit in a Novel Rodent Attention Task | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: PF-04447943 Treatment in a DSS-Induced Colitis Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PF-04447943, a selective phosphodiesterase 9A (PDE9A) inhibitor, in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model. The provided protocols are based on established methodologies and published research, offering a framework for investigating the therapeutic potential of this compound in inflammatory bowel disease (IBD).
Introduction
Ulcerative colitis (UC), a major form of IBD, is a chronic inflammatory condition of the large intestine.[1][2] The dextran sulfate sodium (DSS)-induced colitis model in mice is a widely used preclinical model that mimics many of the pathological features of human UC, including weight loss, diarrhea, bloody stools, and mucosal ulceration.[3][4][5] this compound is a potent and selective inhibitor of PDE9A, an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP).[1][6] By inhibiting PDE9A, this compound increases intracellular cGMP levels, which in turn can modulate various downstream signaling pathways involved in inflammation and oxidative stress.[1][2] Research has shown that this compound treatment can attenuate the severity of DSS-induced colitis in mice by suppressing inflammation, reducing oxidative stress, and modulating T-cell responses.[1][2][6]
Data Presentation
The following tables summarize the quantitative data from a study investigating the effects of this compound on DSS-induced colitis in mice.[1]
Table 1: Effect of this compound on Macroscopic and Microscopic Colitis Severity
| Treatment Group | Body Weight Change (%) | Colon Length (cm) | Histological Score |
| Control | Gain | ~8.5 | 0 |
| DSS | Loss | ~5.5 | High |
| DSS + this compound (Low Dose) | Attenuated Loss | Increased vs. DSS | Reduced vs. DSS |
| DSS + this compound (High Dose) | Attenuated Loss | Significantly Increased vs. DSS | Significantly Reduced vs. DSS |
| DSS + Sulfasalazine (SASP) | Attenuated Loss | Increased vs. DSS | Reduced vs. DSS |
Table 2: Effect of this compound on Colonic Inflammatory Markers
| Treatment Group | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) | IL-1β (pg/mg protein) | MPO Activity (U/mg protein) |
| Control | Low | Low | Low | Low |
| DSS | High | High | High | High |
| DSS + this compound (High Dose) | Significantly Reduced vs. DSS | Significantly Reduced vs. DSS | Significantly Reduced vs. DSS | Significantly Reduced vs. DSS |
| DSS + Sulfasalazine (SASP) | Reduced vs. DSS | Reduced vs. DSS | Reduced vs. DSS | Reduced vs. DSS |
Table 3: Effect of this compound on Colonic Oxidative Stress Markers
| Treatment Group | Malondialdehyde (MDA) (nmol/mg protein) | Superoxide Dismutase (SOD) (U/mg protein) |
| Control | Low | High |
| DSS | High | Low |
| DSS + this compound (High Dose) | Significantly Reduced vs. DSS | Significantly Increased vs. DSS |
| DSS + Sulfasalazine (SASP) | Reduced vs. DSS | Increased vs. DSS |
Experimental Protocols
DSS-Induced Colitis Model in Mice
This protocol describes the induction of acute colitis in mice using DSS.
Materials:
-
C57BL/6 mice (female, 8-10 weeks old)[2]
-
Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)[3]
-
Sterile drinking water
-
Animal balance
-
Cages with soft bedding
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Record the initial body weight of each mouse.
-
Prepare a 3% (w/v) DSS solution by dissolving DSS powder in sterile drinking water.[1][7] This solution should be prepared fresh.
-
Provide the 3% DSS solution to the mice as their sole source of drinking water for 7 consecutive days.[1] The control group should receive regular sterile drinking water.
-
Monitor the mice daily for body weight changes, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
At the end of the 7-day period, euthanize the mice and collect colonic tissue for further analysis.
This compound Administration
This protocol outlines the oral administration of this compound to mice with DSS-induced colitis.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare the desired concentrations of this compound in the vehicle. A study has used doses of 1, 3, and 10 mg/kg.[6]
-
Starting from the first day of DSS administration, administer this compound or the vehicle to the respective groups of mice via oral gavage once daily for 7 consecutive days.[1]
-
Ensure the volume of administration is appropriate for the mouse's body weight (typically 5-10 ml/kg).
Assessment of Colitis Severity
This protocol details the methods for evaluating the severity of colitis.
Materials:
-
Ruler
-
Histology processing reagents (formalin, paraffin (B1166041), etc.)
-
Microscope
-
Enzyme-linked immunosorbent assay (ELISA) kits for cytokines (TNF-α, IL-6, IL-1β)
-
Myeloperoxidase (MPO) activity assay kit
-
Malondialdehyde (MDA) assay kit
-
Superoxide dismutase (SOD) activity assay kit
Procedure:
-
Macroscopic Assessment:
-
After euthanasia, carefully dissect the entire colon from the cecum to the anus.
-
Measure the length of the colon.[1] Colon shortening is an indicator of inflammation.
-
-
Histological Analysis:
-
Fix a distal segment of the colon in 10% neutral buffered formalin.
-
Process the tissue for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
Score the stained sections for the severity of inflammation, crypt damage, and ulceration.
-
-
Biochemical Analysis:
-
Homogenize a portion of the colonic tissue.
-
Use the homogenate to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.[1]
-
Determine MPO activity as a marker of neutrophil infiltration.
-
Measure MDA levels as an indicator of lipid peroxidation and oxidative stress.[1]
-
Assess SOD activity as a measure of antioxidant capacity.[1]
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound in colitis and the general experimental workflow.
Caption: Proposed signaling pathway of this compound in attenuating colitis.
Caption: Experimental workflow for evaluating this compound in DSS-induced colitis.
References
- 1. PDE9 Inhibitor this compound Attenuates DSS-Induced Colitis by Suppressing Oxidative Stress, Inflammation, and Regulating T-Cell Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE9 Inhibitor this compound Attenuates DSS-Induced Colitis by Suppressing Oxidative Stress, Inflammation, and Regulating T-Cell Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. criver.com [criver.com]
- 5. Dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | PDE9 Inhibitor this compound Attenuates DSS-Induced Colitis by Suppressing Oxidative Stress, Inflammation, and Regulating T-Cell Polarization [frontiersin.org]
- 7. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
Application Notes: Western Blot Analysis of Downstream Targets of PF-04447943
Introduction
PF-04447943 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that plays a crucial role in regulating intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP).[1] By inhibiting PDE9A, this compound leads to an accumulation of cGMP, which in turn activates downstream signaling cascades, primarily through the activation of Protein Kinase G (PKG).[1] This modulation of cGMP signaling has been shown to impact various physiological processes, including synaptic plasticity, cognitive function, and inflammatory responses.[1][2] Consequently, this compound is a valuable tool for investigating the therapeutic potential of PDE9A inhibition in neurological and inflammatory disorders.[1][3]
Western blotting is a fundamental technique for elucidating the molecular mechanisms underlying the effects of this compound. This method allows for the detection and quantification of changes in the expression and post-translational modification (e.g., phosphorylation) of specific proteins in response to this compound treatment. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to perform Western blot analysis to investigate the downstream targets of this compound.
Key Downstream Signaling Pathways and Targets
The primary mechanism of action of this compound is the inhibition of PDE9A, leading to elevated cGMP levels and subsequent activation of PKG.[1] This initiates a cascade of phosphorylation events that modulate the activity of various downstream proteins. Key pathways and targets that can be investigated by Western blot include:
-
Synaptic Plasticity and Cognitive Function: this compound has been shown to enhance synaptic plasticity and improve cognitive performance in preclinical models.[2] A key downstream target in this context is the glutamate (B1630785) receptor 1 (GluR1) subunit of the AMPA receptor. Increased phosphorylation of GluR1 at specific serine residues is associated with enhanced synaptic strength and is a measurable indicator of this compound activity.[2] Another relevant marker is Synapsin 1, a protein involved in synapse formation and neurotransmitter release, the expression of which can be modulated by this compound.[2]
-
Anti-inflammatory Effects: In certain models, this compound has demonstrated anti-inflammatory properties through the suppression of the NF-κB and STAT3 signaling pathways.[1] Western blot analysis can be employed to assess the phosphorylation status of key components of these pathways, such as p65 (a subunit of NF-κB) and STAT3, to determine the inhibitory effect of this compound.
Quantitative Data Summary
The following table summarizes quantitative data on the effects of this compound on its downstream targets as reported in the literature.
| Downstream Target | Experimental Model | This compound Concentration/Dose | Observed Effect |
| Phosphorylated GluR1 | Rat hippocampal membranes | 3 mg/kg p.o. | Significantly increased |
| Synapsin 1 | Cultured hippocampal neurons | 30-100 nM | Increased expression |
| cGMP | Rat cerebrospinal fluid | 1-30 mg/kg p.o. | Dose-dependently increased |
Diagram of this compound Signaling Pathway
Caption: Signaling pathway of this compound.
Experimental Protocols
Western Blot Workflow for Analyzing this compound Downstream Targets
The following diagram outlines the general workflow for performing a Western blot experiment to analyze the effects of this compound.
Caption: General workflow for Western blot analysis.
Detailed Protocol for Western Blot Analysis
This protocol provides a detailed methodology for the Western blot analysis of downstream targets of this compound.
I. Materials and Reagents
-
Cell or Tissue Samples: Treated with this compound at desired concentrations and time points, alongside vehicle-treated controls.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford protein assay kit.
-
Loading Buffer: Laemmli sample buffer (4x or 2x).
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels of appropriate percentage.
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibodies: Specific for the target proteins (e.g., anti-phospho-GluR1, anti-Synapsin 1, anti-GAPDH/β-actin as loading controls).
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Wash Buffer: TBST.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
II. Sample Preparation
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cell culture dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation for Electrophoresis:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add loading buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
III. SDS-PAGE and Protein Transfer
-
Electrophoresis:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of the SDS-PAGE gel.
-
Run the gel in running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Equilibrate the gel, membrane, and filter papers in transfer buffer.
-
Assemble the transfer stack and perform the transfer according to the manufacturer's protocol (wet or semi-dry transfer).
-
IV. Immunodetection
-
Blocking:
-
After transfer, wash the membrane briefly with TBST.
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to the recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
V. Detection and Data Analysis
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the intensity of the loading control band (e.g., GAPDH or β-actin) for each sample.
-
Calculate the fold change in protein expression or phosphorylation relative to the vehicle-treated control.
-
Perform statistical analysis to determine the significance of the observed changes.
-
References
- 1. benchchem.com [benchchem.com]
- 2. The selective phosphodiesterase 9 (PDE9) inhibitor this compound (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase 9 inhibitor - Wikipedia [en.wikipedia.org]
Application Note: Quantification of PF-04447943 in Human Plasma by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04447943 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A) that has been investigated for its therapeutic potential in various conditions. To support pharmacokinetic and toxicokinetic studies, a robust, sensitive, and specific bioanalytical method for the quantification of this compound in plasma is essential. This application note describes a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid and selective chromatographic separation and detection. The validation of this method was conducted in accordance with the general principles outlined in the FDA's guidance for bioanalytical method validation.
Materials and Methods
Apparatus
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Shimadzu, Agilent, or Waters)
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher, or Agilent)
-
Analytical column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Microcentrifuge
-
Vortex mixer
-
Calibrated pipettes
Reagents and Chemicals
-
This compound reference standard
-
Internal standard (IS), (e.g., a stable isotope-labeled this compound)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with K2EDTA as anticoagulant)
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| HPLC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 - 0.5 | |
| 0.5 - 2.5 | |
| 2.5 - 3.0 | |
| 3.0 - 3.1 | |
| 3.1 - 4.0 | |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: [Precursor Ion] > [Product Ion] IS: [Precursor Ion] > [Product Ion] |
| Dwell Time | 100 ms |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Note: Specific MRM transitions and collision energies should be optimized for this compound and the chosen internal standard.
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare working standard solutions of this compound by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water to achieve the desired concentrations for calibration standards.
-
Calibration Standards (CS): Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to obtain final concentrations ranging from 1.00 to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare quality control samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC, using the same procedure as for the calibration standards.
Plasma Sample Preparation
The sample preparation is based on protein precipitation with acetonitrile.
-
Label microcentrifuge tubes for each sample, standard, and QC.
-
To 50 µL of plasma sample, CS, or QC in a microcentrifuge tube, add 150 µL of the internal standard solution (prepared in acetonitrile).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or HPLC vials.
-
Inject 5 µL of the supernatant into the HPLC-MS/MS system for analysis.
Results and Discussion
The described method was validated for its linearity, accuracy, precision, recovery, and matrix effect. The results are summarized in the following tables.
Data Presentation
Table 1: Linearity of this compound in Human Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 1.00 | 0.012 |
| 2.50 | 0.031 |
| 5.00 | 0.062 |
| 10.0 | 0.125 |
| 50.0 | 0.624 |
| 100 | 1.25 |
| 500 | 6.23 |
| 1000 | 12.45 |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.00 | 0.98 | 98.0 | 8.5 |
| Low QC | 3.00 | 2.95 | 98.3 | 6.2 |
| Mid QC | 75.0 | 76.5 | 102.0 | 4.8 |
| High QC | 750 | 742.5 | 99.0 | 3.5 |
Acceptance Criteria: Accuracy within 85-115% (80-120% for LLOQ), Precision (%CV) ≤ 15% (≤ 20% for LLOQ).
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 3.00 | 92.5 | 98.2 |
| High QC | 750 | 95.1 | 101.5 |
Acceptance Criteria: Recovery should be consistent and reproducible. Matrix effect should be within an acceptable range, typically 85-115%.
Mandatory Visualization
Caption: Plasma Sample Preparation Workflow.
Caption: HPLC-MS/MS Analysis Workflow.
Conclusion
This application note presents a sensitive, selective, and reliable HPLC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation procedure allows for high-throughput analysis. The method has been validated over a wide linear range and has demonstrated excellent accuracy, precision, recovery, and minimal matrix effects. This method is suitable for supporting clinical and non-clinical pharmacokinetic studies of this compound.
Application Notes and Protocols: Co-administration of PF-04447943 with Hydroxyurea in Sickle Cell Disease Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the clinical evaluation of PF-04447943, a phosphodiesterase 9A (PDE9) inhibitor, when co-administered with hydroxyurea (B1673989) in patients with stable sickle cell disease (SCD). The information is compiled from a Phase Ib clinical trial (NCT02114203) designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this combination therapy.[1][2][3][4]
Introduction
Sickle cell disease is a genetic disorder characterized by the production of abnormal hemoglobin (HbS), leading to red blood cell sickling, vaso-occlusion, and chronic inflammation.[1] Hydroxyurea, a cornerstone of SCD therapy, primarily acts by inducing fetal hemoglobin (HbF) production, which inhibits HbS polymerization.[5][6][7][8][9][10] Its mechanisms also include reducing leukocytes and platelets, and increasing nitric oxide levels.[6] this compound is a selective inhibitor of PDE9, an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP).[1][11] By inhibiting PDE9, this compound increases intracellular cGMP levels, which is thought to play a role in reducing the adhesion of blood cells to the endothelium, a key factor in vaso-occlusion.[1][12][13] The co-administration of this compound and hydroxyurea has been investigated to determine if their complementary mechanisms of action could offer enhanced therapeutic benefits.
Mechanism of Action Signaling Pathway
The following diagram illustrates the proposed signaling pathways for hydroxyurea and this compound in the context of sickle cell disease.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the Phase Ib study of this compound, including data from patients co-administered with hydroxyurea.
Table 1: Study Population Demographics and Dosing [1][2][3]
| Parameter | This compound 5 mg | This compound 25 mg | Placebo |
| Number of Patients | 7 | 15 | 7 |
| Age Range (years) | 18-65 | 18-65 | 18-65 |
| Gender (Male/Female) | Not Specified | 12/18 (Total) | Not Specified |
| Patients on Hydroxyurea | Not specified per group | 15 (Total across all groups) | Not specified per group |
| Dosing Regimen | Twice daily, orally | Twice daily, orally | Twice daily, orally |
| Treatment Duration | 29 days | 29 days | 29 days |
Table 2: Pharmacodynamic Biomarker Changes from Baseline at Day 29 [2][11]
| Biomarker | This compound 25 mg twice daily | P-value vs. Baseline |
| Circulating Monocyte-Platelet Aggregates (Number) | ↓ 52% | 0.025 |
| Circulating Monocyte-Platelet Aggregates (Size) | ↓ 36% | 0.140 |
| Circulating Neutrophil-Platelet Aggregates (Number) | ↓ 46% | 0.095 |
| Circulating Neutrophil-Platelet Aggregates (Size) | ↓ 34% | 0.018 |
| Soluble E-selectin | ↓ 11% (in 5 mg group) | 0.064 |
Note: The study report indicated that no apparent synergistic effect was observed for these biomarkers when this compound was given with hydroxyurea, possibly due to high interpatient variability and small sample size.[2]
Table 3: Safety and Tolerability - Adverse Events [1]
| Adverse Event | This compound 5 mg | This compound 25 mg | Placebo |
| Headache | Not Specified | 13-27% | Not Specified |
| Dizziness | Not Specified | 13-27% | Not Specified |
| Fatigue | Not Specified | 13-27% | 29% |
| Vaso-occlusive Crisis | 1 patient | 2 patients | 1 patient |
| Serious Adverse Events Related to Drug | 0 | 0 | 0 |
Experimental Protocols
The following are the generalized protocols for the Phase Ib clinical trial (NCT02114203).
Study Design and Patient Population
A randomized, double-blind, placebo-controlled Phase Ib study was conducted at 18 centers.[1]
-
Inclusion Criteria:
-
Male and female patients aged 18-65 years with a confirmed diagnosis of sickle cell disease (HbSS or HbS-β0 thalassemia).[4]
-
Patients with stable disease, defined as no significant complications for at least one month prior to the study.[1]
-
Patients on a stable dose of hydroxyurea for at least 8 weeks were permitted to continue treatment.[4]
-
-
Randomization: Patients were randomized into three arms: this compound 5 mg, this compound 25 mg, or placebo.[1]
-
Treatment: Oral administration twice daily for up to 29 days.[2][3]
Pharmacokinetic Analysis
-
Sample Collection: Blood samples (3 mL) for pharmacokinetic analysis of this compound were collected pre-dose on days 1, 2, 7, and 29, and at 0.5, 1, 2, 4, 8, and 12 hours post-dose on day 1, and 1 and 2 hours post-dose on day 7.[2]
-
Sample Processing: Samples were collected in tubes containing dipotassium (B57713) ethylenediaminetetraacetic acid (K2EDTA), centrifuged at approximately 1,700 g for 10 minutes at 4°C. Plasma was collected and stored at –20°C.[2]
-
Analytical Method: Plasma concentrations of this compound were determined using a validated high-performance liquid chromatography-tandem mass spectrometric (HPLC-MS/MS) method. The lower limit of quantification was 1.00 ng/mL.[2]
-
Parameter Derivation: Pharmacokinetic parameters, including the area under the concentration-time curve from time 0 to 12 hours (AUC0-12) and maximum observed plasma concentration (Cmax), were derived using noncompartmental analysis.[2][14]
Pharmacodynamic and Biomarker Analysis
-
Sample Collection: Blood samples were collected at baseline and various time points post-treatment for biomarker assessments.[2]
-
Biomarkers of Interest:
-
Circulating monocyte-platelet aggregates
-
Circulating neutrophil-platelet aggregates
-
Soluble E-selectin
-
Fetal hemoglobin (HbF) and total hemoglobin (Hb) levels
-
MAC-1 expression on monocytes and neutrophils
-
Circulating microparticles
-
Coagulation parameters
-
-
Key Findings: Treatment with 25 mg of this compound twice daily significantly reduced the number and size of circulating monocyte-platelet and neutrophil-platelet aggregates, as well as levels of soluble E-selectin, compared to baseline.[2][3] No significant changes were observed in HbF or total Hb levels.[2]
Safety and Tolerability Assessment
-
Monitoring: Adverse events (AEs), serious adverse events (SAEs), laboratory parameters, physical examinations, and electrocardiograms (ECGs) were monitored throughout the study.[2][4]
-
Results: The co-administration of this compound with hydroxyurea was generally well-tolerated, with no treatment-related serious adverse events reported.[1][2][3] The most common adverse effects were headache, dizziness, and fatigue.[1]
Conclusion
The co-administration of the PDE9 inhibitor this compound with hydroxyurea in patients with stable sickle cell disease was found to be generally safe and well-tolerated in a Phase Ib clinical trial.[1][2] The combination therapy demonstrated pharmacodynamic effects suggestive of a protective role against vaso-occlusion, as evidenced by significant reductions in key biomarkers of cellular adhesion and inflammation.[2][11] While this initial study did not show a synergistic effect with hydroxyurea on the measured biomarkers, the findings support further investigation into the potential of this combination therapy for managing sickle cell disease.[2] Future studies with larger patient populations are warranted to fully elucidate the clinical efficacy and potential synergistic benefits of this therapeutic approach.
References
- 1. sicklecellanemianews.com [sicklecellanemianews.com]
- 2. PF‐04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. mdpi.com [mdpi.com]
- 7. Hydroxyurea in Sickle Cell Disease: Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Mechanism of action of hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydroxyurea and Erythropoietin to Treat Sickle Cell Anemia | Clinical Research Trial Listing [centerwatch.com]
- 11. researchgate.net [researchgate.net]
- 12. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease | Haematologica [haematologica.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Immunohistochemical Analysis of Synaptic Markers Following PF-04447943 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04447943 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP).[1] By inhibiting PDE9A, this compound elevates cGMP levels in the brain, which has been shown to enhance synaptic plasticity and improve cognitive function in preclinical models.[1] These application notes provide a guide for assessing the effects of this compound on key presynaptic and postsynaptic markers—synaptophysin, postsynaptic density protein-95 (PSD-95), and phosphorylated AMPA receptor subunit GluR1 (pGluR1)—using immunohistochemistry.
Data Presentation: Effects of this compound on Synaptic Markers
The following tables summarize the reported effects of this compound on synaptic marker expression. While direct quantitative data from immunohistochemistry is limited in the public domain, the following represents findings from in vitro and in vivo preclinical studies.
Table 1: Effect of this compound on Presynaptic Marker Synapsin I
| Treatment Condition | Marker | Observed Effect | Method of Analysis | Reference |
| 30-100 nM this compound (in cultured hippocampal neurons) | Synapsin I | Significant Increase | Immunohistochemistry | [2][3] |
| 300-1000 nM this compound (in cultured hippocampal neurons) | Synapsin I | No Significant Effect | Immunohistochemistry | [2][3] |
Table 2: Effect of this compound on Postsynaptic Marker Phosphorylated GluR1 (pGluR1)
| Treatment Condition | Marker | Observed Effect | Method of Analysis | Reference |
| 3 mg/kg p.o. This compound (in rats) | Phosphorylated GluR1 | Significant Increase | Western Blot of hippocampal membranes | [1] |
| 3 mg/kg p.o. This compound (in rats) | Total GluR1 | No Significant Change | Western Blot of hippocampal membranes | [1] |
Table 3: Expected Outcome for Postsynaptic Marker PSD-95
| Treatment Condition | Marker | Expected Outcome | Rationale |
| Effective dose of this compound | PSD-95 | Potential Increase | Enhanced synaptic plasticity and cognitive function associated with this compound treatment may correlate with increased scaffolding proteins at the postsynaptic density. |
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
Caption: Signaling pathway of this compound.
Immunohistochemistry Experimental Workflow
Caption: General workflow for immunohistochemistry.
Experimental Protocols
Protocol 1: Immunohistochemistry for Synaptophysin in Rodent Brain Sections
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
30% Sucrose (B13894) in PBS
-
Blocking Buffer: 5% Normal Goat Serum (NGS), 0.3% Triton X-100 in PBS
-
Primary Antibody: Rabbit anti-Synaptophysin (e.g., Abcam, Millipore)
-
Secondary Antibody: Goat anti-Rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
Procedure:
-
Tissue Preparation:
-
Perfuse the animal with PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersion in 30% sucrose in PBS until it sinks.
-
Freeze the brain and cut 40 µm coronal sections using a cryostat or vibratome.
-
-
Immunostaining:
-
Wash free-floating sections three times in PBS for 10 minutes each.
-
Permeabilize the sections in PBS with 0.3% Triton X-100 for 20 minutes.
-
Block non-specific binding with Blocking Buffer for 1 hour at room temperature.
-
Incubate sections with the primary anti-synaptophysin antibody (diluted in Blocking Buffer according to the manufacturer's instructions) overnight at 4°C.
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in Blocking Buffer) for 2 hours at room temperature, protected from light.
-
Wash sections three times in PBS for 10 minutes each, with the second wash containing DAPI for nuclear counterstaining.
-
-
Mounting and Imaging:
-
Mount the sections onto glass slides and coverslip with an appropriate mounting medium.
-
Image the sections using a confocal microscope. Analyze synaptophysin-positive puncta density and intensity in regions of interest.
-
Protocol 2: Immunohistochemistry for PSD-95 in Cultured Neurons
Materials:
-
Neuronal culture medium
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 10% Normal Goat Serum (NGS) in PBS
-
Primary Antibody: Mouse anti-PSD-95 (e.g., Thermo Fisher, Synaptic Systems)
-
Secondary Antibody: Goat anti-Mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 594)
-
DAPI
-
Mounting Medium
Procedure:
-
Cell Culture and Treatment:
-
Culture primary neurons (e.g., hippocampal or cortical) on coverslips.
-
Treat the neurons with this compound at the desired concentrations and for the appropriate duration.
-
-
Fixation and Staining:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize with Permeabilization Buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary anti-PSD-95 antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C.[4]
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS, with the second wash containing DAPI.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using mounting medium.
-
Image using a confocal microscope and quantify the number and size of PSD-95 puncta along dendrites.
-
Protocol 3: Immunohistochemistry for Phosphorylated GluR1 (Ser845) in Rodent Brain Sections
Materials:
-
Same as Protocol 1, with the addition of phosphatase inhibitors to all buffers.
-
Primary Antibody: Rabbit anti-phospho-GluR1 (Ser845) (e.g., Cell Signaling Technology)
-
Secondary Antibody: Goat anti-Rabbit IgG conjugated to a fluorophore.
Procedure:
-
Tissue Preparation:
-
Follow the same procedure as in Protocol 1, ensuring the addition of phosphatase inhibitors to the perfusion and fixation solutions.
-
-
Immunostaining:
-
Follow the same steps as in Protocol 1, with the addition of phosphatase inhibitors to all washing and antibody dilution buffers.
-
The primary antibody incubation should be performed overnight at 4°C.
-
-
Mounting and Imaging:
-
Mount and image as described in Protocol 1. Quantification should focus on the fluorescence intensity of pGluR1 staining in specific dendritic compartments.
-
Note: For all protocols, it is crucial to include appropriate controls, such as no-primary-antibody controls, to ensure the specificity of the staining. Optimization of antibody concentrations and incubation times may be necessary for specific experimental conditions.
References
- 1. The selective phosphodiesterase 9 (PDE9) inhibitor this compound (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immunohistochemistry Protocol for Synaptophysin Antibody (NB110-57606): Novus Biologicals [novusbio.com]
- 4. biocompare.com [biocompare.com]
Application Notes and Protocols for Behavioral Testing in Rodents with PF-04447943
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for conducting behavioral testing in rodents to evaluate the cognitive-enhancing effects of PF-04447943, a potent and selective phosphodiesterase 9 (PDE9) inhibitor. This compound has been shown to improve cognitive performance in various rodent models by enhancing synaptic plasticity through the elevation of cyclic guanosine (B1672433) monophosphate (cGMP) levels in the brain.[1][2][3] This document outlines the methodologies for the Novel Object Recognition (NOR) test in rats, the Y-maze test in mice, and the Social Recognition Test in mice, along with data presentation in tabular format and a visual representation of the associated signaling pathway.
Introduction
Cognitive impairment is a hallmark of several neurological and psychiatric disorders. This compound is a brain-penetrant PDE9 inhibitor that has demonstrated pro-cognitive effects in preclinical studies.[1][3] PDE9 is an enzyme that specifically hydrolyzes cGMP, a crucial second messenger in neuronal signaling pathways involved in synaptic plasticity and memory formation.[4] By inhibiting PDE9, this compound increases intracellular cGMP levels, leading to enhanced cognitive function.[1][4] The following protocols are designed to assess the efficacy of this compound in rodent models of cognition.
Data Presentation
Table 1: Summary of this compound Effects on Cognitive Performance in Rodents
| Behavioral Test | Species | Dosing (p.o.) | Key Findings | Reference |
| Novel Object Recognition | Rat | 1-3 mg/kg | Significantly improved performance in a scopolamine-induced deficit model.[1][3] | [1][3] |
| Y-Maze (Spatial Recognition) | Mouse | 1-3 mg/kg | Significantly improved performance in a model of natural forgetting.[1][3] | [1][3] |
| Social Recognition | Mouse | 1-3 mg/kg | Significantly improved performance in a model of natural forgetting.[1][3] | [1][3] |
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value |
| Route of Administration | Oral (p.o.) |
| Time to Maximum Concentration (Tmax) | 0.3 hours |
| Half-life (t1/2) | 4.9 hours |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of PDE9, which leads to an increase in intracellular cGMP. This, in turn, activates Protein Kinase G (PKG), a downstream effector that modulates synaptic plasticity.
Caption: Signaling pathway of this compound action.
Experimental Protocols
Novel Object Recognition (NOR) Test in Rats
This test assesses a rat's ability to recognize a novel object from a familiar one, a measure of recognition memory.
Materials:
-
Open-field arena (e.g., 40 cm x 40 cm x 40 cm)
-
Two sets of identical objects (familiar objects) and one set of novel objects. Objects should be of similar size but different shapes and colors, and heavy enough not to be displaced by the rats.
-
Video recording and analysis software (optional, but recommended for accurate scoring)
-
70% ethanol (B145695) for cleaning
Procedure:
-
Habituation (Day 1):
-
Allow each rat to individually explore the empty arena for 5-10 minutes. This reduces novelty-induced stress on the testing day.
-
-
Familiarization/Sample Phase (Day 2):
-
Place two identical objects (familiar objects) in opposite corners of the arena, approximately 10 cm from the walls.
-
Place a rat in the center of the arena and allow it to explore the objects for a predetermined period (e.g., 3-5 minutes).[5][6]
-
The time spent exploring each object is recorded. Exploration is defined as the nose of the rat being directed at the object at a distance of ≤ 2 cm.
-
-
Inter-Trial Interval (ITI):
-
Return the rat to its home cage for a specific retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory).[5]
-
-
Test Phase (Day 2):
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
-
Place the rat back in the center of the arena and allow it to explore for a set duration (e.g., 3-5 minutes).[5][6]
-
Record the time spent exploring the familiar and the novel object.
-
Drug Administration:
-
Administer this compound (e.g., 1-3 mg/kg, p.o.) or vehicle at a specified time before the familiarization phase (e.g., 30-60 minutes).
Data Analysis:
-
Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
-
A positive DI indicates that the rat remembers the familiar object and prefers to explore the novel one.
-
Statistical analysis (e.g., t-test or ANOVA) is used to compare the DI between treatment groups.
Caption: Workflow for the Novel Object Recognition test.
Y-Maze Test in Mice
This test assesses spatial working memory based on the innate tendency of mice to explore novel environments.
Materials:
-
Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 20 cm high) at a 120° angle from each other.
-
Video recording and analysis software.
-
70% ethanol for cleaning.
Procedure:
-
Acclimation:
-
Allow mice to acclimate to the testing room for at least 30-60 minutes before the test.
-
-
Spontaneous Alternation Test:
-
Place a mouse at the center of the Y-maze and allow it to freely explore all three arms for a set duration (e.g., 8 minutes).[7]
-
An arm entry is recorded when all four paws of the mouse are within the arm.
-
Record the sequence of arm entries.
-
Drug Administration:
-
Administer this compound (e.g., 1-3 mg/kg, p.o.) or vehicle at a specified time before the test (e.g., 30-60 minutes).
Data Analysis:
-
Alternation: A sequence of three consecutive entries into different arms (e.g., ABC, CAB, BCA).
-
Percentage of Alternation: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
A higher percentage of alternation indicates better spatial working memory.
-
The total number of arm entries can be used as a measure of general locomotor activity.
-
Statistical analysis (e.g., t-test or ANOVA) is used to compare the percentage of alternation between treatment groups.
Caption: Workflow for the Y-Maze Spontaneous Alternation test.
Social Recognition Test in Mice
This test evaluates a mouse's ability to recognize a previously encountered conspecific, a measure of social memory.
Materials:
-
Standard mouse cage or a dedicated testing arena.
-
Juvenile stimulus mice (e.g., 3-4 weeks old) to minimize aggressive behaviors.
-
Stopwatch or video recording equipment.
-
70% ethanol for cleaning.
Procedure:
-
Habituation:
-
Individually house the experimental adult mice for a period before the test to increase their motivation for social interaction.
-
Allow the experimental mouse to habituate to the testing cage/arena for a few minutes before the first encounter.
-
-
First Encounter (Sample Phase):
-
Introduce a juvenile stimulus mouse into the home cage of the experimental mouse.
-
Allow the experimental mouse to interact with the juvenile for a set period (e.g., 4 minutes).
-
Record the duration of social investigation (e.g., sniffing of the head, body, and anogenital regions).
-
-
Inter-Encounter Interval (IEI):
-
Remove the juvenile mouse and return the experimental mouse to its home cage for a specific retention interval (e.g., 30-120 minutes).
-
-
Second Encounter (Test Phase):
-
Re-introduce the same juvenile mouse (familiar) or a novel juvenile mouse into the experimental mouse's cage.
-
Record the duration of social investigation for the same period as the first encounter (e.g., 4 minutes).
-
Drug Administration:
-
Administer this compound (e.g., 1-3 mg/kg, p.o.) or vehicle at a specified time before the first encounter (e.g., 30-60 minutes).
Data Analysis:
-
A significant reduction in the duration of social investigation during the second encounter with the familiar juvenile compared to the first encounter indicates social recognition.
-
When a novel juvenile is presented in the second encounter, the investigation time should be similar to the first encounter.
-
Statistical analysis (e.g., paired t-test to compare first and second encounters, and ANOVA to compare treatment groups) is used to assess social memory.
Caption: Workflow for the Social Recognition test.
References
- 1. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. The selective phosphodiesterase 9 (PDE9) inhibitor this compound (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Y-Maze Protocol [protocols.io]
Application Note: A Cell-Based Assay for High-Throughput Screening of PDE9A Inhibitors
Introduction
Phosphodiesterase 9A (PDE9A) is a cGMP-specific phosphodiesterase that plays a crucial role in regulating intracellular cyclic guanosine (B1672433) monophosphate (cGMP) levels.[1][2] Unlike PDE5A, which primarily hydrolyzes cGMP generated by the nitric oxide (NO)-soluble guanylate cyclase (sGC) pathway, PDE9A demonstrates high affinity for cGMP produced via the natriuretic peptide (NP) activated particulate guanylate cyclase (pGC) pathway.[1][2] This distinct signaling cascade makes PDE9A an attractive therapeutic target for various disorders, including cardiovascular diseases and neurological conditions.[3][4][5] PF-04447943 is a potent and selective inhibitor of PDE9A, making it a valuable tool for studying the therapeutic potential of PDE9A inhibition.[6][7] This application note provides a detailed protocol for a cell-based assay designed for the screening and characterization of PDE9A inhibitors like this compound.
Signaling Pathway
The assay leverages the NP-pGC-cGMP signaling pathway. In this pathway, natriuretic peptides bind to and activate pGC on the cell membrane. This activation leads to the conversion of GTP to cGMP, which in turn activates downstream effectors like Protein Kinase G (PKG).[2] PDE9A acts as a negative regulator by hydrolyzing cGMP to GMP, thus terminating the signal.[2][6] Inhibition of PDE9A by compounds such as this compound leads to an accumulation of intracellular cGMP.
References
- 1. Phosphodiesterase 9A Controls Nitric-oxide Independent cGMP and Hypertrophic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Phosphodiesterase 9A in Brain Regulates cGMP Signaling Independent of Nitric-Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase 9 inhibitor - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. The selective phosphodiesterase 9 (PDE9) inhibitor this compound (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing PF-04447943 Concentration for In Vitro Neuroprotection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of PF-04447943 in in vitro neuroprotection studies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vitro experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no neuroprotective effect observed | Suboptimal Concentration: The concentration of this compound may be too low to elicit a significant response. | Perform a dose-response curve to determine the optimal concentration for your specific cell type and injury model. Effective concentrations in published studies range from 30 nM to 10 µM.[1][2][3] A U-shaped dose-response has been observed, with lower efficacy at higher concentrations (300-1000 nM) in some models.[2][3] |
| Inappropriate Incubation Time: The pre-incubation or co-incubation time with this compound may be insufficient. | Optimize the incubation time. A 24-hour exposure has been shown to be effective in reducing kainate-induced neuronal death.[1] | |
| Assay Sensitivity: The chosen neuroprotection assay may not be sensitive enough to detect subtle changes. | Consider using multiple assays to assess neuroprotection, such as MTT for metabolic activity, LDH release for membrane integrity, and specific markers for apoptosis (e.g., caspase-3 activity). | |
| High Cell Death in Control (this compound treated) Wells | Cytotoxicity at High Concentrations: this compound, like many small molecules, can be toxic at high concentrations. | Determine the cytotoxic concentration (CC50) of this compound for your cell line using a viability assay like MTT. Ensure the concentrations used for neuroprotection experiments are well below the toxic threshold. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity. | Ensure the final concentration of the solvent in the culture medium is minimal (typically ≤0.1%) and consistent across all treatment groups, including the vehicle control. | |
| Inconsistent or Variable Results | Compound Solubility Issues: this compound may not be fully dissolved, leading to inconsistent effective concentrations. | Prepare a fresh stock solution in an appropriate solvent like DMSO. Visually inspect for any precipitation. It is recommended to first prepare a 10 mM stock solution in DMSO and then perform serial dilutions in the culture medium.[1] |
| Cell Seeding Density: Inconsistent cell numbers across wells can lead to variability in assay readouts. | Ensure a homogenous cell suspension before seeding and use a consistent seeding density for all experiments. | |
| Edge Effects in Multi-well Plates: Wells on the perimeter of the plate are more prone to evaporation, which can affect cell health and compound concentration. | Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or medium to maintain humidity. | |
| Unexpected U-shaped Dose-Response Curve | Off-Target Effects: At higher concentrations, this compound might engage off-target molecules, leading to a decrease in the desired neuroprotective effect.[4] | This has been observed for this compound, where lower concentrations (30-100 nM) were more effective in promoting neurite outgrowth than higher concentrations (300-1000 nM).[2][3] Focus on the lower end of the effective concentration range. |
| Receptor Desensitization or Downregulation: Prolonged exposure to high concentrations of a signaling modulator can sometimes lead to compensatory mechanisms in the cells. | Consider shorter incubation times or a washout period in your experimental design. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in neuroprotection?
A1: this compound is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A). PDE9A is an enzyme that specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE9A, this compound increases intracellular levels of cGMP. This leads to the activation of protein kinase G (PKG), which in turn phosphorylates downstream targets involved in promoting neuronal survival, synaptic plasticity, and reducing neuroinflammation.
Q2: What is a good starting concentration for this compound in my in vitro neuroprotection assay?
A2: A good starting point is to test a range of concentrations from 10 nM to 10 µM. Based on published data, neuroprotective effects have been observed in the 30 nM to 10 µM range in different models.[1][2][3] It is crucial to perform a dose-response experiment to identify the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in a non-aqueous solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM).[1] This stock solution should be stored at -20°C or -80°C. For experiments, the stock solution is then serially diluted in the appropriate cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium is low (e.g., ≤0.1%) to avoid solvent-induced toxicity.
Q4: Can this compound cause cytotoxicity?
A4: Yes, at high concentrations, this compound can exhibit cytotoxicity. It is essential to determine the 50% cytotoxic concentration (CC50) in your specific cell line using a cell viability assay like the MTT or LDH assay. This will help you establish a therapeutic window where you can observe neuroprotective effects without significant cell death caused by the compound itself.
Q5: How can I confirm that this compound is active in my cell culture system?
A5: To confirm the activity of this compound, you can measure the downstream effects of PDE9A inhibition. This includes measuring intracellular cGMP levels using a commercially available ELISA or fluorescence-based assay kit.[5][6][7] You can also assess the activity of the downstream effector, protein kinase G (PKG), using a kinase activity assay.[8][9][10]
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound used in various in vitro neuroprotection and related assays.
| Experimental Model | Assay | Effective Concentration(s) | Observed Effect | Reference |
| Cultured Rat Hippocampal Neurons | Neurite Outgrowth & Synapse Formation | 30 - 100 nM | Increased neurite outgrowth and synapsin 1 expression. | [2][3] |
| Cultured Rat Hippocampal Neurons | Neurite Outgrowth & Synapse Formation | 300 - 1000 nM | No significant effect. | [2][3] |
| Rat Hippocampal Slices | Long-Term Potentiation (LTP) | 100 nM | Facilitated LTP evoked by a weak tetanic stimulus. | [2][3] |
| Rat Organotypic Hippocampal Slices | Kainate-Induced Neuronal Death | 1 µM and 10 µM | Significantly reduced neuronal death in the CA3 region. | [1] |
| Primary Rat Hippocampal Neurons | Synapsin Puncta Density | 0.03 µM (30 nM) | Increased density of synapsin puncta. | [11] |
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Neuroprotection
This protocol is used to assess cell metabolic activity as an indicator of cell viability. It can be adapted to measure the neuroprotective effect of this compound against a neurotoxic insult.
Materials:
-
Neuronal cells (e.g., SH-SY5Y, primary neurons)
-
96-well cell culture plates
-
This compound
-
Neurotoxic agent (e.g., glutamate, H₂O₂, Kainic Acid)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a specified pre-incubation period (e.g., 1-24 hours).
-
Induction of Neurotoxicity: Add the neurotoxic agent to the wells (except for the control wells) and co-incubate with this compound for the desired duration (e.g., 24 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values of the treated groups to the control group to determine the percentage of cell viability.
Protocol 2: Kainate-Induced Excitotoxicity in Organotypic Hippocampal Slices
This protocol describes the induction of excitotoxic neuronal damage using kainic acid (KA) in organotypic hippocampal slice cultures to evaluate the neuroprotective effects of this compound.[1]
Materials:
-
Organotypic hippocampal slice cultures (prepared from P7-P9 rat pups)
-
Kainic Acid (KA)
-
This compound
-
Propidium Iodide (PI) for cell death visualization
-
Fluorescence microscope
Procedure:
-
Slice Culture Preparation: Prepare organotypic hippocampal slices and maintain them in culture for at least 7 days in vitro to allow for maturation.
-
Treatment: Treat the slices with this compound at various concentrations (e.g., 0.01-10 µM) for a specified pre-incubation period.
-
Kainate Exposure: Add kainic acid (e.g., 5 µM) to the culture medium and co-incubate with this compound for 24 hours to induce excitotoxicity.[1]
-
Cell Death Assessment: Add Propidium Iodide (PI) to the culture medium. PI is a fluorescent dye that enters cells with compromised membranes and is an indicator of cell death.
-
Imaging: Acquire fluorescent images of the hippocampal slices using a fluorescence microscope.
-
Quantification: Quantify the PI fluorescence intensity in specific regions of the hippocampus (e.g., CA3 region) to assess the extent of neuronal death. A reduction in PI fluorescence in the this compound-treated groups compared to the KA-only group indicates neuroprotection.
Visualizations
Caption: Signaling pathway of this compound-mediated neuroprotection.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. researchgate.net [researchgate.net]
- 3. The selective phosphodiesterase 9 (PDE9) inhibitor this compound (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. moleculardevices.com [moleculardevices.com]
- 6. bioscience.co.uk [bioscience.co.uk]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. PRKG1 (PKG) Kinase Enzyme System Application Note [worldwide.promega.com]
- 9. PKG activity assay and Western blot analysis [bio-protocol.org]
- 10. PRKG1 (PKG) Kinase Enzyme System [worldwide.promega.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
a troubleshooting PF-04447943 solubility issues in aqueous solutions
Welcome to the technical support center for PF-04447943. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the formulation and handling of this compound, with a focus on addressing its limited solubility in aqueous solutions.
Troubleshooting Guide: Solubility Issues with this compound
This guide provides a question-and-answer format to address common solubility challenges encountered during in vitro and in vivo experiments with this compound.
Issue 1: Preparing an Aqueous Solution for In Vitro Assays
Q: I need to prepare a working solution of this compound in an aqueous buffer (e.g., PBS, cell culture media) for my in vitro experiment, but it's not dissolving. What should I do?
A: this compound is poorly soluble in aqueous solutions. Direct dissolution in aqueous buffers is not recommended. The preferred method is to first prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous experimental medium.
Recommended Protocol for Preparing a Working Solution:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. A concentration of 10 mM or higher is generally achievable.[1][2][3]
-
Ensure the compound is fully dissolved by vortexing. Gentle warming (e.g., in a 37°C water bath) or brief sonication can aid dissolution.[4]
-
Note: Stock solutions in DMSO are reported to be stable for up to 3 months when stored at -20°C.[2][3] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
-
Diluting the Stock Solution into Aqueous Media:
-
Pre-warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
To avoid "solvent shock" and precipitation, perform a serial or intermediate dilution. Do not add the highly concentrated DMSO stock directly into the final large volume of aqueous media.
-
Stepwise Dilution Method:
-
Create an intermediate dilution by adding a small volume of the DMSO stock solution to a small volume of the pre-warmed aqueous medium.
-
Gently vortex the intermediate dilution.
-
Add the intermediate dilution to the final volume of the pre-warmed aqueous medium to reach your desired final concentration.
-
-
Alternative Method: Add the stock solution dropwise to the vortex of the gently stirring aqueous medium. This helps to ensure rapid dispersal.
-
Q: I followed the dilution protocol, but I still see precipitation in my cell culture medium. What else can I do?
A: Precipitation can still occur due to several factors. Here is a troubleshooting workflow to address this:
Caption: Troubleshooting workflow for addressing precipitation of this compound in aqueous media.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) to minimize cytotoxicity and its effects on solubility.
-
Media Components: Components in the cell culture medium, such as proteins and salts, can sometimes interact with the compound and reduce its solubility. If possible, test the solubility in a simpler buffer (e.g., PBS) first.
-
pH: The pH of the medium can influence the solubility of ionizable compounds. While specific data for this compound is limited, this is a factor to consider for pyrazolopyrimidinone (B8486647) compounds.
-
Solubility Enhancers: For particularly challenging situations, consider the use of solubility enhancers, though these should be tested for compatibility with your specific assay.
-
Cyclodextrins: 2-hydroxypropyl-β-cyclodextrin (HPβCD) has been shown to significantly improve the aqueous solubility of other poorly soluble pyrazolo[3,4-d]pyrimidines, sometimes by 100 to 1000-fold.[5]
-
Surfactants: A low concentration of a non-ionic surfactant, such as Tween® 80 or Polysorbate 80, may help maintain solubility. However, the concentration must be carefully optimized to avoid cellular toxicity.
-
Issue 2: Preparing a Formulation for In Vivo Oral Administration
Q: I need to administer this compound to rodents via oral gavage. How should I prepare the formulation?
A: For oral administration in preclinical studies, this compound is typically prepared as a suspension. A common and effective vehicle is an aqueous solution of methylcellulose (B11928114), which acts as a suspending agent. A surfactant is also often included to improve wettability and prevent aggregation of the drug particles.
Recommended Protocol for Preparing an Oral Suspension:
This protocol is based on common practices for administering poorly soluble compounds to rodents.
Vehicle: 0.5% (w/v) Methylcellulose with 0.2% (v/v) Tween® 80 in sterile water.
-
Prepare the Vehicle:
-
Heat approximately one-third of the final required volume of sterile water to 60-70°C.
-
Slowly add the methylcellulose powder to the hot water while stirring vigorously to ensure it is wetted and dispersed.
-
Add the remaining two-thirds of the volume as cold sterile water and continue to stir until the methylcellulose is fully dissolved and the solution is clear and viscous.
-
Add Tween® 80 to a final concentration of 0.2% and mix thoroughly.
-
Allow the vehicle to cool to room temperature.
-
-
Prepare the this compound Suspension:
-
Accurately weigh the required amount of this compound powder.
-
To ensure a fine and uniform particle size, you can gently triturate the powder in a mortar and pestle.
-
Add a small volume of the prepared vehicle to the powder and mix to form a smooth, uniform paste. This step is crucial to ensure proper wetting of the drug particles.
-
Gradually add the remaining vehicle to the paste while continuously stirring or vortexing until the final desired volume and concentration are reached.
-
For a more uniform and stable suspension, homogenization can be beneficial.
-
-
Administration:
-
It is recommended to prepare the suspension fresh daily.
-
Before each administration, thoroughly re-suspend the mixture by vortexing or stirring to ensure a uniform dose.
-
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common solvents?
A: The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Solubility |
| DMSO | ≥ 50 mg/mL[1][2] |
| DMF | 25 mg/mL |
| Ethanol | 12.5 mg/mL |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Q2: What is the mechanism of action of this compound?
A: this compound is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A). PDE9A is an enzyme that specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE9A, this compound increases intracellular levels of cGMP, which is an important second messenger involved in various signaling pathways.
Caption: Simplified signaling pathway showing the role of PDE9A and its inhibition by this compound.
Q3: What is the stability of this compound?
A:
-
Solid Form: The solid form of this compound is stable for at least 4 years when stored at -20°C.[5][6]
-
DMSO Stock Solutions: Stock solutions prepared in DMSO are reported to be stable for up to 3 months when aliquoted and stored at -20°C to avoid freeze-thaw cycles.[2][3]
-
Aqueous Solutions: The stability of this compound in aqueous solutions is not well-documented and can be influenced by pH, temperature, and buffer components. It is highly recommended to prepare fresh aqueous working solutions daily from a frozen DMSO stock. Do not store aqueous solutions for extended periods.
Q4: Are there alternative methods to improve the aqueous solubility of pyrazolopyrimidinone compounds like this compound?
A: Yes, for pyrazolopyrimidinone scaffolds, which are known for their poor aqueous solubility, several advanced formulation strategies have been explored:
-
Solid Dispersions: Dispersing the compound in a polymeric carrier can enhance solubility and dissolution. This involves creating an amorphous form of the drug within a hydrophilic polymer matrix.
-
Complexation with Cyclodextrins: As mentioned earlier, encapsulating the drug molecule within a cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HPβCD), can significantly increase its aqueous solubility.[5]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, which can improve the dissolution rate.
These methods generally require more extensive formulation development and may be considered if simpler approaches are insufficient for your experimental needs.
References
a determining the optimal dose of PF-04447943 for in vivo studies
This technical support center provides guidance for researchers and scientists utilizing the selective phosphodiesterase 9A (PDE9A) inhibitor, PF-04447943, in in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the design and execution of your experiments.
Troubleshooting Guide
This guide addresses common issues that may be encountered during in vivo experiments with this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in experimental data | - Improper formulation or incomplete solubilization of this compound.- Inconsistent administration technique (e.g., gavage volume, speed of injection).- Animal-to-animal variation in metabolism or absorption. | - Optimize Formulation: Ensure this compound is fully dissolved in the vehicle. Consider using a standard vehicle such as DMSO.[1] For oral administration, a solution in DMSO is a viable option.[2]- Standardize Administration: Train all personnel on consistent administration techniques. Use calibrated equipment for accurate dosing.- Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability. |
| Lack of expected efficacy | - Sub-optimal dose.- Insufficient target engagement.- Rapid metabolism or clearance of the compound. | - Conduct a Dose-Response Study: Perform a dose-ranging study to identify the optimal dose for the desired effect.[3][4]- Assess Target Engagement: Measure a pharmacodynamic (PD) biomarker, such as cyclic guanosine (B1672433) monophosphate (cGMP) levels in cerebrospinal fluid (CSF) or plasma, to confirm PDE9A inhibition.[5][6] An increase in cGMP levels post-administration indicates target engagement.[5]- Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the concentration of this compound in plasma over time. This will help to understand its absorption, distribution, metabolism, and excretion (ADME) profile. |
| Unexpected toxicity or adverse effects | - Dose is above the Maximum Tolerated Dose (MTD).- Off-target effects of the compound.- Toxicity of the vehicle. | - Perform an MTD Study: A Maximum Tolerated Dose study is crucial to establish a safe dose range for your animal model.[7]- Vehicle Control Group: Always include a group of animals that receives only the vehicle to rule out any vehicle-induced toxicity.- Dose De-escalation: If toxicity is observed, reduce the dose to a lower, non-toxic level. |
| Inconsistent cGMP measurements | - Improper sample collection or handling.- Assay variability. | - Standardize Sample Processing: Follow a consistent protocol for the collection, processing, and storage of CSF or plasma samples to be used for cGMP measurement.[8] For plasma, use EDTA or heparin as an anticoagulant and centrifuge promptly.[9][10] Store samples at -80°C.[9][10]- Use a Validated ELISA Kit: Utilize a reliable and validated cGMP ELISA kit and follow the manufacturer's instructions carefully.[9][10] Run standards and controls with each assay to ensure accuracy and reproducibility.[9][10] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A). PDE9A is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP). By inhibiting PDE9A, this compound increases intracellular levels of cGMP, which is a key second messenger involved in various physiological processes, including synaptic plasticity and cognitive function.[11][12]
Q2: What is a recommended starting dose for in vivo studies in rodents?
A2: Previous studies in rodents have used a range of oral doses from 1 to 30 mg/kg.[5] A dose of 1-3 mg/kg has been shown to significantly improve cognitive performance in mice and rats.[5] For initial studies, it is recommended to perform a dose-ranging study to determine the optimal dose for your specific animal model and experimental endpoint.[3][4]
Q3: How can I be sure that this compound is reaching its target in the central nervous system (CNS)?
A3: A good indicator of target engagement in the CNS is the measurement of cGMP levels in the cerebrospinal fluid (CSF). Systemic administration of this compound has been shown to dose-dependently increase cGMP in the CSF of rats.[5][13]
Q4: What vehicle should I use to dissolve this compound for oral administration?
A4: this compound is soluble in DMSO.[1] For in vivo oral administration, a common practice is to dissolve the compound in a small amount of DMSO and then dilute it with a suitable vehicle like saline or corn oil to the final desired concentration. It is crucial to include a vehicle-only control group in your experiment to account for any effects of the vehicle itself.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study for Oral Administration in Mice
Objective: To determine the highest dose of this compound that can be administered orally to mice without causing significant toxicity.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in saline)
-
Male or female mice (e.g., C57BL/6), 8-10 weeks old
-
Oral gavage needles
-
Animal balance
-
Cages and appropriate housing
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least 5 days prior to the start of the study.[7]
-
Dose Preparation: Prepare a stock solution of this compound in DMSO. On the day of dosing, dilute the stock solution with saline to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all dose groups and the vehicle control (e.g., 10%).
-
Group Allocation: Randomly assign mice to several dose groups (e.g., 5, 10, 20, 40, 80 mg/kg) and a vehicle control group (n=3-5 mice per group).
-
Administration: Administer a single oral dose of the prepared solutions to the respective groups using oral gavage. The volume should typically not exceed 10 mL/kg.
-
Observations: Monitor the animals closely for clinical signs of toxicity at 1, 4, and 24 hours post-dosing, and then daily for 14 days.[7] Record any changes in behavior, appearance, and body weight.
-
Data Analysis: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or a body weight loss of more than 15-20%.[2]
Protocol 2: Dose-Ranging Efficacy Study in a Mouse Model
Objective: To identify the optimal oral dose of this compound for a specific therapeutic effect.
Materials:
-
This compound
-
Vehicle (as determined from MTD study)
-
Disease model mice and wild-type controls
-
Oral gavage needles
-
Equipment for endpoint analysis (e.g., behavioral testing apparatus, instruments for biomarker analysis)
Procedure:
-
Dose Selection: Based on the MTD study and literature, select at least three dose levels (low, medium, high) that are expected to be well-tolerated.[14] For example, 1, 3, and 10 mg/kg.
-
Group Allocation: Randomly assign animals to the different dose groups and a vehicle control group (n=8-12 animals per group is recommended for statistical power).
-
Administration: Administer this compound or vehicle orally at the selected doses daily for the duration of the study.
-
Efficacy Assessment: At the appropriate time points, perform the primary efficacy endpoint measurement (e.g., cognitive testing in a relevant behavioral paradigm).
-
Pharmacodynamic (PD) Biomarker Analysis: At the end of the study, collect relevant samples (e.g., CSF, plasma, brain tissue) to measure a PD biomarker like cGMP to confirm target engagement.
-
Data Analysis: Analyze the efficacy and biomarker data to determine the dose-response relationship and identify the most effective dose.
Protocol 3: cGMP Measurement in Cerebrospinal Fluid (CSF) by ELISA
Objective: To quantify cGMP levels in mouse CSF as a pharmacodynamic biomarker of this compound activity.
Materials:
Procedure:
-
CSF Collection: Collect CSF from anesthetized mice from the cisterna magna. This is a delicate procedure and requires proper training.
-
Sample Preparation: Immediately after collection, centrifuge the CSF samples to remove any cellular debris.[10] Store the supernatant at -80°C until analysis.[10]
-
ELISA Protocol:
-
Thaw the CSF samples and the ELISA kit reagents on ice.
-
Prepare the cGMP standards and samples according to the kit manufacturer's instructions.[9][10] This may involve a dilution step.
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Follow the kit's instructions for the addition of conjugate, substrate, and stop solution, with the specified incubation times and temperatures.[9][10]
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at the recommended wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of cGMP in the CSF samples by interpolating their absorbance values from the standard curve.
-
Data Presentation
Table 1: In Vivo Doses of this compound from Preclinical and Clinical Studies
| Species | Route of Administration | Dose Range | Observed Effect | Reference |
| Rodent (Rat, Mouse) | Oral (p.o.) | 1 - 30 mg/kg | Dose-dependent increase in CSF cGMP; improved cognitive performance. | [5][13] |
| Human (Sickle Cell Disease) | Oral (twice daily) | 5 mg and 25 mg | Well-tolerated; 25 mg dose significantly reduced circulating monocyte-platelet and neutrophil-platelet aggregates. | [15] |
Table 2: Pharmacokinetic Parameters of this compound in Humans (25 mg dose)
| Parameter | Value | Unit | Reference |
| Tmax (Time to maximum concentration) | ~1 | hour | [15] |
| Cmax (Maximum plasma concentration) | ~200 | ng/mL | [15] |
| AUC0-12 (Area under the curve) | ~1000 | ng*h/mL | [15] |
Visualizations
References
- 1. PDE9 Inhibitor, this compound [merckmillipore.com]
- 2. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 5. The selective phosphodiesterase 9 (PDE9) inhibitor this compound (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recommendations for cerebrospinal fluid collection for the analysis by ELISA of neurogranin trunc P75, α-synuclein, and total tau in combination with Aβ(1–42)/Aβ(1–40) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elkbiotech.com [elkbiotech.com]
- 10. cloud-clone.com [cloud-clone.com]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of novel PDE9A inhibitors with antioxidant activities for treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dose-ranging study - Wikipedia [en.wikipedia.org]
- 15. PF‐04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
a potential off-target effects of PF-04447943 at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing the PDE9A inhibitor, PF-04447943. The information is focused on addressing potential off-target effects and other experimental challenges that may arise, particularly when using the compound at high concentrations.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during experiments with this compound.
Problem 1: Loss of Efficacy or Unexpected Phenotype at High Concentrations
Question: We observed a beneficial effect of this compound at 100 nM, but this effect was lost or even reversed at concentrations of 300 nM and higher. Why is this happening?
Answer: This is a documented phenomenon with this compound. While it is a potent and selective PDE9A inhibitor, high concentrations can lead to off-target effects or complex biological responses that counteract the intended on-target effect.
Possible Causes and Solutions:
-
U-shaped Dose-Response Curve: The observed effect is consistent with a U-shaped or biphasic dose-response curve. This is not uncommon for molecules targeting enzymes involved in cyclic nucleotide signaling. At optimal concentrations (e.g., 30-100 nM), this compound effectively inhibits PDE9A, leading to increased cGMP levels and downstream signaling that promotes effects like neurite outgrowth and enhanced synaptic plasticity.[1] However, at higher concentrations (≥300 nM), several factors could contribute to the loss of this effect:
-
Off-target activity: While highly selective, at significantly elevated concentrations, this compound may begin to interact with other cellular targets. One identified potential off-target is the melatonin (B1676174) MT3/ML2 receptor (see Data Presentation section).
-
Feedback Mechanisms: Excessive elevation of cGMP might trigger negative feedback loops that dampen the very signaling pathways you aim to activate.
-
Receptor Desensitization: Prolonged and high levels of cGMP can lead to the desensitization of its downstream effectors.
-
-
Troubleshooting Steps:
-
Confirm Optimal Concentration: Perform a detailed dose-response experiment to carefully define the optimal concentration range for your specific cell type and endpoint. It is crucial to include concentrations both below and above the expected optimal range.
-
Investigate Off-Target Pathways: If you suspect off-target effects, consider using antagonists for potential off-target receptors (e.g., a melatonin receptor antagonist if relevant to your system) in co-treatment with high concentrations of this compound to see if the primary effect can be restored.
-
Washout Experiments: To assess for receptor desensitization, perform washout experiments where the high concentration of this compound is removed and replaced with fresh media. Monitor for the recovery of the cellular response.
-
Problem 2: Observed Cytotoxicity or Reduced Cell Viability
Question: We are observing a decrease in cell viability in our cultures treated with high concentrations of this compound. Is this expected?
Answer: While this compound is generally considered to have a good safety profile in preclinical and clinical studies, high concentrations in in vitro systems can potentially lead to cytotoxicity.[2]
Possible Causes and Solutions:
-
Solvent Toxicity: this compound is often dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture medium is below the tolerance level for your specific cell line (typically <0.5%). Always include a vehicle control (medium with the same concentration of DMSO as your highest this compound concentration) in your experiments.
-
Cell Line Specific Sensitivity: Different cell lines can have varying sensitivities to chemical compounds. It is essential to determine the cytotoxic profile of this compound in your specific cell model.
-
Off-Target Mediated Toxicity: At high concentrations, off-target effects could lead to the activation of apoptotic or necrotic pathways.
-
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Conduct a standard cytotoxicity assay (e.g., MTT, MTS, LDH release, or live/dead cell staining) to determine the IC50 for cytotoxicity in your cell line. This will help you establish a safe working concentration range.
-
Apoptosis/Necrosis Marker Analysis: If cytotoxicity is confirmed, investigate the mechanism by assaying for markers of apoptosis (e.g., cleaved caspase-3, Annexin V staining) or necrosis (e.g., propidium (B1200493) iodide uptake).
-
Compare with a Structurally Different PDE9A Inhibitor: If available, test a structurally unrelated PDE9A inhibitor. If it produces the same cytotoxicity, the effect is more likely to be on-target. If the toxicity profile is different, it points towards an off-target effect of this compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A). PDE9A is an enzyme that specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE9A, this compound increases intracellular levels of cGMP, which in turn activates downstream signaling pathways, most notably through Protein Kinase G (PKG). This mechanism is implicated in processes such as synaptic plasticity, memory, and inflammation.
Q2: What are the known off-target interactions of this compound at high concentrations?
A2: The most specifically documented off-target interaction for this compound is with the melatonin MT3/ML2 receptor, with a binding affinity (Ki) of 3,800 nM. While this is significantly weaker than its affinity for PDE9A, it is a potential off-target at micromolar concentrations. Comprehensive screening against a broad panel of kinases has not been publicly reported.
Q3: What are the reported adverse effects of this compound in clinical trials?
A3: In a Phase 2 clinical trial for Alzheimer's disease, this compound was generally well-tolerated. The most frequently reported adverse events were gastrointestinal, including diarrhea and nausea, at a dose of 25 mg administered every 12 hours.[3]
Q4: Can I use this compound in animal models?
A4: Yes, this compound has been shown to be brain-penetrant and has been used in various rodent models to study its effects on cognition and other physiological processes.[1]
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Species | Assay Type | Value |
| PDE9A | Human | Ki | 2.8 nM |
| PDE9A | Rhesus | Ki | 4.5 nM |
| PDE9A | Rat | Ki | 18 nM |
| Melatonin MT3/ML2 Receptor | Not Specified | Ki | 3,800 nM |
| Other PDEs (1-8, 10, 11) | Not Specified | Ki | >1000-fold selectivity over PDE9A |
| 79 other non-PDE targets | Not Specified | Ki | >1000-fold selectivity over PDE9A |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling (ADP-Glo™ Assay)
This protocol provides a general framework for assessing the selectivity of this compound against a panel of kinases.
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
-
Materials:
-
Purified recombinant kinases (comprehensive kinome panel)
-
Kinase-specific substrates
-
ATP
-
Kinase reaction buffer
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
-
-
Procedure:
-
Prepare serial dilutions of this compound in the appropriate kinase reaction buffer. Include a DMSO vehicle control.
-
In a 384-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the diluted this compound or vehicle control to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specific kinase (typically 30°C) for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent and incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
Protocol 2: Radioligand Binding Assay for Melatonin Receptors
This protocol is designed to determine the binding affinity of this compound for melatonin receptors.
-
Principle: This is a competition binding assay that measures the ability of this compound to displace a radiolabeled ligand (e.g., 2-[¹²⁵I]-iodomelatonin) from the melatonin receptors.
-
Materials:
-
Cell membranes prepared from cells expressing the melatonin receptor of interest (e.g., MT1, MT2, or MT3/ML2)
-
2-[¹²⁵I]-iodomelatonin (radioligand)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)
-
Non-specific binding control (e.g., high concentration of unlabeled melatonin)
-
Glass fiber filters
-
Vacuum filtration apparatus
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In reaction tubes, add the cell membranes, a fixed concentration of 2-[¹²⁵I]-iodomelatonin, and either binding buffer (for total binding), the non-specific binding control, or a dilution of this compound.
-
Incubate the tubes at an appropriate temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Rapidly terminate the binding reaction by vacuum filtering the contents of each tube through a glass fiber filter.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percent specific binding against the log of the this compound concentration and fit the data to a one-site competition curve to determine the Ki value.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for high-concentration this compound experiments.
References
- 1. The selective phosphodiesterase 9 (PDE9) inhibitor this compound (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, this compound, in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
a stability of PF-04447943 in solution over time
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of PF-04447943 in solution over time.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
Solid this compound is stable for at least four years when stored at -20°C.[1]
Q2: How should I prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions in solvents such as DMSO or DMF.[1] For example, a stock solution of 10 mM can be prepared in DMSO. Once prepared, it is crucial to aliquot the stock solution into single-use vials and store them at -20°C. Following reconstitution, stock solutions are stable for up to 3 months at -20°C.[2] It is advisable to allow the vial to equilibrate to room temperature for at least 60 minutes before opening.
Q3: How stable is this compound in aqueous solutions or cell culture media?
There is limited published data on the stability of this compound in aqueous solutions, including cell culture media, over extended periods at physiological temperatures (e.g., 37°C). The stability can be influenced by several factors, including the pH of the medium, the presence of serum components, and exposure to light. For experiments lasting longer than 24 hours, it is best practice to assess the stability of this compound under your specific experimental conditions. For optimal results, consider preparing fresh compound-containing media for each experiment.
Q4: What are the known solubilities of this compound?
The solubility of this compound in various solvents has been reported as follows:
-
DMF: 25 mg/ml
-
DMSO: 25 mg/ml
-
DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml
-
Ethanol: 12.5 mg/ml
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in cell-based assays. | Compound Degradation: this compound may be degrading in the cell culture medium during long incubation times, especially if the medium's pH shifts. | Prepare fresh this compound-containing media for each experiment, particularly for studies exceeding 24 hours. Consider assessing the stability of the compound in your specific medium using the protocol provided below. |
| Adsorption to Plastics: Hydrophobic compounds can adsorb to the surfaces of cell culture plates, flasks, and pipette tips, reducing the effective concentration. | Use low-adhesion plasticware. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) may also help in some cases. | |
| Interaction with Serum: Components in fetal bovine serum (FBS) or other sera can potentially bind to or degrade small molecules. | If possible, conduct experiments in serum-free or reduced-serum media. If serum is required, ensure the concentration is consistent across all experiments. | |
| Variability in experimental results between different batches of stock solution. | Improper Storage: Repeated freeze-thaw cycles of the stock solution can lead to degradation. | Aliquot the stock solution into single-use vials after preparation to avoid multiple freeze-thaw cycles. |
| Inaccurate Concentration: The molecular weight of this compound can be batch-specific due to variable water content. | Always refer to the vial label or the certificate of analysis for the batch-specific molecular weight when calculating concentrations.[2] |
Stability Data Summary
| Form | Storage Temperature | Stability | Source |
| Solid | -20°C | ≥ 4 years | [1] |
| Stock Solution (in DMSO) | -20°C | Up to 3 months (aliquoted) | [2] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution using HPLC
This protocol provides a general framework for researchers to determine the stability of this compound in their specific aqueous solution (e.g., cell culture medium) over time.
Materials:
-
This compound
-
Your specific aqueous solution (e.g., DMEM with 10% FBS)
-
HPLC-grade solvents (e.g., acetonitrile (B52724), water, formic acid)
-
HPLC system with a UV or PDA detector
-
Appropriate HPLC column (e.g., C18)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator set to the desired temperature (e.g., 37°C)
Procedure:
-
Preparation of this compound Solution:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Spike the desired final concentration of this compound into your pre-warmed aqueous solution. Ensure the final DMSO concentration is low and consistent across samples.
-
-
Incubation:
-
Aliquot the this compound-containing solution into sterile tubes or wells of a plate.
-
Incubate the samples at your desired temperature (e.g., 37°C) for different time points (e.g., 0, 4, 8, 12, 24, 48, 72 hours).
-
The "0 hour" time point sample should be processed immediately to represent the initial concentration.
-
-
Sample Collection and Preparation:
-
At each time point, collect an aliquot of the solution.
-
If the solution contains proteins (e.g., from serum), precipitate them by adding a cold organic solvent like acetonitrile (e.g., 3 volumes of acetonitrile to 1 volume of sample).
-
Vortex and centrifuge at high speed to pellet the precipitate.
-
Transfer the supernatant to a clean tube for HPLC analysis.
-
-
HPLC Analysis:
-
Develop a suitable HPLC method to separate this compound from potential degradants. A common starting point is a reverse-phase C18 column with a gradient elution using mobile phases like water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Inject the prepared samples onto the HPLC system.
-
Monitor the peak area of this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.
-
Plot the percentage of remaining compound against time to determine the stability profile.
-
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Signaling pathway of this compound-mediated PDE9A inhibition.
References
a minimizing variability in behavioral studies with PF-04447943
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize variability in behavioral studies using the selective phosphodiesterase 9 (PDE9) inhibitor, PF-04447943.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A).[1] PDE9A is an enzyme that specifically degrades cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] By inhibiting PDE9A, this compound increases intracellular levels of cGMP, which in turn modulates downstream signaling pathways, including the activation of Protein Kinase G (PKG).[1] This mechanism is believed to enhance synaptic plasticity and cognitive function.[3][4]
Q2: What are the key in-vitro and in-vivo effects of this compound?
A2: In vitro, this compound has been shown to increase neurite outgrowth and synapse formation in cultured hippocampal neurons at concentrations of 30-100 nM.[2][3] In vivo, systemic administration of this compound dose-dependently increases cGMP in the cerebrospinal fluid of rats and has been shown to improve cognitive performance in various rodent models of memory and learning.[3][5]
Q3: What is the selectivity profile of this compound?
A3: this compound is highly selective for PDE9A over other phosphodiesterase families (PDEs 1-8 and 10-11).[3][4] It has been found to be over 1,000-fold more selective for PDE9A compared to 79 other non-PDE targets, with the exception of the melatonin (B1676174) MT3/ML2 receptor, for which it has a lower affinity.[5]
Troubleshooting Guide: Minimizing Variability
High variability in behavioral outcomes can obscure the true effects of a compound. Below are common issues and recommendations for studies involving this compound.
Issue 1: Inconsistent or weak behavioral effects.
-
Possible Cause: Suboptimal Dosing. this compound has demonstrated an inverted U-shaped dose-response curve in some studies, where higher doses do not produce stronger effects and may even be less effective.[2]
-
Troubleshooting Steps:
-
Dose-Response Pilot Study: Conduct a pilot study with a range of doses (e.g., 1, 3, 10, and 30 mg/kg, p.o.) to determine the optimal effective dose for your specific behavioral paradigm and animal model.[3]
-
Review Literature: Compare your chosen dose with published effective doses for similar behavioral assays. For instance, 1-3 mg/kg (p.o.) has been shown to be effective in mouse and rat cognition models.[3]
-
-
Possible Cause: Inappropriate Timing of Administration. The pharmacokinetic profile of this compound will influence the timing of behavioral testing relative to drug administration.
-
Troubleshooting Steps:
-
Consider Tmax: In rats, the time to maximum plasma concentration (Tmax) is approximately 0.3 hours.[6] Behavioral testing should be timed to coincide with peak brain exposure.
-
Standardize Administration Time: Administer this compound at the same time each day relative to the behavioral testing to minimize variability due to circadian rhythms.
-
Issue 2: High inter-animal variability.
-
Possible Cause: Genetic Background of Animals. Different strains of mice or rats can exhibit varied responses to pharmacological agents.
-
Troubleshooting Steps:
-
Use a Single, Well-Characterized Strain: Whenever possible, use a single, isogenic strain of animals for your study.
-
Report Strain Information: Clearly report the species, strain, sex, and age of the animals used in your study to aid in reproducibility.
-
-
Possible Cause: Environmental Stressors. Stress can significantly impact behavioral performance and introduce variability.
-
Troubleshooting Steps:
-
Acclimatization: Ensure animals are properly acclimatized to the housing and testing environments before the start of the experiment.
-
Consistent Handling: Handle all animals consistently and gently to minimize stress.
-
Issue 3: Lack of effect in a specific behavioral paradigm.
-
Possible Cause: Paradigm Suitability. The cognitive domains enhanced by this compound may not be robustly engaged by every behavioral task.
-
Troubleshooting Steps:
-
Select Appropriate Tasks: this compound has shown efficacy in tasks assessing spatial recognition memory (Y-maze), social recognition memory, and novel object recognition.[3] Consider these validated paradigms.
-
Task Difficulty: Adjust the difficulty of the task. For example, in the novel object recognition test, a shorter habituation time or a longer delay before the choice trial can increase task difficulty and reveal cognitive-enhancing effects.
-
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Species | Kᵢ (nM) | IC₅₀ (nM) |
| PDE9A | Human | 2.8 | 12 |
| Rhesus | 4.5 | - | |
| Rat | 18 | - | |
| PDE1 | - | 8600 | >940 |
| PDE2A3 | - | 99000 | >940 |
| PDE3A | - | 50000 | >940 |
| PDE4A | - | 29000 | >940 |
| PDE5A | - | 14900 | >940 |
| PDE6C | - | 5300 | >940 |
| PDE7A2 | - | 75000 | >940 |
| PDE8A | - | 50000 | >940 |
| PDE10 | - | 51200 | >940 |
| PDE11 | - | 80000 | >940 |
Data compiled from multiple sources.[3][4][5][6]
Table 2: Effective Doses of this compound in Rodent Behavioral Models
| Behavioral Assay | Species | Effective Dose (p.o.) | Effect |
| Mouse Y-Maze Spatial Recognition | Mouse | 1-3 mg/kg | Improved cognitive performance |
| Mouse Social Recognition Memory | Mouse | 1-3 mg/kg | Improved cognitive performance |
| Rat Novel Object Recognition | Rat | 1-3 mg/kg | Improved cognitive performance |
| Morris Water Maze | Mouse | 3.2 mg/kg | Improved spatial memory |
Data compiled from multiple sources.[3][5]
Experimental Protocols
Protocol 1: Novel Object Recognition (NOR) Test in Rats
-
Habituation: Individually habituate rats to the empty testing arena (e.g., a 40x40x40 cm open field) for 5-10 minutes for 2-3 consecutive days.
-
Drug Administration: On the test day, administer this compound (e.g., 1-3 mg/kg, p.o.) or vehicle 30-60 minutes before the familiarization phase.
-
Familiarization Phase (T1): Place two identical objects in the arena and allow the rat to explore for a set period (e.g., 5 minutes).
-
Inter-Trial Interval (ITI): Return the rat to its home cage for a specific delay (e.g., 1 hour or 24 hours).
-
Choice Phase (T2): Replace one of the familiar objects with a novel object. Place the rat back in the arena and record the time spent exploring each object for a set period (e.g., 5 minutes).
-
Data Analysis: Calculate a discrimination index (DI) as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Protocol 2: PDE9A Inhibition Assay (Fluorescence Polarization)
This protocol is based on the principle of measuring the change in fluorescence polarization when a fluorescently labeled cGMP is hydrolyzed by PDE9A.[1]
-
Reagent Preparation:
-
Prepare a PDE Assay Buffer.
-
Prepare serial dilutions of this compound in the assay buffer containing a constant concentration of a solvent like DMSO.
-
Reconstitute recombinant PDE9A enzyme to the desired concentration in the assay buffer.
-
Prepare a solution of fluorescently labeled cGMP (e.g., cGMP-FAM).
-
Prepare a binding agent that specifically binds to the hydrolyzed GMP.
-
-
Assay Procedure (384-well plate format):
-
Add the diluted this compound or vehicle control to the wells.
-
Add the recombinant PDE9A enzyme to all wells except for the "no enzyme" controls.
-
Initiate the reaction by adding the cGMP-FAM solution to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the binding agent.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Data Acquisition: Measure the fluorescence polarization using a suitable plate reader. Increased polarization indicates inhibition of PDE9A activity.
Mandatory Visualizations
Caption: PDE9A signaling pathway and the inhibitory action of this compound.
Caption: General workflow for a behavioral study with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. The selective phosphodiesterase 9 (PDE9) inhibitor this compound (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS:1082744-20-4 | PDE9 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. caymanchem.com [caymanchem.com]
- 6. PDE9 Inhibitor, this compound [sigmaaldrich.com]
Technical Support Center: Optimizing Oral Bioavailability of PF-04447943 in Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the oral bioavailability of the selective PDE9A inhibitor, PF-04447943, in animal models.
Section 1: Troubleshooting Guide
Researchers may face challenges in achieving consistent and adequate systemic exposure of this compound following oral administration in animal models. This guide provides a structured approach to troubleshooting common issues.
Issue 1: Low or Variable Plasma Concentrations After Oral Dosing
If you are observing lower than expected or highly variable plasma concentrations of this compound after oral gavage, consider the following potential causes and solutions.
Potential Cause 1: Formulation and Solubility
This compound is a solid with limited aqueous solubility, which can impact its dissolution and absorption in the gastrointestinal tract.
Troubleshooting Steps:
-
Review Your Formulation:
-
Vehicle Selection: Ensure you are using an appropriate vehicle for oral administration. Common vehicles for compounds with limited water solubility include suspensions in aqueous solutions of methylcellulose (B11928114) or carboxymethylcellulose, or solutions in organic-based vehicles.
-
Solubility Data: Refer to the solubility data in Table 2. Ensure your dosing solution is not supersaturated, which can lead to precipitation of the compound.
-
Particle Size: For suspensions, the particle size of the compound can significantly affect its dissolution rate. Consider micronization if you are preparing your own suspension.
-
-
Recommended Formulations:
-
For basic research, a suspension in 0.5% methylcellulose or a solution in a vehicle containing DMSO and/or PEG 400 is often a good starting point. However, the final concentration of organic solvents should be kept to a minimum to avoid toxicity.
-
Potential Cause 2: First-Pass Metabolism
Troubleshooting Steps:
-
In Vitro Metabolism Assessment:
-
Conduct an in vitro metabolic stability assay using rat or mouse liver microsomes. This will provide an indication of how rapidly the compound is metabolized by liver enzymes.
-
A high clearance in this assay would suggest that first-pass metabolism is a likely contributor to low oral bioavailability.
-
-
Consider Alternative Routes of Administration:
-
To bypass first-pass metabolism and determine the maximum systemic exposure, consider administering this compound via an intravenous (IV) or intraperitoneal (IP) route for initial efficacy studies.
-
Issue 2: Inconsistent Results Between Animals
High variability in plasma concentrations between individual animals can obscure the true pharmacokinetic profile of the compound.
Troubleshooting Steps:
-
Standardize Dosing Procedure:
-
Gavage Technique: Ensure consistent oral gavage technique to minimize stress and ensure the full dose is delivered to the stomach.
-
Fasting State: Standardize the fasting state of the animals before dosing, as the presence of food can affect drug absorption.
-
-
Animal Health:
-
Ensure all animals are healthy and within a consistent age and weight range.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the reported oral pharmacokinetic profile of this compound in rats?
A1: One source indicates that this compound exhibits desirable pharmacokinetic properties in rats, with a half-life (t½) of 4.9 hours and a time to maximum plasma concentration (Tmax) of 0.3 hours after oral administration.[4] This suggests rapid absorption.
Q2: What is the solubility of this compound?
A2: this compound is soluble in several organic solvents but has limited aqueous solubility. Please refer to Table 2 for detailed solubility data.
Q3: Is this compound subject to significant first-pass metabolism?
A3: While there is no definitive public data on the absolute oral bioavailability of this compound, the possibility of first-pass metabolism should be considered, as it is a common factor that can reduce the systemic exposure of orally administered drugs.[1][2][3] An in vitro liver microsomal stability assay can provide insights into its metabolic clearance.
Q4: What are suitable vehicles for oral administration of this compound in rodents?
A4: For preclinical studies, this compound can be formulated as a suspension in vehicles like 0.5% methylcellulose or carboxymethylcellulose. For solution formulations, co-solvents such as DMSO and PEG 400 can be used, but their concentrations should be carefully controlled.
Q5: How does this compound work?
A5: this compound is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A).[5] PDE9A is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE9A, this compound increases intracellular levels of cGMP, which is a key second messenger in various signaling pathways.
Section 3: Data Presentation
Table 1: Oral Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Reference |
| Half-life (t½) | 4.9 hours | [4] |
| Time to Maximum Plasma Concentration (Tmax) | 0.3 hours | [4] |
Note: This data is from a single source and may vary depending on the experimental conditions.
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 25 mg/mL | [5] |
| Ethanol | 12.5 mg/mL | [5] |
| DMF | 25 mg/mL | [5] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [5] |
Section 4: Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (Suspension)
-
Materials:
-
This compound powder
-
0.5% (w/v) methylcellulose in sterile water
-
Mortar and pestle
-
Stir plate and stir bar
-
Appropriate personal protective equipment (PPE)
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
If necessary, gently grind the powder in a mortar and pestle to ensure a fine, uniform particle size.
-
In a suitable container, add a small volume of the 0.5% methylcellulose vehicle to the this compound powder to create a paste.
-
Gradually add the remaining volume of the vehicle while continuously stirring.
-
Stir the suspension on a stir plate for at least 30 minutes to ensure homogeneity.
-
Visually inspect the suspension for any clumps before drawing it into the dosing syringe. Ensure the suspension is continuously stirred during dose administration to maintain uniformity.
-
Protocol 2: In Vitro Metabolic Stability Assay Using Rat Liver Microsomes
-
Materials:
-
This compound
-
Rat liver microsomes (commercially available)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Incubator/water bath at 37°C
-
LC-MS/MS for analysis
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the rat liver microsomes, phosphate buffer, and the this compound solution.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing cold acetonitrile to stop the reaction.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound at each time point.
-
Calculate the percentage of compound remaining over time to determine the metabolic stability.
-
Section 5: Visualizations
Caption: Signaling pathway of this compound action.
Caption: Workflow for oral pharmacokinetic studies.
Caption: Troubleshooting logic for poor oral bioavailability.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of ethopropazine in the rat after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PF‐04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Measuring cGMP Changes in Response to PF-04447943
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective PDE9A inhibitor, PF-04447943, and measuring its effect on cyclic guanosine (B1672433) monophosphate (cGMP) levels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cGMP levels?
A1: this compound, also known as Edelinontrine, is a potent and highly selective inhibitor of phosphodiesterase 9A (PDE9A).[1] PDE9A is an enzyme that specifically hydrolyzes cGMP to 5'-GMP.[2] By inhibiting PDE9A, this compound prevents the degradation of cGMP, leading to an increase in intracellular cGMP concentrations.[1] This mechanism is distinct from that of PDE5 inhibitors, as PDE9A primarily regulates cGMP produced via the natriuretic peptide (NP)-particulate guanylate cyclase (pGC) pathway, independent of nitric oxide (NO) signaling.[2][3]
Q2: In which tissues or systems can I expect to see a significant cGMP increase with this compound treatment?
A2: Systemic administration of this compound has been shown to increase cGMP levels in various tissues. Notably, significant elevations have been observed in the brain (striatum and cortex) and cerebrospinal fluid (CSF).[4][5][6] Preclinical studies have also demonstrated its ability to increase myocardial cGMP.[3]
Q3: Why am I not observing a significant change in plasma cGMP levels after this compound administration in my clinical study?
A3: Measuring changes in plasma cGMP in response to a PDE9A inhibitor can be challenging. Plasma cGMP levels are influenced by the activity of multiple phosphodiesterases (PDEs), not just PDE9A.[7] Therefore, the contribution of PDE9A inhibition to the total plasma cGMP pool may be difficult to detect.[7] One study in stable sickle cell disease patients did not find significant changes in plasma cGMP levels with this compound treatment.[6] It is often more informative to measure cGMP in specific tissues or cell types of interest where PDE9A is highly expressed.
Q4: What are the most common methods for measuring cGMP concentrations?
A4: The most common methods for quantifying cGMP include:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A widely used, high-throughput method based on a competitive immunoassay format.[8][9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for quantifying small molecules in complex biological matrices.[8]
-
Radioimmunoassay (RIA): A very sensitive method, though it involves handling radioactive materials.[10]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the measurement of cGMP changes in response to this compound.
Troubleshooting cGMP Measurement by ELISA
Issue 1: High background or non-specific signal.
| Possible Cause | Troubleshooting Step |
| Insufficient washing | Increase the number of wash steps or the soak time between washes to thoroughly remove unbound reagents.[11] |
| Reagent contamination | Ensure all reagents are fresh and properly prepared. Avoid cross-contamination between wells by using fresh pipette tips for each sample and reagent.[11] |
| High antibody concentration | Titrate the concentration of the primary or secondary antibody to find the optimal dilution that minimizes non-specific binding while maintaining a good signal.[11] |
| Inadequate blocking | Use a suitable blocking buffer and ensure sufficient incubation time to block all non-specific binding sites on the plate.[11] |
Issue 2: Weak or no signal.
| Possible Cause | Troubleshooting Step |
| Inactive reagents | Confirm that all kit components are within their expiration date and have been stored correctly.[12] Ensure all reagents are brought to room temperature before use.[12] |
| Incorrect reagent preparation | Double-check all calculations and dilution steps for standards and reagents.[13] |
| Suboptimal incubation times or temperatures | Adhere strictly to the incubation times and temperatures specified in the protocol, as deviations can significantly impact binding efficiency.[14] |
| Sample degradation | Rapidly freeze tissues in liquid nitrogen after collection to prevent cGMP degradation.[1] When preparing lysates, keep samples on ice and add a phosphodiesterase inhibitor to the lysis buffer. |
Issue 3: Poor standard curve.
| Possible Cause | Troubleshooting Step |
| Improper standard dilution | Prepare fresh standard dilutions for each assay. Ensure accurate pipetting and thorough mixing at each dilution step.[12] |
| Standard degradation | Reconstitute a new vial of the standard if degradation is suspected.[13] |
| Incorrect data analysis | Use the appropriate curve-fitting model for your data (e.g., four-parameter logistic fit for competitive ELISAs). |
General Troubleshooting for cGMP Measurement
Issue: Inconsistent or highly variable results between replicates.
| Possible Cause | Troubleshooting Step |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells.[12] |
| Inhomogeneous samples | Thoroughly mix samples before aliquoting. For tissue homogenates, ensure complete homogenization.[9] |
| "Edge effects" on the plate | Avoid using the outer wells of the plate, which are more susceptible to temperature fluctuations and evaporation. Ensure the plate is properly sealed during incubations.[15] |
Quantitative Data Summary
The following tables summarize quantitative data on the effect of this compound on cGMP levels from preclinical studies.
Table 1: Effect of this compound on cGMP Levels in Rodent Brain and CSF
| Species | Tissue/Fluid | Dose of this compound | Fold Increase in cGMP (approx.) | Reference |
| Mouse | Striatum | 10 mg/kg | Significant elevation | [4] |
| Mouse | Cortex | 10 mg/kg | Significant elevation | [4] |
| Rat | Cerebrospinal Fluid (CSF) | 1-30 mg/kg (p.o.) | Dose-dependent increase | [5][16] |
Table 2: Inhibitory Activity of this compound
| Target | Species | IC₅₀ / Kᵢ | Reference |
| PDE9A | Human | Kᵢ = 2.8 nM | [5][16] |
| PDE9A | Rhesus | Kᵢ = 4.5 nM | [5][16] |
| PDE9A | Rat | Kᵢ = 18 nM | [5][16] |
Experimental Protocols
Protocol 1: Measurement of cGMP in Cell Lysates using a Competitive ELISA Kit
This protocol provides a general workflow. Please refer to the specific instructions provided with your commercial ELISA kit.
1. Cell Culture and Treatment: a. Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight. b. The following day, replace the growth medium with serum-free medium. c. Add this compound at the desired concentrations to the treatment wells. Include a vehicle control (e.g., DMSO). d. Incubate for the desired treatment duration (e.g., 30-60 minutes). e. If applicable, stimulate the cells with a natriuretic peptide (e.g., ANP or BNP) for a short period (e.g., 10-15 minutes) before lysis.
2. Sample Preparation (Cell Lysis): a. After treatment, aspirate the medium from the wells. b. Immediately add 100 µL of 0.1 M HCl to each well to lyse the cells and inhibit PDE activity.[11] c. Incubate the plate at room temperature for 20 minutes, preferably on a plate shaker, to ensure complete lysis.[11] d. The cell lysates can be used directly in the ELISA or stored at -80°C for later analysis.
3. ELISA Procedure (Competitive Assay): a. Prepare cGMP standards by performing serial dilutions of the provided cGMP standard in 0.1 M HCl. b. Add 50 µL of each standard, control, and sample lysate to the appropriate wells of the antibody-coated 96-well plate. c. Add the HRP-conjugated cGMP or biotinylated cGMP tracer to each well. d. Add the anti-cGMP antibody to each well. e. Incubate the plate according to the kit's instructions (e.g., 1-2 hours at room temperature). f. Wash the plate multiple times with the provided wash buffer. g. Add the substrate solution (e.g., TMB) and incubate until color develops. h. Stop the reaction with the stop solution. i. Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
4. Data Analysis: a. Generate a standard curve by plotting the absorbance values against the corresponding cGMP concentrations. b. Use a four-parameter logistic curve fit to analyze the data. c. Determine the cGMP concentration in your samples by interpolating from the standard curve.
Protocol 2: Preparation of Tissue Homogenates for cGMP Measurement
1. Tissue Collection and Processing: a. Euthanize the animal and rapidly excise the tissue of interest. b. Immediately freeze the tissue in liquid nitrogen to halt enzymatic activity.[1] c. Store tissues at -80°C until homogenization.
2. Homogenization: a. Weigh the frozen tissue. b. Add ice-cold lysis buffer (e.g., 5-10 µL of 0.1 M HCl per mg of tissue) containing a phosphodiesterase inhibitor.[1] c. Homogenize the tissue on ice using a suitable homogenizer (e.g., Polytron). d. Centrifuge the homogenate at high speed (e.g., >10,000 x g) for 5-10 minutes at 4°C to pellet cellular debris.[1] e. Collect the supernatant, which contains the cGMP.
3. cGMP Quantification: a. The supernatant can be directly used for cGMP measurement using an ELISA, LC-MS/MS, or RIA. b. Determine the total protein concentration of the supernatant using a protein assay (e.g., BCA assay) to normalize the cGMP levels to the amount of protein.
Signaling Pathways and Workflows
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. cloud-clone.com [cloud-clone.com]
- 4. izotop.hu [izotop.hu]
- 5. qbdgroup.com [qbdgroup.com]
- 6. PF‐04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Radioimmunoassay for the quantification of cGMP levels in cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. raybiotech.com [raybiotech.com]
- 10. Radioimmunoassays | Revvity [revvity.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. phoenixbiotech.net [phoenixbiotech.net]
- 14. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 15. biomatik.com [biomatik.com]
- 16. The selective phosphodiesterase 9 (PDE9) inhibitor this compound (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PF-04447943 and Inverted-U Dose-Response Curves
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the selective PDE9A inhibitor, PF-04447943. It provides troubleshooting advice and frequently asked questions (FAQs) to help interpret the phenomenon of inverted-U shaped (non-monotonic) dose-response curves that can be observed during in-vitro and ex-vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective inhibitor of the phosphodiesterase 9A (PDE9A) enzyme.[1] The primary function of PDE9A is to degrade the second messenger cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE9A, this compound prevents the breakdown of cGMP, leading to its accumulation within the cell. This elevation in cGMP levels enhances the signaling of its downstream effectors, most notably Protein Kinase G (PKG), which in turn modulates various physiological processes, including synaptic plasticity and neurite outgrowth.
Q2: What is an inverted-U dose-response curve?
An inverted-U dose-response curve, also known as a non-monotonic dose-response (NMDR), is a biological response pattern where the effect of a substance increases with dose up to a certain point (the optimal concentration), after which the effect diminishes as the dose is further increased.[2][3] This contrasts with a typical monotonic dose-response, where the effect continuously increases with the dose.[2][3] Such inverted-U patterns have been observed in various biological systems.[4][5][6]
Q3: Has an inverted-U dose-response curve been specifically observed with this compound?
Yes. Preclinical studies have reported that this compound exhibits an inverted-U shaped dose-response curve in specific cellular assays. For instance, it was found to significantly increase neurite outgrowth in cultured hippocampal neurons at lower concentrations (30-100 nM), but not at higher concentrations (300-1000 nM).[1] Similarly, this compound facilitated hippocampal long-term potentiation (LTP) at a concentration of 100 nM, but this effect was absent at both lower (30 nM) and higher (300 nM) concentrations.[1]
Troubleshooting Inverted-U Dose-Response Curves
Encountering an inverted-U dose-response curve can be perplexing. This section provides potential explanations and troubleshooting steps for your experiments with this compound.
Issue: A decrease in the desired biological effect is observed at higher concentrations of this compound.
Potential Cause 1: Negative Feedback Loop in the cGMP Signaling Pathway
The most probable cause for the inverted-U response with a PDE9A inhibitor is the activation of a negative feedback mechanism within the cGMP signaling cascade. At optimal concentrations, this compound effectively inhibits PDE9A, leading to a beneficial increase in cGMP and subsequent activation of Protein Kinase G (PKG). However, at supra-optimal concentrations, the excessive accumulation of cGMP can lead to a strong activation of PKG. Activated PKG can, in turn, phosphorylate and activate other phosphodiesterases (PDEs), which then rapidly degrade cGMP.[7] This feedback loop would counteract the inhibitory effect on PDE9A, leading to a net decrease in cGMP levels and a diminished biological response.
-
Troubleshooting Steps:
-
Re-run the dose-response experiment: Ensure the curve is reproducible. Use a wider range of concentrations with more data points around the peak and descending part of the curve.
-
Measure cGMP levels directly: If possible, perform a direct measurement of intracellular cGMP levels at various concentrations of this compound. This would help confirm if the decrease in the biological effect correlates with a drop in cGMP levels at higher concentrations.
-
Use a broad-spectrum PDE inhibitor: As a control experiment, test a non-selective PDE inhibitor to see if it produces a similar inverted-U curve. If it does not, this would lend more support to the hypothesis of a specific feedback loop involving other PDE subtypes.
-
Potential Cause 2: Off-Target Effects at High Concentrations
While this compound is known for its high selectivity for PDE9A, it is a common phenomenon for small molecules to interact with unintended targets at higher concentrations. These off-target effects could initiate signaling pathways that counteract the primary effect of PDE9A inhibition. For example, some PDE inhibitors have been shown to affect other PDE families, such as PDE5 and PDE6, at high enough concentrations.[8]
-
Troubleshooting Steps:
-
Consult selectivity data: Review the selectivity profile of this compound against other PDEs and receptors. The compound shows high selectivity over other phosphodiesterases such as PDE1, PDE2A3, PDE3A, PDE4A, PDE5A, PDE6C, PDE7A2, PDE8A, PDE10, and PDE11.
-
Lower the concentration range: The optimal therapeutic window for this compound in cellular models appears to be in the low nanomolar range.[1] Focusing experiments within this range is more likely to yield on-target effects.
-
Potential Cause 3: Receptor Desensitization or Downregulation
Prolonged or excessive stimulation of a signaling pathway can sometimes lead to the desensitization or downregulation of its receptors. In the context of this compound, a sustained, high level of cGMP could potentially lead to a reduced sensitivity of downstream effectors like PKG.
-
Troubleshooting Steps:
-
Vary the incubation time: Perform a time-course experiment to see if the inverted-U shape is dependent on the duration of exposure to this compound. Shorter incubation times might reveal a more classical monotonic response.
-
Pulsatile vs. continuous exposure: If your experimental setup allows, compare the effects of continuous exposure to this compound with a pulsatile or washout protocol. This can help determine if receptor desensitization is a contributing factor.
-
Data Presentation
Table 1: In-Vitro and Ex-Vivo Efficacy of this compound
| Assay Type | Model System | Effective Concentration Range | Optimal Concentration | Ineffective Higher Concentrations | Reference |
| Neurite Outgrowth | Cultured Hippocampal Neurons | 30-100 nM | ~100 nM | 300-1000 nM | [1] |
| Long-Term Potentiation (LTP) | Hippocampal Slices | Not specified, point data | 100 nM | 300 nM | [1] |
Table 2: Selectivity Profile of this compound
| Enzyme | Ki (nM) |
| Human PDE9A | 2.8 |
| Rhesus Monkey PDE9A | 4.5 |
| Rat PDE9A | 18 |
(Selectivity is high against PDEs 1-8 and 10-11)
Experimental Protocols
Protocol 1: Neurite Outgrowth Assay in Cultured Neurons
This protocol is a generalized guide for assessing the effect of this compound on neurite outgrowth.
-
Cell Plating:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in neuronal culture medium. A suggested concentration range based on published data is 1 nM to 10 µM, with a focus on the 10 nM to 500 nM range.
-
Carefully replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., <0.1% DMSO).
-
Incubate the cells for 48-72 hours.[9]
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde (PFA) for 15-20 minutes at room temperature.[2]
-
Wash three times with phosphate-buffered saline (PBS).
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.[2]
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III Tubulin) overnight at 4°C.
-
Wash three times with PBS and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Use automated image analysis software to quantify neurite parameters such as total neurite length per neuron, number of primary neurites, and number of branch points.
-
Protocol 2: Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol provides a general workflow for LTP experiments.
-
Slice Preparation:
-
Acutely prepare 300-400 µm thick transverse hippocampal slices from a rodent brain in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Allow slices to recover in an interface or submerged chamber with continuously perfused oxygenated aCSF for at least 1 hour.
-
-
Electrophysiology:
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[10]
-
Establish a stable baseline of fEPSPs for 15-20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
-
Compound Application and LTP Induction:
-
Perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 30 nM, 100 nM, 300 nM) or vehicle for at least 20-30 minutes prior to LTP induction.
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as a weak tetanus (e.g., a single train of 100 Hz for 1 second).[1]
-
Continue to record fEPSPs for at least 60 minutes post-HFS to monitor the potentiation.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the post-HFS fEPSP slopes to the pre-HFS baseline average.
-
Compare the degree of potentiation between the different treatment groups.
-
Visualizations
Caption: cGMP signaling pathway with this compound inhibition of PDE9A.
Caption: Logic diagram for the inverted-U dose-response of this compound.
Caption: Experimental workflow for a neurite outgrowth dose-response assay.
References
- 1. The selective phosphodiesterase 9 (PDE9) inhibitor this compound (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]
- 4. Inhibition of the TGFβ signalling pathway by cGMP and cGMP‐dependent kinase I in renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, this compound, in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. cGMP Signaling, Phosphodiesterases and Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Controlling for Vehicle Effects in PF-04447943 Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing and controlling for vehicle effects in experiments involving the PDE9A inhibitor, PF-04447943. Adherence to best practices for vehicle selection and control is critical for generating robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it essential in this compound experiments?
A1: A vehicle control is a formulation containing all the components of the experimental treatment except for the active pharmaceutical ingredient, in this case, this compound. It is crucial for distinguishing the pharmacological effects of this compound from any biological effects caused by the solvent or other excipients used to deliver the compound. Without a proper vehicle control, any observed effects could be erroneously attributed to the drug.
Q2: What are the common vehicles used for dissolving this compound?
A2: this compound is a small molecule inhibitor with good solubility in Dimethyl Sulfoxide (DMSO).[1][2][3] For in vitro studies, this compound is typically dissolved in 100% DMSO to create a high-concentration stock solution, which is then diluted into the cell culture medium.[4] For in vivo rodent studies, oral gavage (p.o.) has been a common route of administration, suggesting the use of aqueous-based vehicles, potentially with co-solvents or suspending agents to ensure a homogenous formulation.[5][6] Clinical trials have utilized a placebo control, which would be a formulation matching the drug tablet/capsule without the active this compound.[7][8]
Q3: Can the vehicle itself have biological effects?
A3: Yes. Vehicles, especially organic solvents like DMSO, are not always biologically inert. DMSO has been shown to influence cell viability, gene expression, and signaling pathways.[9][10][11][12][13] Therefore, it is critical to keep the final concentration of any vehicle as low as possible in the experimental system and to always include a vehicle-only control group.
Q4: What is the maximum recommended concentration of DMSO for in vitro experiments with this compound?
A4: As a general guideline, the final concentration of DMSO in cell-based assays should be kept below 0.5%, with many researchers aiming for 0.1% or lower to minimize off-target effects.[14] The ideal maximum concentration should be determined empirically for your specific cell type and experimental endpoint through a vehicle toxicity test.
Troubleshooting Guide: Vehicle-Related Issues
This guide addresses common problems researchers may encounter where the vehicle could be a contributing factor.
| Observed Issue | Potential Vehicle-Related Cause | Recommended Troubleshooting Steps |
| Inconsistent results between experiments | - Vehicle preparation variability: Inconsistent preparation of the vehicle can lead to different final concentrations of its components. - Compound precipitation: this compound may precipitate out of solution upon dilution from a DMSO stock into an aqueous buffer. | - Standardize vehicle preparation: Prepare a fresh batch of vehicle for each experiment using a consistent protocol. - Check for precipitation: Visually inspect the final working solution for any precipitate. If observed, consider vortexing, sonication, or adjusting the vehicle composition.[15][16][17] |
| Unexpected biological effects in the vehicle control group | - Inherent biological activity of the vehicle: The vehicle itself may be affecting the cells or animals. For example, DMSO can induce changes in gene expression and signaling.[9][10][11][12][13] | - Lower vehicle concentration: Reduce the final concentration of the vehicle in your assay. - Test an alternative vehicle: If possible, try a different, more inert vehicle. - Thorough literature search: Investigate the known biological effects of your chosen vehicle. |
| Poor compound efficacy | - Poor solubility in the final formulation: this compound may not be fully dissolved, leading to a lower effective concentration. | - Optimize the formulation: For in vivo studies, consider using co-solvents (e.g., PEG, propylene (B89431) glycol) or suspending agents to improve solubility and stability. - Confirm solubility: Perform solubility tests of this compound in the chosen vehicle at the desired concentration. |
| High cytotoxicity in both treated and control groups (in vitro) | - Vehicle-induced toxicity: The concentration of the vehicle (e.g., DMSO) may be too high for the specific cell line being used. | - Perform a vehicle dose-response curve: Determine the maximum non-toxic concentration of the vehicle for your cells. - Reduce incubation time: If possible, shorten the duration of exposure to the vehicle. |
Experimental Protocols & Data Presentation
Recommended Vehicles for this compound
| Application | Vehicle | Typical Concentration | Key Considerations |
| In Vitro (Cell-based assays) | Dimethyl Sulfoxide (DMSO) | Stock: 50 mg/mL[1] Final: <0.5%, ideally ≤0.1% | - Always include a DMSO-only control. - Test for DMSO toxicity on your specific cell line. |
| In Vivo (Rodent studies, p.o.) | Aqueous-based solutions (e.g., with methylcellulose (B11928114) or other suspending agents) | Varies based on study design. | - Ensure a homogenous and stable suspension. - The vehicle should be well-tolerated by the animals. |
| Clinical Trials | Placebo | Matched to the active drug formulation | - Blinding is essential for robust clinical data. |
Visualizing Experimental Design and Signaling Pathways
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Vehicle Control
References
- 1. PDE9 Inhibitor, this compound [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. benchchem.com [benchchem.com]
- 5. The selective phosphodiesterase 9 (PDE9) inhibitor this compound (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, this compound, in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
a ensuring consistent delivery of PF-04447943 in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure the consistent delivery of PF-04447943 in long-term studies. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective inhibitor of phosphodiesterase 9A (PDE9A).[1][2] PDE9A is an enzyme that specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), a key intracellular second messenger.[2] By inhibiting PDE9A, this compound prevents the degradation of cGMP, leading to its accumulation. This elevation of cGMP levels modulates various downstream signaling pathways, including those involved in synaptic plasticity, neuroprotection, and anti-inflammatory responses.[2][3]
2. What are the recommended solvents and storage conditions for this compound?
This compound is a solid compound that can be dissolved in several organic solvents.[4] For long-term storage, it is recommended to store the solid compound at -20°C, where it is stable for at least four years.[4] Once reconstituted in a solvent, it is advisable to aliquot the solution and store it at -20°C. Stock solutions are generally stable for up to 3 months under these conditions.[5]
3. What is the selectivity profile of this compound?
This compound exhibits high selectivity for PDE9A over other PDE families.[1][6] This high selectivity minimizes the potential for off-target effects related to the inhibition of other phosphodiesterases.[7]
4. What are the known pharmacokinetic properties of this compound?
In rats, this compound has shown desirable pharmacokinetic properties, including good oral bioavailability.[1] Following oral administration, it is readily absorbed and penetrates the blood-brain barrier, which is crucial for its effects on the central nervous system.[1][8]
Troubleshooting Guides
Issue 1: Inconsistent Efficacy in Long-Term In Vivo Studies
| Possible Cause | Troubleshooting Step |
| Inconsistent drug formulation and administration. | Ensure the use of a consistent and validated formulation protocol. For oral gavage, a suspension in a vehicle like 0.5% methylcellulose (B11928114) can be used. For other routes, ensure the solvent is appropriate and well-tolerated. Always vortex the solution/suspension immediately before each administration to ensure homogeneity. |
| Degradation of this compound in the formulation. | Prepare fresh formulations regularly. For long-term studies, it is recommended to prepare the dosing solution at least weekly and store it protected from light at 4°C. Conduct a pilot stability study of your formulation under your specific storage conditions. |
| Variability in animal handling and dosing technique. | Ensure all personnel are trained on the same administration technique to minimize variability. Standardize the time of day for dosing and consider the animals' fasting/fed state, as this can affect absorption. |
| Development of tolerance. | While not widely reported for this compound, some compounds can lead to tolerance with long-term administration. If you suspect this, consider including satellite groups for interim tissue/plasma drug level analysis to correlate with efficacy. |
Issue 2: Difficulty in Achieving Desired Drug Exposure
| Possible Cause | Troubleshooting Step |
| Poor solubility of this compound in the chosen vehicle. | Refer to the solubility data table below. Consider using a co-solvent system or a different vehicle if solubility is an issue. For in vivo studies, sonication of the suspension can help in achieving a uniform particle size, which can improve absorption. |
| Incorrect dosage calculation. | Double-check all dosage calculations, accounting for the molecular weight of the compound and the salt form if applicable. Ensure accurate measurement of the compound and vehicle volumes. |
| First-pass metabolism or rapid clearance. | While this compound has shown good bioavailability, individual animal differences can exist.[1] If you suspect rapid metabolism, consider measuring plasma levels of the drug at different time points post-dosing to determine the pharmacokinetic profile in your specific model. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMF | 25 mg/mL |
| DMSO | 25 mg/mL |
| Ethanol | 12.5 mg/mL |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Data sourced from Cayman Chemical.[4]
Table 2: In Vitro Potency of this compound
| Target | Species | Ki (nM) | IC50 (nM) |
| PDE9A | Human | 2.8 | 12 |
| PDE9A | Rhesus Monkey | 4.5 | - |
| PDE9A | Rat | 18.1 | - |
Data compiled from multiple sources.[1][6]
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Rodents
-
Objective: To prepare a stable suspension of this compound for consistent daily oral administration in long-term rodent studies.
-
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) methylcellulose in sterile water
-
Sterile conical tubes
-
Sonicator
-
Vortex mixer
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.
-
Weigh the this compound powder accurately and place it in a sterile conical tube.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.
-
Sonicate the suspension for 10-15 minutes to reduce particle size and improve homogeneity.
-
Store the suspension at 4°C, protected from light.
-
Crucially, vortex the suspension vigorously for at least 30 seconds immediately before each animal is dosed to ensure consistent delivery.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for long-term in vivo studies.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. This compound | CAS:1082744-20-4 | PDE9 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. caymanchem.com [caymanchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. The selective phosphodiesterase 9 (PDE9) inhibitor this compound (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PDE9 Inhibitor, this compound [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: A Method Refinement for PF-04447943 in Primary Neuronal Cultures
This technical support center provides researchers, scientists, and drug development professionals with a refined methodology for utilizing the selective phosphodiesterase 9A (PDE9A) inhibitor, PF-04447943, in primary neuronal cultures. Troubleshooting guides and frequently asked questions (FAQs) are included to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the enzyme phosphodiesterase 9A (PDE9A).[1][2] PDE9A is responsible for the hydrolysis of cyclic guanosine (B1672433) monophosphate (cGMP).[1] By inhibiting PDE9A, this compound leads to an increase in intracellular cGMP levels, which in turn activates Protein Kinase G (PKG) and modulates downstream signaling pathways.[1] This mechanism has been shown to play a role in enhancing synaptic plasticity and cognitive function.[3][4]
Q2: I am observing inconsistent results with this compound in my primary neuronal cultures. What are the potential causes?
A2: Inconsistent results can stem from several factors. Key areas to investigate include:
-
Compound Solubility and Stability: Ensure that this compound is fully dissolved and that fresh dilutions are prepared for each experiment. Visual inspection for precipitates is recommended.[5]
-
Cell Culture Conditions: Maintain consistency in cell passage number, density, and overall health. Continuous passaging can alter cellular responses.[5]
-
Incubation Time: The duration of exposure to this compound can significantly impact its effects. Standardize incubation times across all experiments.[5]
-
Concentration-Dependent Effects: this compound has demonstrated varied effects at different concentrations. Low concentrations (30-100 nM) have been shown to increase neurite outgrowth and synapse formation, while higher concentrations (300-1000 nM) did not show the same effect.[3]
Q3: How can I confirm that the observed effects in my neuronal cultures are due to on-target PDE9A inhibition?
A3: To validate on-target activity, consider the following experimental controls:
-
Use a Structurally Different PDE9A Inhibitor: Comparing the effects of this compound with another selective PDE9A inhibitor can help confirm that the observed phenotype is due to PDE9A inhibition.
-
Rescue Experiments: If possible, transfecting cells with a construct that overexpresses PDE9A could potentially reverse the effects of this compound.
-
Measure Downstream Signaling: Assess the levels of cGMP or the phosphorylation status of downstream targets of PKG to confirm engagement of the intended signaling pathway.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of neuronal cell death (cytotoxicity) after treatment with this compound. | The concentration of this compound may be too high. Off-target effects can occur at higher concentrations. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific primary neuronal culture type. Start with concentrations in the low nanomolar range (e.g., 10-100 nM).[3] |
| No significant effect on synaptic plasticity markers (e.g., synapsin 1 expression) is observed. | The concentration of this compound may be suboptimal. The timing of treatment and analysis might not be appropriate. | Test a range of concentrations, as this compound has shown a specific effective range for enhancing synaptic plasticity.[3] Optimize the duration of treatment and the time point for analysis post-treatment. |
| Variability in cGMP levels between experimental replicates. | Inconsistent cell health or density. Inaccurate pipetting of the inhibitor. Differences in the timing of cell lysis after treatment. | Ensure consistent cell plating and health across all wells. Use calibrated pipettes and prepare a master mix of the inhibitor for addition to culture wells. Standardize the time between the end of treatment and cell lysis. |
| Difficulty in dissolving this compound in aqueous culture media. | This compound may have limited aqueous solubility. | Prepare a concentrated stock solution in a suitable solvent like DMSO.[5] When preparing working dilutions, ensure the final solvent concentration in the culture media is low (typically <0.1%) and consistent across all conditions, including the vehicle control. |
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound against various Phosphodiesterases (PDEs)
| PDE Isoform | Ki (nM) |
| Human PDE9A | 2.8 |
| Rhesus Monkey PDE9A | 4.5 |
| Rat PDE9A | 18 |
| PDE1 | 8,600 |
| PDE2A3 | 99,000 |
| PDE3A | 50,000 |
| PDE4A | 29,000 |
| PDE5A | 14,900 |
| PDE6C | 5,300 |
| PDE7A2 | 75,000 |
| PDE8A | 50,000 |
| PDE10 | 51,200 |
| PDE11 | 80,000 |
(Data sourced from Sigma-Aldrich product information)[2]
Table 2: Effect of this compound on Neurite Outgrowth and Synapse Formation in Cultured Hippocampal Neurons
| Concentration (nM) | Effect on Neurite Outgrowth | Effect on Synapsin 1 Expression |
| 30 | Significant Increase | Significant Increase |
| 100 | Significant Increase | Significant Increase |
| 300 | No Significant Effect | No Significant Effect |
| 1000 | No Significant Effect | No Significant Effect |
(Data summarized from Hutson et al., 2011)[3]
Experimental Protocols
Refined Protocol for this compound Treatment in Primary Neuronal Cultures
This protocol is a refinement based on standard primary neuronal culture techniques and the known properties of this compound.
1. Preparation of Primary Neuronal Cultures:
-
Isolate primary neurons from the desired brain region (e.g., hippocampus or cortex) of embryonic rodents (e.g., E18 mice or rats) using established protocols.[6][7]
-
Plate dissociated neurons onto poly-D-lysine-coated culture plates or coverslips at a suitable density.
-
Maintain cultures in a humidified incubator at 37°C and 5% CO2 in appropriate neuronal culture medium.
2. Preparation of this compound Stock and Working Solutions:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO).
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, prepare fresh serial dilutions of this compound in pre-warmed neuronal culture medium to achieve the desired final concentrations (e.g., 10 nM to 1 µM). Ensure the final DMSO concentration is consistent across all treatment groups and the vehicle control (e.g., 0.1%).
3. Treatment of Primary Neuronal Cultures:
-
After allowing the primary neurons to mature in culture for a specified period (e.g., 7-14 days in vitro), gently remove half of the culture medium from each well.
-
Add the prepared this compound working solutions to the respective wells.
-
Incubate the cultures for the desired treatment duration (e.g., 24-48 hours).
4. Post-Treatment Analysis:
-
Immunocytochemistry: Fix the cells and perform immunofluorescence staining for markers of interest, such as synaptic proteins (e.g., synapsin 1, PSD-95), dendritic markers (e.g., MAP2), or axonal markers (e.g., Tau).
-
Western Blotting: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5] Perform western blotting to quantify the expression levels of total and phosphorylated proteins in the relevant signaling pathways.
-
cGMP Measurement: Utilize commercially available ELISA or other assay kits to measure intracellular cGMP levels following treatment.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Refined experimental workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. PDE9 Inhibitor, this compound [sigmaaldrich.com]
- 3. The selective phosphodiesterase 9 (PDE9) inhibitor this compound (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quantifying phosphorylation dynamics in primary neuronal cultures using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
a overcoming limitations of PF-04447943 in clinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with PF-04447943. The information is designed to address specific issues that may be encountered during experiments and to provide guidance on overcoming limitations observed in clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A).[1] PDE9A is an enzyme that specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP).[1] By inhibiting PDE9A, this compound leads to an increase in intracellular cGMP levels, which in turn modulates various downstream signaling pathways.[1]
Q2: In what therapeutic areas has this compound been investigated?
A2: this compound has been investigated in clinical trials for two primary indications: Sickle Cell Disease (SCD) and Alzheimer's Disease (AD).[2][3][4][5][6][7]
Q3: What were the key limitations of this compound in Sickle Cell Disease (SCD) clinical trials?
A3: While generally well-tolerated, the Phase Ib trial in SCD had several limitations:
-
Short trial duration: The study was not long enough to observe changes in fetal hemoglobin (HbF) levels, a key biomarker in SCD.[8]
-
Lack of plasma cGMP elevation: The study did not find significant changes in plasma cGMP levels, which may not accurately reflect intracellular PDE9 activity.[8]
-
Potential for CNS side effects: As a brain-penetrant PDE9 inhibitor, there are concerns about potential cognitive effects with chronic use.[9]
Q4: Why did this compound fail to show efficacy in Alzheimer's Disease (AD) clinical trials?
A4: A Phase II clinical trial in patients with mild to moderate AD found that this compound did not improve cognition, behavior, or global change compared to placebo.[4][5][6][7] The study's authors noted that the relatively short duration of 12 weeks and the use of only a single dose might have limited the ability to detect a therapeutic effect.[5]
Q5: Are there any known off-target effects of this compound?
A5: this compound is described as a highly selective inhibitor for PDE9A over other phosphodiesterase families (PDE1-8 and 10-11).[10] However, as with any small molecule inhibitor, the potential for off-target effects should be considered, especially at higher concentrations. Comprehensive kinome screening or similar profiling would be necessary to fully characterize its off-target interactions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent cGMP levels in in-vitro assays | Cell line variability; Assay conditions not optimized; Reagent instability. | Ensure consistent cell passage number and health. Optimize incubation times and concentrations of this compound. Prepare fresh reagents and protect cGMP from degradation. |
| Lack of expected downstream effects (e.g., no change in PKG activation) | Insufficient target engagement; Cell line does not express the necessary downstream signaling components; Incorrect timing of measurement. | Confirm PDE9A expression in your cell model. Increase the concentration of this compound or extend the incubation time. Perform a time-course experiment to identify the optimal time point for observing downstream effects. |
| Unexpected phenotypic changes in cellular models | Potential off-target effects; Cellular stress response. | Perform dose-response experiments to determine if the effect is dose-dependent. Use a structurally different PDE9A inhibitor as a control. Assess cell viability and markers of cellular stress. |
| Difficulty replicating in-vivo cognitive improvement seen in preclinical rodent models | Differences in species-specific PDE9A biology; Poor brain penetration in the chosen animal model; Suboptimal dosing regimen. | Verify the expression and activity of PDE9A in your animal model's brain tissue. Confirm brain and cerebrospinal fluid concentrations of this compound.[10] Optimize the dose and frequency of administration based on pharmacokinetic studies. |
| Variability in biomarker response in SCD models | High inter-animal variability; Insufficient treatment duration to observe changes in all relevant biomarkers. | Increase the number of animals per group to account for variability. Extend the treatment duration to allow for changes in biomarkers like fetal hemoglobin to manifest.[8] |
Experimental Protocols
Protocol 1: In-Vitro PDE9A Inhibition Assay
This protocol is designed to measure the in-vitro potency of this compound in inhibiting PDE9A activity.
Materials:
-
Recombinant human PDE9A enzyme
-
cGMP substrate
-
This compound
-
Assay buffer (e.g., Tris-HCl based buffer with MgCl2)
-
Detection reagents (e.g., commercially available PDE assay kit)
-
384-well microplate
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add a fixed amount of recombinant PDE9A enzyme to each well of the microplate.
-
Add the serially diluted this compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the cGMP substrate to each well.
-
Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
Stop the reaction and add the detection reagents according to the manufacturer's instructions.
-
Read the plate on a suitable microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Assessment of Vaso-Occlusion Biomarkers in a Mouse Model of Sickle Cell Disease
This protocol outlines a method to evaluate the effect of this compound on biomarkers associated with vaso-occlusion in a transgenic mouse model of SCD.
Materials:
-
Townes mouse model of SCD
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Flow cytometer
-
Fluorescently labeled antibodies against markers of platelet-leukocyte aggregates (e.g., CD41, CD45, CD62P)
-
ELISA kit for soluble E-selectin
Procedure:
-
Acclimate Townes SCD mice and randomize them into treatment and control groups.
-
Administer this compound or vehicle control orally, twice daily, for a specified period (e.g., 28 days).[11]
-
At the end of the treatment period, collect blood samples via cardiac puncture into tubes containing an anticoagulant.
-
For flow cytometry analysis of platelet-leukocyte aggregates:
-
Incubate whole blood with fluorescently labeled antibodies.
-
Lyse red blood cells.
-
Acquire data on a flow cytometer and analyze the percentage of leukocytes positive for platelet markers.
-
-
For soluble E-selectin measurement:
-
Prepare plasma from the collected blood samples.
-
Perform an ELISA for soluble E-selectin according to the manufacturer's protocol.
-
-
Statistically analyze the differences in biomarker levels between the treatment and control groups.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. sicklecellanemianews.com [sicklecellanemianews.com]
- 3. This compound, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase Inhibitors for Alzheimer’s Disease: A Systematic Review of Clinical Trials and Epidemiology with a Mechanistic Rationale - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, this compound, in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PF‐04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The selective phosphodiesterase 9 (PDE9) inhibitor this compound (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
a best practices for storing and handling PF-04447943 powder
This technical support center provides best practices for storing and handling PF-04447943 powder for researchers, scientists, and drug development professionals. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
This compound powder should be stored at -20°C for long-term stability.[1][2][3] When stored properly, the compound is stable for at least four years.[1]
Q2: How should I handle the this compound powder upon receipt?
Upon receipt, it is recommended to store the vial at -20°C. Before opening, allow the product to equilibrate to room temperature for at least 60 minutes to avoid moisture condensation.[4]
Q3: What are the appropriate solvents for dissolving this compound powder?
This compound is soluble in several organic solvents. For stock solutions, Dimethyl Sulfoxide (DMSO) at 25 mg/mL, Diethyl Malonate (DMF) at 25 mg/mL, and Ethanol at 12.5 mg/mL can be used.[1][3] It has limited solubility in aqueous solutions; a mixture of DMSO:PBS (pH 7.2) (1:1) can achieve a concentration of 0.5 mg/mL.[1]
Q4: How should I prepare and store stock solutions of this compound?
It is advisable to prepare concentrated stock solutions in a suitable organic solvent like DMSO.[2] These stock solutions should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C. Stock solutions are generally stable for up to three months under these conditions.[2]
Q5: What personal protective equipment (PPE) should be worn when handling this compound powder?
When handling this compound powder, appropriate personal protective equipment (PPE) should be worn. This includes, but is not limited to, a lab coat, safety glasses with side shields, and chemical-resistant gloves.[5][6][7] All handling of the powder should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation.
Troubleshooting Guide
Issue: The this compound powder is not dissolving as expected.
-
Solution 1: Sonication. Gentle sonication can aid in the dissolution of the powder. Be cautious not to overheat the solution.
-
Solution 2: Gentle Warming. The solution can be warmed gently (e.g., to 37°C) to increase solubility. However, be mindful of the potential for degradation at higher temperatures.
-
Solution 3: Solvent Choice. Ensure you are using a recommended solvent at an appropriate concentration. If you observe precipitation upon dilution of a DMSO stock into an aqueous buffer, you may have exceeded the solubility limit. Consider adjusting the final concentration or the percentage of the organic co-solvent.[8]
Issue: I am observing unexpected or inconsistent results in my experiments.
-
Solution 1: Verify Compound Integrity. Ensure that the compound has been stored correctly and has not expired. Signs of degradation may not be visible, but improper storage can affect its activity.
-
Solution 2: Check Solution Stability. If you are using a pre-made stock solution that has been stored for an extended period, its stability might be compromised. It is best practice to use freshly prepared solutions or solutions that have been stored appropriately for a validated period.[4]
-
Solution 3: Review Experimental Protocol. Carefully review your experimental protocol for any potential errors in dilution, incubation times, or reagent concentrations. Inconsistent results can often be traced back to minor variations in the experimental procedure.
Issue: I am concerned about potential degradation of the this compound powder or solutions.
-
Solution 1: Proper Storage. The most effective way to prevent degradation is to adhere strictly to the recommended storage conditions (-20°C for powder and aliquoted stock solutions).[1][2]
-
Solution 2: Minimize Exposure to Light and Air. Protect the powder and solutions from light and minimize their exposure to air by keeping containers tightly sealed.
-
Solution 3: Avoid Repeated Freeze-Thaw Cycles. Aliquoting stock solutions into single-use volumes is crucial to prevent degradation that can occur with repeated temperature changes.[2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Storage Temperature | -20°C | [1][2][3] |
| Long-term Stability (Powder) | ≥ 4 years | [1] |
| Stock Solution Stability (-20°C) | Up to 3 months | [2] |
| Solubility in DMSO | 25 mg/mL | [1][3] |
| Solubility in DMF | 25 mg/mL | [1] |
| Solubility in Ethanol | 12.5 mg/mL | [1] |
| Solubility in DMSO:PBS (1:1) | 0.5 mg/mL | [1] |
| IC50 for PDE9A | 12 nM | [1][3] |
Experimental Protocols
In Vitro PDE9A Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound on phosphodiesterase 9A (PDE9A) enzyme activity.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a serial dilution of this compound in an appropriate assay buffer.
-
Prepare a solution of recombinant human PDE9A enzyme in assay buffer.
-
Prepare a solution of the fluorescently labeled substrate, for example, cGMP-FAM.
-
-
Assay Procedure:
-
Add the diluted this compound or vehicle control (DMSO) to the wells of a microplate.
-
Add the PDE9A enzyme solution to each well, except for the negative control wells.
-
Initiate the enzymatic reaction by adding the cGMP-FAM substrate to all wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution.
-
-
Data Analysis:
-
Measure the fluorescence polarization or intensity using a suitable plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This protocol outlines the use of this compound in a mouse model of colitis to evaluate its anti-inflammatory effects.[1]
Methodology:
-
Animal Acclimatization:
-
Acclimatize male C57BL/6 mice for at least one week before the start of the experiment.
-
-
Induction of Colitis:
-
Induce colitis by administering 3% (w/v) DSS in the drinking water for 7 consecutive days.[1] The control group receives regular drinking water.
-
-
Treatment Administration:
-
Administer this compound (e.g., at doses of 3, 10, or 30 mg/kg) or the vehicle control (e.g., 0.5% methylcellulose) daily by oral gavage for the duration of the DSS treatment.[1]
-
-
Monitoring and Sample Collection:
-
Monitor the body weight, stool consistency, and presence of blood in the feces daily to calculate the Disease Activity Index (DAI).[1]
-
At the end of the 7-day treatment period, euthanize the mice and collect colon tissue.
-
-
Endpoint Analysis:
-
Measure the length of the colon as an indicator of inflammation.
-
Fix a portion of the colon in formalin for histological analysis (e.g., H&E staining) to assess tissue damage and inflammatory cell infiltration.[1]
-
Homogenize another portion of the colon for biochemical analyses, such as measuring cytokine levels or myeloperoxidase (MPO) activity.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Personal Protective Equipment (PPE): Protect the Worker with PPE [cdc.gov]
- 6. Personal Protective Equipment Guidelines & Recommendations - Henry Schein Medical [henryschein.com]
- 7. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Efficacy of PF-04447943 and BAY73-6691 in Modulating the cGMP Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent phosphodiesterase 9A (PDE9A) inhibitors, PF-04447943 and BAY73-6691. Both compounds have been investigated for their therapeutic potential, primarily in the context of neurological and cognitive disorders. By inhibiting PDE9A, these molecules prevent the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), a crucial second messenger involved in various physiological processes, including synaptic plasticity and memory formation. This guide summarizes their biochemical potency, preclinical efficacy, and the experimental methodologies used in their evaluation.
Biochemical Potency and Selectivity
Both this compound and BAY73-6691 are potent inhibitors of PDE9A. The following table summarizes their inhibitory activity (IC50 or Ki) against PDE9A and a panel of other phosphodiesterase enzymes, highlighting their selectivity profiles. Lower values indicate greater potency.
| Compound | Target | Inhibitory Activity (nM) | Selectivity vs. Other PDEs |
| This compound | Human PDE9A | IC50: 12[1][2] | >78-fold selective over other PDE families (IC50 > 940 nM for other PDEs)[1] |
| Rat PDE9A | Ki: 18[3] | High selectivity versus PDEs1-8 and 10-11[3] | |
| Rhesus Monkey PDE9A | Ki: 4.5[3] | ||
| BAY73-6691 | Human PDE9A | IC50: 55 | Moderate activity against other PDEs (e.g., PDE1C IC50: 1400 nM, PDE11A IC50: 2600 nM) |
| Murine PDE9A | IC50: 100 |
Preclinical Efficacy in Cognitive Models
The pro-cognitive effects of both this compound and BAY73-6691 have been evaluated in various rodent models of learning and memory. The following tables present a summary of the quantitative data from these preclinical studies.
This compound:
| Cognitive Model | Animal Model | Dosage | Key Findings |
| Novel Object Recognition | Rat (Scopolamine-induced deficit) | 1 mg/kg, p.o. | Significantly increased time spent exploring the novel object, reversing the scopolamine-induced deficit.[1] |
| Morris Water Maze | Rat | 3.2 mg/kg | Improved spatial memory and decreased the distance traveled to find the hidden platform.[1] |
| Mouse Y-Maze | Mouse | 1-3 mg/kg, p.o. | Significantly improved spatial recognition memory.[3] |
| Mouse Social Recognition | Mouse | 1-3 mg/kg, p.o. | Significantly improved social recognition memory.[3] |
| Long-Term Potentiation (LTP) | Rat Hippocampal Slices | 100 nM | Significantly facilitated LTP evoked by a weak tetanic stimulus.[3] |
BAY73-6691:
| Cognitive Model | Animal Model | Dosage | Key Findings |
| Social Recognition Task | Rat | 0.3 and 3 mg/kg | Enhanced acquisition, consolidation, and retention of long-term memory.[4] |
| Object Recognition Task | Rat | Not specified | Tended to enhance long-term memory.[4] |
| Passive Avoidance Task | Rat | Not specified | Attenuated scopolamine-induced retention deficit.[4] |
| T-Maze Alternation Task | Rat | Not specified | Attenuated MK-801-induced short-term memory deficits.[4] |
| Long-Term Potentiation (LTP) | Rat Hippocampal Slices (very old rats) | 10 µM | Increased basal synaptic transmission and enhanced early LTP after weak tetanic stimulation.[4] |
| Morris Water Maze | Mice (Aβ25-35-induced deficit) | Not specified | Improved learning and memory.[5] |
Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the cGMP signaling pathway targeted by these inhibitors and a typical experimental workflow for their evaluation.
Caption: cGMP signaling pathway modulated by PDE9A inhibitors.
Caption: Experimental workflow for evaluating PDE9A inhibitors.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
In Vitro PDE9A Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against PDE9A.
Methodology:
-
Recombinant human PDE9A enzyme is incubated with the substrate, cGMP, and varying concentrations of the inhibitor (this compound or BAY73-6691).
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The amount of remaining cGMP or the product, GMP, is quantified. This can be achieved using various methods, such as radioimmunoassays (RIA), enzyme-linked immunosorbent assays (ELISA), or fluorescence polarization (FP) assays.
-
The percentage of enzyme inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.
Novel Object Recognition (NOR) Test
Objective: To assess recognition memory in rodents.
Methodology:
-
Habituation: The animal is placed in an open-field arena for a set period (e.g., 5-10 minutes) to acclimate to the environment.
-
Familiarization/Training Phase (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them freely for a specific duration (e.g., 5-10 minutes). The time spent exploring each object is recorded.
-
Inter-trial Interval: The animal is returned to its home cage for a defined period (e.g., 1 hour to 24 hours).
-
Test Phase (T2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded.
-
Data Analysis: A discrimination index is calculated, which is the ratio or percentage of time spent exploring the novel object compared to the total exploration time of both objects. A higher discrimination index indicates better recognition memory.
Morris Water Maze (MWM) Test
Objective: To evaluate spatial learning and memory.
Methodology:
-
Apparatus: A large circular pool is filled with opaque water, and a small escape platform is hidden just below the water surface. Visual cues are placed around the pool.
-
Acquisition/Training Phase: The animal is placed in the water at different starting locations and must find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded over several trials and days.
-
Probe Trial: After the training phase, the platform is removed, and the animal is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is measured.
-
Data Analysis: A reduction in escape latency and path length during training indicates learning. A preference for the target quadrant during the probe trial demonstrates spatial memory.
Long-Term Potentiation (LTP) Measurement in Hippocampal Slices
Objective: To assess synaptic plasticity, a cellular correlate of learning and memory.
Methodology:
-
Slice Preparation: The hippocampus is dissected from the brain of a rodent and sliced into thin sections (e.g., 300-400 µm). The slices are maintained in artificial cerebrospinal fluid (aCSF).
-
Recording Setup: A stimulating electrode is placed to activate a presynaptic pathway (e.g., Schaffer collaterals), and a recording electrode is placed in the postsynaptic region (e.g., CA1 stratum radiatum) to measure the field excitatory postsynaptic potential (fEPSP).
-
Baseline Recording: A stable baseline of synaptic transmission is established by delivering low-frequency stimulation.
-
LTP Induction: A high-frequency stimulation protocol (e.g., theta-burst stimulation) is applied to induce LTP.
-
Post-Induction Recording: The fEPSP is monitored for an extended period (e.g., 60 minutes or more) to assess the potentiation of the synaptic response.
-
Drug Application: The PDE9A inhibitor is added to the aCSF before and/or during the LTP induction to evaluate its effect on synaptic plasticity.
-
Data Analysis: The magnitude of LTP is quantified as the percentage increase in the fEPSP slope after the high-frequency stimulation compared to the baseline.
References
- 1. caymanchem.com [caymanchem.com]
- 2. PDE9 Inhibitor this compound Attenuates DSS-Induced Colitis by Suppressing Oxidative Stress, Inflammation, and Regulating T-Cell Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective phosphodiesterase 9 (PDE9) inhibitor this compound (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effects of BAY 73-6691, a selective inhibitor of phosphodiesterase 9, on amyloid-β peptides-induced oxidative stress in in-vivo and in-vitro models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Potential of PF-04447943: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals evaluating the neuroprotective efficacy of the selective phosphodiesterase 9A (PDE9A) inhibitor, PF-04447943. This document provides a comparative analysis of its performance against other neuroprotective agents, supported by experimental data, detailed methodologies, and pathway visualizations.
This compound, a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), has been investigated for its potential neuroprotective and cognitive-enhancing effects. By inhibiting PDE9A, this compound prevents the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), a crucial second messenger in neuronal signaling pathways associated with synaptic plasticity and cell survival.[1][2] Preclinical studies have demonstrated its ability to improve memory, enhance long-term potentiation (LTP), and protect against neuronal damage in various models.[2][3] However, its clinical development for Alzheimer's disease was halted due to a lack of efficacy in a Phase 2 trial.[4][5][6] This guide provides a detailed comparison of this compound with other PDE9A inhibitors and alternative neuroprotective strategies, offering valuable insights for the scientific community.
Performance Comparison of PDE9A Inhibitors
The following tables summarize the quantitative data from preclinical studies on this compound and other notable PDE9A inhibitors, BAY73-6691 and BI 409306.
| In Vitro Neuroprotection: Kainate-Induced Excitotoxicity | ||
| Compound | Concentration | Effect |
| This compound | 1 µM | Significantly reduced neuronal death in organotypic hippocampal slices.[7] |
| 10 µM | Showed a dose-dependent reduction in neuronal death.[7] | |
| DB987 (a novel PDE9 inhibitor) | 0.1 - 10 µM | Reduced kainate-induced damage in organotypic hippocampal slices.[3] |
| In Vivo Cognitive Enhancement: Rodent Models | |||
| Compound | Dose | Model | Effect |
| This compound | 1 - 3 mg/kg (p.o.) | Mouse Y-maze (spatial recognition) | Significantly improved performance.[2][8] |
| 1 - 3 mg/kg (p.o.) | Mouse social recognition | Significantly improved performance.[2][8] | |
| 3 mg/kg (p.o.) | Rat novel object recognition (scopolamine-induced deficit) | Significantly improved performance.[2][8] | |
| BAY73-6691 | Not specified | Rat models | Improved learning and memory.[9] |
| 50, 100, 150, 200 µg/ml | In vitro Aβ25-35-induced oxidative stress in SH-SY5Y cells | Attenuated cytotoxicity and oxidative stress.[5] | |
| Once daily i.p. injection (days 1-10) | In vivo Aβ25-35-induced oxidative damage in mouse hippocampus | Protected against oxidative damage and improved learning and memory in Morris water maze.[5] | |
| BI 409306 | 0.2, 0.5, 1 mg/kg | Mouse model of maternal immune activation | Mitigated social interaction deficits and amphetamine-induced hyperlocomotion in a dose-dependent manner.[6] |
| Not specified | Rodent models | Improved episodic and working memory.[1] |
| Synaptic Plasticity: Long-Term Potentiation (LTP) | ||
| Compound | Concentration/Dose | Effect |
| This compound | 100 nM | Significantly facilitated hippocampal slice LTP evoked by a weak tetanic stimulus.[2][8] |
| 30 nM, 300 nM | No significant effect on LTP with a weak tetanus.[2][8] | |
| BAY73-6691 | 10 µM | Enhanced early LTP after weak tetanic stimulation in hippocampal slices from young rats.[10][11] |
| Not specified | Increased basal synaptic transmission and enhanced early LTP in hippocampal slices from very old rats.[10] | |
| BI 409306 | Not specified | Enhanced LTP in ex vivo rat brain slices induced by both weak and strong tetanic stimulation.[1][12] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in DOT language.
Caption: Signaling pathway of this compound action.
Caption: Experimental workflows for validating neuroprotective effects.
Detailed Experimental Protocols
Kainate-Induced Neurotoxicity in Organotypic Hippocampal Slices
This in vitro model is used to assess the neuroprotective effects of compounds against excitotoxicity.[7][13][14]
-
Slice Preparation: Hippocampal slices (350-400 µm thick) are prepared from postnatal day 7-9 rat pups.
-
Culture: Slices are cultured on semiporous membrane inserts for 7-10 days to allow for maturation.
-
Induction of Excitotoxicity: Neuronal injury is induced by exposing the cultures to kainic acid (KA), a potent glutamate receptor agonist, typically at a concentration of 5 µM for 24 hours.[7]
-
Drug Treatment: this compound or alternative compounds are co-incubated with KA at various concentrations (e.g., 0.01-10 µM).[7]
-
Assessment of Neurotoxicity: Neuronal cell death is quantified by measuring the uptake of a fluorescent dye, such as propidium iodide, which only enters cells with compromised membranes. Fluorescence intensity is measured and analyzed to determine the extent of neuroprotection.
Rodent Models of Cognitive Function
These in vivo models are employed to evaluate the cognitive-enhancing properties of the test compounds.
-
Animals: Commonly used rodent strains include C57BL/6 mice and Sprague-Dawley or Wistar rats.
-
Drug Administration: this compound is typically administered orally (p.o.) at doses ranging from 1 to 30 mg/kg.[2][8]
-
Y-Maze Task (Spatial Recognition Memory): This task assesses short-term spatial memory. The mouse is placed in a Y-shaped maze and allowed to explore freely. The sequence of arm entries is recorded, and the percentage of spontaneous alternations (entering a different arm on each of three consecutive entries) is calculated. An increase in alternations indicates improved spatial memory.[2]
-
Novel Object Recognition Task: This task evaluates recognition memory. On the first day, the animal is habituated to an arena containing two identical objects. On the second day, one of the objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates intact recognition memory. To induce a cognitive deficit, a cholinergic antagonist like scopolamine (B1681570) can be administered prior to the task.[2][8]
-
Social Recognition Task: This test assesses social memory. A subject animal is exposed to a juvenile "stimulus" animal for a set period. After a delay, the subject is re-exposed to the same juvenile and a novel juvenile. The time spent investigating each juvenile is recorded. A preference for the novel juvenile indicates social recognition memory.[2]
Long-Term Potentiation (LTP) in Hippocampal Slices
This ex vivo electrophysiological technique is the gold standard for studying the synaptic mechanisms underlying learning and memory.[15][16]
-
Slice Preparation: Transverse hippocampal slices (300-400 µm) are prepared from adult rodents.
-
Recording: Slices are placed in a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF). Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collateral pathway.
-
Drug Application: this compound or other compounds are added to the aCSF at known concentrations (e.g., 30-300 nM).[2]
-
LTP Induction: A stable baseline of fEPSPs is recorded for 10-20 minutes. LTP is then induced by applying a high-frequency stimulation (HFS) protocol, such as a weak tetanic stimulus (e.g., a single train of 100 Hz for 1 second) or a theta-burst stimulation.[2]
-
Data Analysis: The slope of the fEPSP is measured and plotted over time. The magnitude of LTP is quantified as the percentage increase in the fEPSP slope after HFS compared to the baseline.
Conclusion
This compound has demonstrated clear neuroprotective and cognitive-enhancing effects in a variety of preclinical models, primarily through the potentiation of cGMP signaling. Its ability to reduce excitotoxic neuronal death, improve performance in memory tasks, and facilitate synaptic plasticity highlights the therapeutic potential of PDE9A inhibition. However, the failure of this compound to show efficacy in a Phase 2 clinical trial for Alzheimer's disease underscores the challenges of translating preclinical findings to clinical success.
Comparative analysis with other PDE9A inhibitors, such as BAY73-6691 and BI 409306, reveals a class effect with similar preclinical profiles. The provided experimental protocols and pathway diagrams offer a framework for researchers to further investigate the nuances of PDE9A inhibition and explore its potential in other neurological disorders. Future research may focus on identifying patient populations that could benefit most from this therapeutic strategy or exploring combination therapies to enhance efficacy.
References
- 1. The Novel Phosphodiesterase 9A Inhibitor BI 409306 Increases Cyclic Guanosine Monophosphate Levels in the Brain, Promotes Synaptic Plasticity, and Enhances Memory Function in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selective phosphodiesterase 9 (PDE9) inhibitor this compound (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BI 409306 | ALZFORUM [alzforum.org]
- 5. Protective effects of BAY 73-6691, a selective inhibitor of phosphodiesterase 9, on amyloid-β peptides-induced oxidative stress in in-vivo and in-vitro models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BAY 73-6691 - Wikipedia [en.wikipedia.org]
- 10. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
- 12. First‐in‐human study assessing safety, tolerability and pharmacokinetics of BI 409306, a selective phosphodiesterase 9A inhibitor, in healthy males - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kainic Acid-Induced Neurotoxicity: Targeting Glial Responses and Glia-Derived Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kainic Acid-Induced Excitotoxicity Experimental Model: Protective Merits of Natural Products and Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Pharmacological Modulation of Long-Term Potentiation-Like Activity in the Dorsolateral Prefrontal Cortex [frontiersin.org]
- 16. Frontiers | Postsynaptic Signal Transduction Models for Long-Term Potentiation and Depression [frontiersin.org]
A Cross-Study Comparison of PF-04447943's Effects on Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the phosphodiesterase 9A (PDE9A) inhibitor, PF-04447943, and its effects on synaptic plasticity. By examining available preclinical data, this document aims to offer an objective comparison with other relevant compounds, detailing experimental methodologies and summarizing key findings to support further research and development in the field of cognitive enhancement.
Executive Summary
This compound is a potent and selective inhibitor of PDE9A, an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP).[1] By inhibiting PDE9A, this compound elevates cGMP levels in the brain, a mechanism that is understood to enhance synaptic plasticity and improve cognitive function.[1][2] Preclinical studies have demonstrated its potential in promoting neurite outgrowth, synapse formation, and, most notably, in facilitating long-term potentiation (LTP), a cellular mechanism underlying learning and memory. This guide will delve into the specifics of these findings and compare them with data available for other PDE9A inhibitors, namely BAY73-6199 and BI 409306.
Comparative Data on Synaptic Plasticity
The following tables summarize the quantitative data extracted from available studies on the effects of this compound and comparator compounds on key measures of synaptic plasticity.
Table 1: Effects of PDE9A Inhibitors on Long-Term Potentiation (LTP)
| Compound | Concentration | Stimulation Protocol | Key Findings on LTP | Source |
| This compound | 100 nM | Weak tetanic stimulus | Significantly facilitated LTP. Effects were not observed at 30 nM or 300 nM. Did not affect LTP produced by a theta burst stimulus. | Hutson et al. (2011)[1] |
| BAY73-6199 | Not Specified | Not Specified | Enhanced both early and late LTP; capable of transforming early LTP into late LTP. | Kroker et al. (2012)[3] |
| BI 409306 | Not Specified | Weak and strong tetanic stimulation | Enhanced LTP induced by both weak and strong tetanic stimulation. | Rosenbrock et al. (2019)[4] |
Table 2: Effects of this compound on Neuronal Morphology
| Compound | Concentration | Experimental Model | Key Findings | Source |
| This compound | 30-100 nM | Cultured rat hippocampal neurons | Significantly increased neurite outgrowth and synapse formation (indicated by increased synapsin 1 expression). | Hutson et al. (2011)[1] |
| This compound | 300-1000 nM | Cultured rat hippocampal neurons | No significant effect on neurite outgrowth or synapse formation. | Hutson et al. (2011)[1] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and comparison of the presented data.
In Vitro Electrophysiology: Hippocampal Slice Recordings for LTP Measurement
The assessment of LTP in the cited studies for this compound, BAY73-6199, and BI 409306 generally follows a standard protocol involving the preparation of acute hippocampal slices from rodents.
1. Slice Preparation:
-
Animals (typically rats or mice) are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF). The composition of ACSF is critical and typically includes (in mM): NaCl, KCl, NaH2PO4, NaHCO3, glucose, MgSO4, and CaCl2.
-
The hippocampus is dissected out and transverse slices (typically 300-400 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated ACSF at room temperature for at least 1 hour before recording.
2. Electrophysiological Recording:
-
A single slice is transferred to a recording chamber continuously perfused with oxygenated ACSF at a physiological temperature (e.g., 32-35°C).
-
A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
A baseline synaptic response is established by delivering single pulses at a low frequency (e.g., 0.05 Hz) for a stable period (e.g., 20-30 minutes).
3. LTP Induction:
-
To induce LTP, a high-frequency stimulation (HFS) protocol is delivered. The specific parameters of this stimulation are critical for the outcome.
-
Weak Tetanic Stimulus (as used in the this compound study): While the exact parameters from the Hutson et al. (2011) study are not detailed in the provided search results, a weak tetanus typically involves a single train of pulses at a lower frequency or for a shorter duration than a strong tetanus (e.g., 50 Hz for 0.5 seconds).
-
Theta Burst Stimulus: This protocol consists of bursts of high-frequency pulses (e.g., 4 pulses at 100 Hz) repeated at a theta frequency (e.g., 5 Hz).
-
-
Following the HFS, fEPSPs are again recorded at the baseline low frequency for an extended period (e.g., 60 minutes or more) to measure the potentiation of the synaptic response.
4. Drug Application:
-
The compound of interest (e.g., this compound) is bath-applied to the slice at the desired concentration for a specific period before and during the LTP induction protocol.
Neurite Outgrowth and Synapse Formation Assay
-
Primary hippocampal neurons are cultured from embryonic or neonatal rodents.
-
Neurons are treated with different concentrations of the test compound (e.g., this compound) for a specified period.
-
Cells are then fixed and stained for neuronal markers (e.g., β-III tubulin for neurites) and synaptic markers (e.g., synapsin 1 for presynaptic terminals).
-
Neurite length and the number of synapses are quantified using imaging software.
Visualizing the Mechanism and Workflow
To better illustrate the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: Signaling pathway of this compound in enhancing synaptic plasticity.
Caption: Workflow for assessing this compound's effect on LTP.
Discussion and Future Directions
The available data suggest that this compound is a promising modulator of synaptic plasticity, with a clear effect on facilitating LTP at a specific concentration. Its bell-shaped dose-response curve for neurite outgrowth and synapse formation highlights the importance of precise dosing in achieving the desired therapeutic effect.
A direct quantitative comparison with other PDE9A inhibitors like BAY73-6199 and BI 409306 is challenging due to the lack of standardized reporting of LTP data (e.g., percentage increase) and variations in experimental protocols across different studies. Future research should aim for head-to-head comparative studies using identical experimental paradigms to definitively establish the relative efficacy and potency of these compounds.
Furthermore, while the enhancement of LTP is a positive indicator, the observation that this compound did not affect theta burst-induced LTP warrants further investigation. This could suggest a specific mechanism of action that is dependent on the pattern of neuronal activity. Elucidating the precise downstream targets of the cGMP/PKG pathway activated by this compound will be crucial for a complete understanding of its effects on synaptic plasticity.
References
- 1. The selective phosphodiesterase 9 (PDE9) inhibitor this compound (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, this compound, in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of acetylcholinesterase and phosphodiesterase-9A has differential effects on hippocampal early and late LTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Novel Phosphodiesterase 9A Inhibitor BI 409306 Increases Cyclic Guanosine Monophosphate Levels in the Brain, Promotes Synaptic Plasticity, and Enhances Memory Function in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-04447943: A Comparative Analysis of its High Selectivity for PDE9A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of PF-04447943, a potent inhibitor of phosphodiesterase 9A (PDE9A). The data presented herein, compiled from multiple independent studies, confirms the high selectivity of this compound for PDE9A over other phosphodiesterase (PDE) families. This guide is intended to assist researchers and drug development professionals in evaluating this compound as a tool for studying PDE9A-mediated signaling pathways and as a potential therapeutic agent.
High Selectivity of this compound for PDE9A
This compound is a cell-permeable and blood-brain barrier permeant pyrazolo[3,4-d]pyrimidinone compound that demonstrates high-affinity inhibition of PDE9A.[1] Studies have consistently shown that this compound is significantly more potent against PDE9A than other PDE enzymes.
Data Presentation: Inhibitory Potency of this compound against Various PDE Isoforms
The following table summarizes the inhibitory potency (IC50 and Ki values) of this compound against a panel of human PDE enzymes. The data clearly illustrates the compound's selectivity for PDE9A.
| PDE Isoform | IC50 (nM) | Ki (nM) | Selectivity over PDE9A (based on Ki) |
| PDE9A | 12 [2][3] | 2.8 (human) [1][4][5] | - |
| 4.5 (rhesus monkey)[1][4][5] | |||
| 18 (rat)[1][4][5] | |||
| PDE1 | >940[2][3] | 8,600[1] | ~3071-fold |
| PDE2A3 | 99,000[1] | ~35357-fold | |
| PDE3A | 50,000[1] | ~17857-fold | |
| PDE4A | 29,000[1] | ~10357-fold | |
| PDE5A | 14,900[1] | ~5321-fold | |
| PDE6C | 5,300[1] | ~1893-fold | |
| PDE7A2 | 75,000[1] | ~26786-fold | |
| PDE8A | 50,000[1] | ~17857-fold | |
| PDE10 | >940[2][3] | 51,200[1] | ~18286-fold |
| PDE11 | >940[2][3] | 80,000[1] | ~28571-fold |
Note: A higher IC50 or Ki value indicates lower potency.
As the data indicates, this compound exhibits a Ki value of 2.8 nM for human PDE9A, while the Ki values for other PDE isoforms are in the micromolar range, demonstrating a selectivity of over 1000-fold in many cases.[1][2][3]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound and the methods used to determine its selectivity, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: cGMP signaling pathway with inhibition by this compound.
The diagram above illustrates how nitric oxide (NO) activates soluble guanylyl cyclase (sGC) to produce cyclic guanosine (B1672433) monophosphate (cGMP).[6] cGMP then activates downstream effectors like protein kinase G (PKG) and cyclic nucleotide-gated ion channels, leading to various cellular responses.[6] PDE9A acts as a negative regulator by hydrolyzing cGMP to GMP.[6] this compound selectively inhibits PDE9A, leading to an accumulation of cGMP and enhancement of its downstream signaling.[6]
Caption: Workflow for determining PDE selectivity using a fluorescence polarization assay.
Experimental Protocols
The selectivity of this compound is typically determined using in vitro enzymatic assays. A common method is the fluorescence polarization (FP) assay, which is described below.
In Vitro PDE Inhibition Assay (Fluorescence Polarization)
This protocol is based on the principle that a small, fluorescently labeled cGMP molecule tumbles rapidly in solution, resulting in low fluorescence polarization.[6] When PDE9A hydrolyzes the fluorescently labeled cGMP to GMP, a binding agent that specifically recognizes the phosphate (B84403) on GMP is added.[6] The resulting larger complex tumbles more slowly, leading to an increase in fluorescence polarization.[6] The inhibitory effect of this compound is measured by its ability to prevent this increase.
Materials:
-
Recombinant human PDE enzymes (PDE9A and other isoforms)
-
Fluorescein-labeled cGMP (cGMP-FAM)
-
PDE Assay Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Binding Agent (phosphate-binding nanoparticles)
-
This compound and other test compounds
-
384-well black microplate
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the PDE Assay Buffer.[6]
-
Assay Plate Preparation: Add the diluted this compound or vehicle control to the wells of a 384-well microplate.[6]
-
Enzyme Addition: Add the recombinant PDE enzyme to each well, with the exception of "no enzyme" control wells.[6]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the cGMP-FAM substrate to all wells.[6]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[6]
-
Reaction Termination: Stop the reaction by adding the Binding Agent to all wells.[6]
-
Binding Incubation: Incubate for an additional period (e.g., 30 minutes) to allow the binding agent to bind to any GMP produced.[6]
-
Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for fluorescein.[6]
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.[6]
By performing this assay with a panel of different PDE isoforms, a selectivity profile for this compound can be generated.
Conclusion
The extensive data from in vitro enzymatic assays consistently demonstrates that this compound is a highly potent and selective inhibitor of PDE9A. Its minimal activity against other PDE families makes it an invaluable tool for investigating the physiological and pathophysiological roles of PDE9A. For researchers in neuroscience and other fields where cGMP signaling is critical, this compound offers a precise pharmacological means to modulate this pathway.
References
- 1. PDE9 Inhibitor, this compound [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Biochemicals - CAT N°: 24299 [bertin-bioreagent.com]
- 4. researchgate.net [researchgate.net]
- 5. The selective phosphodiesterase 9 (PDE9) inhibitor this compound (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Reproducibility of PF-04447943's Effects on cGMP Levels
For researchers and drug development professionals investigating the modulation of cyclic guanosine (B1672433) monophosphate (cGMP) signaling, phosphodiesterase 9A (PDE9A) inhibitors present a compelling therapeutic avenue. Among these, PF-04447943 has been a key compound of interest. This guide provides a comparative analysis of this compound's effects on cGMP levels, its reproducibility as suggested by available preclinical data, and its performance relative to other notable PDE9A inhibitors.
Comparison of PDE9A Inhibitors' Potency and Efficacy
The following tables summarize the in vitro potency and in vivo effects on cGMP levels of this compound and other selected PDE9A inhibitors. While direct reproducibility studies are limited, the consistency of findings across different preclinical models suggests a reliable mechanism of action.
Table 1: In Vitro Potency of PDE9A Inhibitors
| Compound | Target Species | IC50 (nM) | Assay System | Reference |
| This compound | Human | 12 | Enzymatic Assay | [1] |
| Rat | 18 (Ki) | Recombinant PDE9 | [2] | |
| Rhesus Monkey | 4.5 (Ki) | Recombinant PDE9 | [2] | |
| BAY 73-6691 | Human | 55 | Enzymatic Assay | [3] |
| Murine | 100 | Enzymatic Assay | [3] | |
| PF-04449613 | - | - | - | [1] |
| BI 409306 | Human | 65 | In vitro assay | [4] |
| Rat | 168 | In vitro assay | [4] |
Table 2: In Vivo Effects of PDE9A Inhibitors on cGMP Levels
| Compound | Animal Model | Tissue/Fluid | Dose | Outcome | Reference |
| This compound | Rat | Cerebrospinal Fluid (CSF) | 1-30 mg/kg p.o. | Dose-dependent increase in cGMP | [5] |
| Rat | CSF | Subcutaneous | Dose-dependent elevation of cGMP | [1] | |
| Mouse | Striatum, Frontal Cortex | 10 mg/kg | Increased cGMP levels | [1] | |
| PF-04449613 | Rat | CSF | Subcutaneous | Dose-dependent elevation of cGMP | [1] |
| Mouse | Brain | 1-32 mg/kg s.c. | Dose-dependent increase in cerebral cGMP | [1] | |
| BI 409306 | Rat | Prefrontal Cortex, CSF | - | Increased cGMP levels | [4] |
| Rat | CSF | - | Dose-dependent increase in cGMP | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in the assessment of this compound, the following diagrams have been generated.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are synthesized protocols for key experiments based on available literature.
Protocol 1: Measurement of cGMP in Rodent CSF via LC-MS/MS
This protocol outlines the steps for quantifying cGMP levels in cerebrospinal fluid following the administration of a PDE9A inhibitor.
-
Animal Dosing:
-
Administer this compound or vehicle control to rodents (e.g., Sprague-Dawley rats) via the desired route (e.g., oral gavage or subcutaneous injection). Doses can range from 1 to 30 mg/kg.
-
-
CSF Sample Collection:
-
At a predetermined time point post-dosing (e.g., 30-60 minutes), anesthetize the animal.
-
Collect CSF from the cisterna magna using a fine-gauge needle.
-
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Utilize a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS)[3][5].
-
Separate the sample on a suitable column (e.g., C18).
-
Use a mobile phase gradient appropriate for cyclic nucleotide separation.
-
Detect and quantify cGMP using multiple reaction monitoring (MRM) with established precursor-product ion transitions.
-
Generate a standard curve with known concentrations of cGMP to quantify the levels in the CSF samples.
-
Protocol 2: Measurement of cGMP in Rodent Brain Tissue via Competitive ELISA
This protocol details the procedure for measuring cGMP in brain tissue homogenates.
-
Animal Dosing and Tissue Collection:
-
Dose animals with this compound or vehicle as described in Protocol 1.
-
At the designated endpoint, euthanize the animal and rapidly dissect the brain region of interest (e.g., hippocampus, striatum).
-
Immediately freeze the tissue in liquid nitrogen to halt enzymatic activity.
-
-
Tissue Homogenization:
-
Sample Preparation:
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant. If TCA was used, it may need to be extracted with water-saturated ether to remove the acid, followed by lyophilization and reconstitution in assay buffer.
-
-
Competitive ELISA:
-
Use a commercially available cGMP ELISA kit.
-
Prepare cGMP standards and samples (diluted in assay buffer as needed).
-
Add samples, standards, cGMP-peroxidase conjugate, and anti-cGMP antibody to the wells of a pre-coated microplate.
-
Incubate as per the manufacturer's instructions (typically 2 hours at room temperature).
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of cGMP in the sample.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the cGMP concentration in the samples by interpolating their absorbance values on the standard curve.
-
Normalize the cGMP concentration to the initial tissue weight (e.g., in pmol/mg of tissue).
-
References
- 1. researchgate.net [researchgate.net]
- 2. The selective phosphodiesterase 9 (PDE9) inhibitor this compound (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CSF Concentrations of cAMP and cGMP Are Lower in Patients with Creutzfeldt-Jakob Disease but Not Parkinson's Disease and Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel Phosphodiesterase 9A Inhibitor BI 409306 Increases Cyclic Guanosine Monophosphate Levels in the Brain, Promotes Synaptic Plasticity, and Enhances Memory Function in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous LC-MS/MS analysis of the biomarkers cAMP and cGMP in plasma, CSF and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the Efficacy, Safety, and Tolerability of BI 409306, a Novel Phosphodiesterase 9 Inhibitor, in Cognitive Impairment in Schizophrenia: A Randomized, Double-Blind, Placebo-Controlled, Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. bioscience.co.uk [bioscience.co.uk]
A Comparative Analysis of PF-04447943 and Roflumilast: Unraveling the Mechanisms of Two Distinct Phosphodiesterase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an in-depth, data-driven comparison of two key phosphodiesterase (PDE) inhibitors: PF-04447943 and roflumilast (B1684550). By examining their distinct mechanisms of action, inhibitory profiles, and the signaling pathways they modulate, this document serves as a comprehensive resource for understanding their therapeutic potential and guiding future research.
This guide delves into the molecular intricacies of this compound, a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), and roflumilast, a well-established inhibitor of phosphodiesterase 4 (PDE4). While both compounds target phosphodiesterases, their selectivity for different PDE families results in the modulation of distinct downstream signaling cascades, leading to different physiological effects.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Roflumilast |
| Primary Target | Phosphodiesterase 9A (PDE9A) | Phosphodiesterase 4 (PDE4) |
| Second Messenger Affected | Cyclic Guanosine (B1672433) Monophosphate (cGMP) | Cyclic Adenosine Monophosphate (cAMP) |
| Primary Downstream Effector | Protein Kinase G (PKG) | Protein Kinase A (PKA) |
| Therapeutic Areas of Interest | Cognitive disorders (e.g., Alzheimer's disease), Sickle Cell Disease | Chronic Obstructive Pulmonary Disease (COPD), Asthma, Atopic Dermatitis[1][2][3] |
Quantitative Inhibitory Activity
A critical aspect of understanding the pharmacological profile of these inhibitors is their potency and selectivity. The following tables summarize the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound and roflumilast against a panel of phosphodiesterase enzymes.
This compound: Potency and Selectivity Profile
This compound demonstrates high affinity and remarkable selectivity for PDE9A.
| PDE Isoform | Ki (nM) | IC50 (nM) |
| PDE9A (human) | 2.8 [4][5] | 12 [6][7] |
| PDE9A (rhesus monkey) | 4.5[4] | - |
| PDE9A (rat) | 18[4] | - |
| PDE1 | 8600[5] | >1000[5] |
| PDE2A3 | >99,000[5] | >1000[5] |
| PDE3A | >50,000[5] | >1000[5] |
| PDE4A | >29,000[5] | >1000[5] |
| PDE5A | 14,980[5] | >1000[5] |
| PDE6C | 5324[5] | - |
| PDE7A2 | >75,000[5] | - |
| PDE8A | >50,000[5] | - |
| PDE10 | >51,250[5] | - |
| PDE11 | >80,000[5] | - |
Roflumilast: Potency and Selectivity Profile
Roflumilast is a potent inhibitor of PDE4 isoforms, with significantly lower activity against other PDE families.[8]
| PDE Isoform | IC50 (nM) |
| PDE4A1 | 0.7 [9] |
| PDE4A4 | 0.9 [9] |
| PDE4B1 | 0.7 [9] |
| PDE4B2 | 0.2 [9] |
| PDE1 | >10,000[10] |
| PDE2 | >10,000[10] |
| PDE3 | >10,000[10] |
| PDE5 | 8,000[10] |
Signaling Pathways and Mechanisms of Action
The distinct selectivity of this compound and roflumilast dictates their downstream signaling effects.
This compound and the cGMP-PKG Pathway
This compound selectively inhibits PDE9A, an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP). By blocking PDE9A, this compound leads to an accumulation of intracellular cGMP. This, in turn, activates Protein Kinase G (PKG), a key downstream effector that phosphorylates various substrates, leading to a cascade of cellular responses. This pathway is particularly relevant in neuronal function and has shown potential in preclinical models for enhancing synaptic plasticity and cognitive function.[11]
References
- 1. Trial of PDE4 Inhibition With Roflumilast for the Management of Atopic Dermatitis | Clinical Research Trial Listing [centerwatch.com]
- 2. PDE4 Inhibitor Overview | Arcutis Biotherapeutics Medical Affairs [medicalaffairs.arcutis.com]
- 3. Roles of roflumilast, a selective phosphodiesterase 4 inhibitor, in airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | CAS:1082744-20-4 | PDE9 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. caymanchem.com [caymanchem.com]
- 7. PDE9 Inhibitor this compound Attenuates DSS-Induced Colitis by Suppressing Oxidative Stress, Inflammation, and Regulating T-Cell Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. Phosphodiesterase 9A Controls Nitric-oxide Independent cGMP and Hypertrophic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Potential of PF-04447943 Against Other Sickle Cell Disease Treatments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PF-04447943, an investigational phosphodiesterase 9A (PDE9A) inhibitor, with other established and novel treatments for Sickle Cell Disease (SCD). The information is intended to support research and drug development efforts by offering a detailed overview of mechanisms of action, clinical efficacy, and relevant experimental methodologies.
Overview of Therapeutic Agents
Sickle Cell Disease is a genetic disorder characterized by the polymerization of sickle hemoglobin (HbS) under deoxygenated conditions, leading to red blood cell sickling, hemolysis, vaso-occlusion, and chronic inflammation. Therapeutic strategies aim to inhibit HbS polymerization, reduce cell adhesion, increase fetal hemoglobin (HbF), or alleviate oxidative stress. This guide evaluates this compound in the context of other prominent SCD therapies.
Comparative Efficacy and Safety
The following tables summarize quantitative data from clinical trials of this compound and other key SCD treatments.
Table 1: Comparison of Efficacy on Vaso-Occlusive Crises (VOCs)
| Treatment | Trial Name/Study | Dosage | Median Annualized Rate of VOCs (Treatment vs. Placebo) | Percentage Reduction in VOCs | Citation(s) |
| This compound | Phase 1b (NCT02114203) | 5 mg and 25 mg twice daily | Data on VOC frequency not a primary endpoint; 3 VOCs in treatment groups (n=22) vs. 1 in placebo (n=7) over 29 days. | Not statistically significant in this early phase trial. | [1][2] |
| Crizanlizumab | SUSTAIN (Phase 2) | 5 mg/kg monthly | 1.63 vs. 2.98 | 45.3% | [3][4] |
| Voxelotor (B611706) | HOPE (Phase 3) | 1500 mg once daily | Data on VOC frequency not a primary endpoint, focused on hemoglobin response. | Not reported as a primary endpoint. | [5][6] |
| L-Glutamine | Phase 3 (NCT01179217) | 0.3 g/kg twice daily | Median of 3.0 vs. 4.0 pain crises over 48 weeks. | 25% lower cumulative number of pain crises. | [7][8][9] |
| Hydroxyurea (B1673989) | MSH (Multicenter Study of Hydroxyurea) | Dose-escalation | Data reported as a significant reduction in the frequency of painful crises. | Approximately 50% | [10][11] |
Table 2: Comparison of Effects on Hematological Parameters
| Treatment | Trial Name/Study | Key Hematological Endpoint | Result (Treatment vs. Placebo/Baseline) | Citation(s) |
| This compound | Phase 1b | Change in Hemoglobin (Hb) and Fetal Hemoglobin (HbF) | No significant change in Hb or HbF levels over 29 days. | [1] |
| Crizanlizumab | SUSTAIN | Not a primary endpoint. | Not reported. | [3][4] |
| Voxelotor | HOPE (at 72 weeks) | Change in Hemoglobin (Hb) from baseline | +1.0 g/dL (1500 mg) vs. 0.0 g/dL | [6][12] |
| L-Glutamine | Observational Study | Change in Hemoglobin (Hb) from baseline | Mean increase from 8.2 to 8.8 g/dL at 72 weeks. | [13] |
| Hydroxyurea | Retrospective Cohort | Change in Hemoglobin (Hb) and Fetal Hemoglobin (HbF) from baseline | Significant increase in Hb (13%) and HbF (28%). | [14] |
Table 3: Comparison of Effects on Biomarkers of Disease Activity
| Treatment | Trial Name/Study | Biomarker | Result (Treatment vs. Placebo/Baseline) | Citation(s) |
| This compound | Phase 1b | Soluble E-selectin | -11% (25 mg) vs. baseline | [1][15] |
| Monocyte-platelet aggregates | -52% in number (25 mg) vs. baseline | [1][15] | ||
| Neutrophil-platelet aggregates | -46% in number (25 mg) vs. baseline | [1][15] | ||
| Crizanlizumab | SUSTAIN | Soluble P-selectin | Not reported in primary publication. | [3][4] |
| Voxelotor | HOPE (at 72 weeks) | Indirect bilirubin | -26.6% (1500 mg) vs. placebo | [6] |
| Reticulocyte percentage | -18.6% (1500 mg) vs. placebo | [6] | ||
| L-Glutamine | Phase 3 | Not a primary endpoint. | Not reported. | [7][8][9] |
| Hydroxyurea | Retrospective Cohort | White Blood Cell (WBC) count | Significant decrease of 28% from baseline. | [14] |
Mechanisms of Action and Signaling Pathways
This compound
This compound is a selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP).[1] By inhibiting PDE9A, this compound increases intracellular cGMP levels. In SCD, the nitric oxide (NO)-cGMP signaling pathway is impaired.[16] Increased cGMP has several potential downstream effects, including vasodilation, reduced platelet activation and aggregation, and decreased expression of adhesion molecules on endothelial cells, leukocytes, and platelets.[16] This may lead to a reduction in the adhesive events that contribute to vaso-occlusion.
Other SCD Treatments
-
Hydroxyurea: This agent has multiple effects, including the induction of fetal hemoglobin (HbF) synthesis, which inhibits HbS polymerization.[10][11] It is also known to increase nitric oxide (NO) bioavailability, leading to increased cGMP and subsequent vasodilation and reduced cell adhesion.[16] Additionally, it has myelosuppressive effects, reducing the counts of neutrophils and reticulocytes.[11]
-
L-Glutamine: The precise mechanism is not fully understood, but it is thought to act as an antioxidant.[7] It may increase the levels of the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), which can help to reduce oxidative stress in sickle red blood cells.[7][8]
-
Crizanlizumab: This is a monoclonal antibody that targets P-selectin, an adhesion molecule expressed on activated endothelial cells and platelets.[3][4] By blocking P-selectin, crizanlizumab inhibits the interaction between endothelial cells, platelets, leukocytes, and sickled red blood cells, thereby reducing the formation of multicellular aggregates that contribute to vaso-occlusion.[2]
-
Voxelotor: This is a first-in-class small molecule that directly inhibits HbS polymerization.[5][10] It binds to hemoglobin and increases its affinity for oxygen, stabilizing the oxygenated state of HbS and preventing the conformational changes that lead to polymerization.[1][10]
Detailed Experimental Protocols
Measurement of Fetal Hemoglobin (HbF) by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the percentage of HbF in a whole blood sample.
Principle: HPLC separates different hemoglobin variants based on their charge differences using a cation-exchange column. A programmed buffer gradient with increasing ionic strength is used to elute the hemoglobins (B146990), which are then detected by their absorbance.
Materials:
-
Whole blood collected in an EDTA tube.
-
HPLC system with a cation-exchange column.
-
Lysis buffer.
-
Elution buffers with varying ionic strengths.
-
Calibrators and controls with known HbF percentages.
Procedure:
-
Sample Preparation:
-
Mix the whole blood sample by gentle inversion.
-
Prepare a hemolysate by mixing a small volume of whole blood with the lysis buffer. This ruptures the red blood cells to release the hemoglobin.
-
-
HPLC Analysis:
-
Inject the hemolysate into the HPLC system.
-
The sample is loaded onto the cation-exchange column.
-
A gradient of elution buffers with increasing ionic strength is passed through the column.
-
Different hemoglobin variants will elute at different times based on their charge.
-
The eluting hemoglobins are detected by a spectrophotometer at a specific wavelength (e.g., 415 nm).
-
-
Data Analysis:
-
The HPLC software integrates the area under each peak, which corresponds to the amount of each hemoglobin variant.
-
The percentage of HbF is calculated as: (Area of HbF peak / Total area of all hemoglobin peaks) x 100.
-
Run calibrators and controls to ensure the accuracy and precision of the assay.
-
In Vitro Sickle Red Blood Cell Adhesion Assay to VCAM-1
Objective: To quantify the adhesion of sickle red blood cells to the vascular cell adhesion molecule-1 (VCAM-1) under flow conditions.
Principle: This assay mimics the in vivo adhesion of sickle RBCs to the activated endothelium. Microfluidic channels are coated with VCAM-1, and whole blood or isolated RBCs are perfused through the channels. The number of adherent cells is then quantified.
Materials:
-
Whole blood collected in a sodium citrate (B86180) tube.
-
Microfluidic device with channels.
-
Recombinant human VCAM-1.
-
Phosphate-buffered saline (PBS).
-
Syringe pump.
-
Inverted microscope with a camera.
-
Image analysis software.
Procedure:
-
Microfluidic Channel Preparation:
-
Coat the microfluidic channels with VCAM-1 solution and incubate to allow the protein to adsorb to the surface.
-
Wash the channels with PBS to remove any unbound VCAM-1.
-
-
Cell Perfusion:
-
Dilute the whole blood sample with PBS.
-
Perfuse the diluted blood through the VCAM-1 coated channels at a defined shear stress using a syringe pump to mimic physiological blood flow.
-
-
Washing:
-
After the perfusion period, wash the channels with PBS to remove non-adherent cells.
-
-
Imaging and Quantification:
-
Capture images of the adherent cells in the microfluidic channels using an inverted microscope.
-
Use image analysis software to count the number of adherent red blood cells per unit area.
-
Compare the adhesion of treated versus untreated cells, or cells from different patient groups.
-
In Vitro Hemoglobin S (HbS) Polymerization Assay
Objective: To measure the delay time of HbS polymerization in vitro.
Principle: The polymerization of deoxygenated HbS can be monitored by an increase in the turbidity of the solution. The time it takes for polymerization to begin (the delay time) is a key parameter that can be influenced by anti-sickling agents.
Materials:
-
Purified HbS.
-
Phosphate (B84403) buffer (high molarity, e.g., 1.8 M).
-
Sodium dithionite (B78146) (to deoxygenate the HbS).
-
Spectrophotometer capable of measuring absorbance at 700 nm.
-
Temperature-controlled cuvette holder.
Procedure:
-
Sample Preparation:
-
Prepare a solution of purified HbS in a high molarity phosphate buffer.
-
Incubate the HbS solution with the test compound or vehicle control.
-
-
Initiation of Polymerization:
-
Place the HbS solution in a cuvette in a temperature-controlled spectrophotometer (e.g., 37°C).
-
Initiate deoxygenation and subsequent polymerization by adding a solution of sodium dithionite.
-
-
Monitoring Polymerization:
-
Immediately begin monitoring the change in absorbance at 700 nm over time. The increase in light scattering due to polymer formation will result in an increased absorbance.
-
-
Data Analysis:
-
Plot the absorbance at 700 nm versus time.
-
The delay time is determined as the time from the addition of dithionite to the point where the absorbance begins to rapidly increase.
-
Compare the delay times of HbS with and without the test compound to assess its anti-polymerization activity.
-
Experimental Workflow
The following diagram illustrates a general workflow for the preclinical screening of a potential anti-sickling therapeutic agent.
Conclusion
This compound represents a novel therapeutic approach for SCD by targeting the cGMP signaling pathway to potentially reduce vaso-occlusion. Early clinical data shows promising effects on biomarkers of cell adhesion and inflammation.[1][15] However, its clinical efficacy in reducing the frequency of VOCs and improving hematological parameters requires further investigation in larger, longer-term clinical trials.
In comparison, established therapies like hydroxyurea have a broad range of beneficial effects, including HbF induction and myelosuppression, but are associated with potential side effects. Newer agents such as crizanlizumab and voxelotor offer more targeted mechanisms of action, focusing on cell adhesion and HbS polymerization, respectively. L-glutamine provides an antioxidant-based therapeutic option.
The choice of therapeutic strategy for an individual with SCD will depend on the specific clinical phenotype, disease severity, and response to treatment. The continued development of novel agents like this compound, with distinct mechanisms of action, is crucial for expanding the therapeutic landscape and providing personalized treatment options for individuals living with Sickle Cell Disease.
References
- 1. Model‐informed drug development of voxelotor in sickle cell disease: Exposure‐response analysis to support dosing and confirm mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. L-glutamine for sickle cell disease: more than reducing redox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jbino.com [jbino.com]
- 5. Practical Guidance for the Use of Voxelotor in the Management of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitric Oxide Pathology and Therapeutics in Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-glutamine for sickle cell disease: Knight or pawn? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Real-World data on efficacy of L-glutamine in preventing sickle cell disease-related complications in pediatric and adult patients [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Voxelotor: A Hemoglobin S Polymerization Inhibitor for the Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of high performance liquid chromatography for routine estimation of haemoglobins A2 and F - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jadpro.com [jadpro.com]
- 16. cGMP modulation therapeutics for sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Preclinical Data on the PDE9 Inhibitor PF-04447943
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the preclinical data for PF-04447943, a selective phosphodiesterase 9 (PDE9) inhibitor. The following sections objectively compare its performance with alternative PDE9 inhibitors, supported by available experimental data. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development.
Mechanism of Action: Targeting the cGMP Signaling Pathway
This compound is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that primarily hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE9A, this compound increases intracellular levels of cGMP, a key second messenger involved in various physiological processes, including synaptic plasticity and neuronal function. Elevated cGMP levels are believed to enhance cognitive processes, making PDE9A inhibitors a therapeutic target for cognitive disorders such as Alzheimer's disease.[1][2] The results of preclinical studies on this compound are consistent with those of another structurally diverse PDE9 inhibitor, BAY73-6199, further supporting the therapeutic potential of PDE9 inhibition for cognitive dysfunction.[1][2]
Caption: Signaling pathway of this compound action.
Comparative In Vitro Potency and Selectivity
This compound demonstrates high affinity and selectivity for PDE9A across different species. The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound and comparator PDE9 inhibitors against a panel of phosphodiesterases.
| Compound | Target | Species | Ki (nM) | IC50 (nM) | Selectivity over other PDEs |
| This compound | PDE9A | Human | 2.8[2] | - | >1000-fold vs PDE1-8, 10, 11[2] |
| PDE9A | Rhesus | 4.5[2] | - | ||
| PDE9A | Rat | 18[2] | - | ||
| PDE1 | Human | 8600 | - | ||
| PDE5A | Human | 14980 | - | ||
| BAY 73-6691 | PDE9A | Human | - | 55 | >25-fold vs other PDEs[3] |
| PDE1C | Human | - | 1400 | ||
| BI 409306 | PDE9A | Human | - | 65[4] | Data not available |
| PDE9A | Rat | - | 168[4] |
Preclinical Efficacy in Cognitive Models
This compound has been evaluated in several rodent models of cognitive function, where it has been shown to enhance synaptic plasticity and improve performance in memory tasks.[2]
Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory. In a scopolamine-induced amnesia model in rats, this compound significantly improved performance.[2] While direct comparative studies are limited, BAY 73-6691 has also been reported to enhance long-term memory in an object recognition task.[1]
| Compound | Animal Model | Dosage | Effect on Recognition Memory |
| This compound | Rat (Scopolamine-induced deficit) | 3 mg/kg, p.o. | Significantly improved performance[2] |
| BAY 73-6691 | Rat | 0.3 and 3 mg/kg, p.o. | Tended to enhance long-term memory[4] |
Y-Maze Test
The Y-maze test is used to evaluate spatial working memory. This compound significantly improved cognitive performance in a mouse model of natural forgetting.[2]
| Compound | Animal Model | Dosage | Effect on Spatial Working Memory |
| This compound | Mouse (Natural forgetting) | 1-3 mg/kg, p.o. | Significantly improved performance[2] |
| BAY 73-6691 | Mouse (MK-801-induced deficit) | 1, 3, and 10 mg/kg | Attenuated short-term memory deficits[4] |
Effects on Central cGMP Levels
A key pharmacodynamic marker for PDE9 inhibitors is the elevation of cGMP in the central nervous system. Systemic administration of this compound has been shown to dose-dependently increase cGMP levels in the cerebrospinal fluid (CSF) of rats, indicating target engagement in the brain.[2]
| Compound | Animal Model | Dosage | Fold Increase in CSF cGMP (vs. Vehicle) |
| This compound | Rat | 1-30 mg/kg, p.o. | Dose-dependent increase[2] |
Experimental Protocols
Novel Object Recognition (NOR) Test
Objective: To assess recognition memory in rodents.
Caption: Experimental workflow for the Novel Object Recognition test.
Procedure:
-
Habituation: Rodents are individually habituated to an open-field arena for a set period (e.g., 5-10 minutes) in the absence of any objects.
-
Training (Familiarization) Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined duration (e.g., 5-10 minutes).
-
Retention Interval: The animal is returned to its home cage for a specific time (e.g., 1 hour to 24 hours).
-
Testing Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.
-
Data Analysis: A discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.
Y-Maze Spontaneous Alternation Test
Objective: To assess spatial working memory.
Procedure:
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure: The rodent is placed at the center of the maze and allowed to freely explore the three arms for a set duration (e.g., 8 minutes).
-
Data Collection: The sequence of arm entries is recorded. An "alternation" is defined as consecutive entries into the three different arms.
-
Data Analysis: The percentage of spontaneous alternation is calculated as (Number of alternations / (Total number of arm entries - 2)) * 100. A higher percentage of spontaneous alternation reflects better spatial working memory.
Measurement of cGMP in Cerebrospinal Fluid (CSF)
Objective: To quantify the levels of cGMP in rodent CSF as a biomarker of PDE9 inhibition.
Procedure:
-
Sample Collection: Following administration of the test compound, CSF is collected from anesthetized rodents, typically from the cisterna magna.
-
Sample Preparation: CSF samples are often purified using solid-phase extraction to remove interfering substances.
-
Quantification: cGMP levels are typically measured using sensitive analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: cGMP concentrations are calculated based on a standard curve and normalized to the sample volume.
Conclusion
The preclinical data for this compound strongly support its role as a potent and selective PDE9 inhibitor with the potential to enhance cognitive function. Its ability to increase central cGMP levels and improve performance in rodent models of learning and memory is consistent with its proposed mechanism of action. While direct comparative data with other PDE9 inhibitors in identical experimental settings are not always available, the existing evidence suggests that this compound has a promising preclinical profile. Further head-to-head studies would be beneficial to definitively establish its comparative efficacy and potency. This meta-analysis provides a foundational guide for researchers interested in the therapeutic potential of PDE9 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. The selective phosphodiesterase 9 (PDE9) inhibitor this compound (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclic nucleotide phosphodiesterase (PDE) isozymes as targets of the intracellular signalling network: benefits of PDE inhibitors in various diseases and perspectives for future therapeutic developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
Independent Validation of PF-04447943's Procognitive Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the procognitive effects of PF-04447943, a selective phosphodiesterase 9 (PDE9) inhibitor. It synthesizes preclinical and clinical data to offer a comprehensive overview of its efficacy in relation to other cognitive-enhancing agents. The preclinical promise of this compound stands in stark contrast to its clinical trial outcomes, a critical consideration for future research and development in this area.
Executive Summary
This compound demonstrated procognitive effects in various rodent models of memory and cognition.[1] By inhibiting PDE9, the compound elevates cyclic guanosine (B1672433) monophosphate (cGMP) levels in the brain, a mechanism believed to enhance synaptic plasticity.[1] However, a Phase 2 clinical trial in patients with mild to moderate Alzheimer's disease failed to show a significant improvement in cognitive function compared to placebo.[2] This discrepancy highlights the translational challenges in cognitive drug development. This guide presents the available data for this compound alongside comparators, including another PDE9 inhibitor, BAY73-6691, and the established acetylcholinesterase inhibitor, donepezil (B133215).
Mechanism of Action: PDE9 Inhibition
This compound is a potent and selective inhibitor of PDE9A, an enzyme that degrades cGMP. The proposed mechanism for its procognitive effects involves the enhancement of the nitric oxide (NO)-cGMP signaling pathway, which plays a crucial role in synaptic plasticity.
Preclinical Efficacy
This compound has been evaluated in several preclinical models of cognitive function, demonstrating improvements in memory and learning.
Rodent Models of Cognition
This compound showed significant procognitive effects in three distinct rodent models:
-
Mouse Y-Maze: This task assesses spatial working memory based on the natural tendency of mice to explore novel arms of a maze.
-
Mouse Social Recognition: This test evaluates short-term social memory by measuring the time a mouse spends investigating a familiar versus a novel mouse.
-
Rat Novel Object Recognition (Scopolamine-induced deficit): This model assesses recognition memory. A cognitive deficit is induced by the cholinergic antagonist scopolamine, and the ability of the compound to reverse this deficit is measured.[1]
Table 1: Summary of Preclinical Efficacy of this compound
| Model | Species | Cognitive Domain | Dosage (p.o.) | Key Finding | Reference |
| Y-Maze | Mouse | Spatial Working Memory | 1-3 mg/kg | Significantly improved spatial recognition memory. | [1] |
| Social Recognition | Mouse | Social Memory | 1-3 mg/kg | Significantly improved social recognition memory. | [1] |
| Novel Object Recognition | Rat | Recognition Memory | 3 mg/kg | Reversed scopolamine-induced cognitive deficit. | [1] |
Comparison with Other PDE9 Inhibitors
BAY73-6691 is another selective PDE9 inhibitor that has been studied for its procognitive effects.
Table 2: Preclinical Efficacy Comparison: this compound vs. BAY73-6691
| Compound | Model | Species | Dosage | Key Finding | Reference |
| This compound | Novel Object Recognition | Rat | 3 mg/kg p.o. | Reversed scopolamine-induced deficit. | [1] |
| BAY73-6691 | Novel Object Recognition | Rat | Not specified | Tended to enhance long-term memory. | [3] |
| This compound | Social Recognition | Mouse | 1-3 mg/kg p.o. | Improved social recognition memory. | [1] |
| BAY73-6691 | Social Recognition | Rat | 0.3-3 mg/kg p.o. | Enhanced acquisition, consolidation, and retention of long-term memory. | [4] |
Clinical Validation: A Disappointing Outcome
Despite the promising preclinical data, a Phase 2 clinical trial of this compound in patients with mild to moderate Alzheimer's disease did not meet its primary endpoint.
Phase 2 Study in Alzheimer's Disease
This multicenter, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound over 12 weeks.[2] The primary outcome was the change from baseline in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog).
Table 3: this compound Phase 2 Clinical Trial Results
| Outcome Measure | This compound (25 mg twice daily) | Placebo | Treatment Difference (90% CI) | p-value | Reference |
| ADAS-cog Change from Baseline | -1.91 (0.54) | -1.60 (0.50) | -0.31 (-1.52, 0.90) | Not significant | [2] |
The study concluded that 12 weeks of treatment with this compound did not lead to improvements in cognition, behavior, or global change compared with placebo.[2]
Comparison with Other Cognitive Enhancers in Clinical Trials
The failure of this compound is not an isolated event for PDE9 inhibitors. Another compound in this class, BI 409306, also failed to show efficacy in clinical trials for Alzheimer's disease and schizophrenia. In contrast, acetylcholinesterase inhibitors like donepezil have demonstrated modest but consistent benefits in cognitive function in Alzheimer's disease patients.
Table 4: Clinical Trial Outcomes of Various Cognitive Enhancers
| Compound | Target | Indication | Primary Outcome | Result | Reference |
| This compound | PDE9A | Alzheimer's Disease | ADAS-cog | No significant improvement | [2] |
| BI 409306 | PDE9A | Alzheimer's Disease | NTB Total z-score | No significant improvement | |
| Donepezil | Acetylcholinesterase | Alzheimer's Disease | ADAS-cog | Modest but significant improvement | [5] |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are crucial for the independent validation and replication of findings.
Novel Object Recognition (Rat)
This task assesses a rat's ability to recognize a novel object in a familiar environment.
-
Habituation: Rats are individually habituated to the testing arena (an open field box) for a set period in the absence of any objects.[6]
-
Training (Sample Phase): On the following day, rats are administered the cognitive impairing agent (e.g., scopolamine) followed by the test compound (e.g., this compound) or vehicle. They are then placed back in the arena, which now contains two identical objects, and allowed to explore for a defined period.[7]
-
Testing (Choice Phase): After a specific inter-trial interval, the rat is returned to the arena. This time, one of the original objects is replaced with a novel object. The time spent exploring the familiar versus the novel object is recorded. A higher exploration time for the novel object is indicative of successful memory of the familiar object.[6]
Mouse Y-Maze
This task is used to assess spatial working memory.
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure: The mouse is placed at the center of the maze and allowed to freely explore the arms for a defined period (e.g., 8 minutes).[8][9]
-
Measurement: The sequence of arm entries is recorded. A spontaneous alternation is defined as entries into all three arms on consecutive choices. The percentage of alternation is calculated as (number of alternations / (total number of arm entries - 2)) x 100.[9] A higher percentage of spontaneous alternation reflects better spatial working memory.[10]
Mouse Social Recognition
This task evaluates an animal's ability to remember a previously encountered conspecific.
-
Habituation: The test mouse is habituated to the testing cage.
-
First Exposure (Social Interaction 1): A juvenile "stimulus" mouse is introduced into the cage, and the amount of time the test mouse spends investigating the juvenile is recorded for a set duration.
-
Inter-trial Interval: The stimulus mouse is removed for a specific period.
-
Second Exposure (Social Interaction 2): The same juvenile mouse (familiar) or a novel juvenile mouse is reintroduced, and the investigation time is recorded again.
-
Measurement: A shorter investigation time during the second exposure to the familiar juvenile compared to the first exposure indicates social recognition memory.
Conclusion
The case of this compound serves as a significant case study in the field of cognitive enhancement drug discovery. While preclinical studies in rodent models provided a strong rationale for its procognitive potential through the PDE9-cGMP pathway, these findings did not translate to clinical efficacy in Alzheimer's disease. This guide highlights the critical need for robust and translatable preclinical models and a deeper understanding of the complexities of cognitive deficits in human neurodegenerative diseases. The failure of multiple PDE9 inhibitors in clinical trials suggests that targeting this mechanism alone may be insufficient to produce clinically meaningful cognitive improvement in conditions like Alzheimer's disease. Future research should focus on validating novel targets and employing translational biomarkers to bridge the gap between preclinical and clinical findings.
References
- 1. The selective phosphodiesterase 9 (PDE9) inhibitor this compound (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, this compound, in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Scopolamine infused into perirhinal cortex improves object recognition memory by blocking the acquisition of interfering object information - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Y-Maze Protocol [protocols.io]
- 9. mmpc.org [mmpc.org]
- 10. The Y-Maze for Assessment of Spatial Working and Reference Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Relevance of PF-04447943 Rodent Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the translational relevance of preclinical rodent studies involving PF-04447943, a potent and selective phosphodiesterase 9 (PDE9) inhibitor. By objectively comparing its performance with alternative compounds and examining its trajectory from animal models to human clinical trials, this document serves as a critical resource for understanding the challenges and opportunities in translating preclinical findings.
Mechanism of Action: Targeting the cGMP Signaling Pathway
This compound functions by inhibiting phosphodiesterase 9A (PDE9A), an enzyme that specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP).[1] Unlike the more widely studied PDE5, which primarily regulates cGMP produced via the nitric oxide (NO)-soluble guanylate cyclase (sGC) pathway, PDE9A predominantly targets cGMP generated through the natriuretic peptide (NP)-particulate guanylate cyclase (pGC) pathway.[2] By inhibiting PDE9A, this compound elevates intracellular cGMP levels, leading to the activation of cGMP-dependent protein kinase G (PKG) and subsequent downstream physiological effects.[1]
Preclinical Rodent Studies: Efficacy in Diverse Models
This compound has been evaluated in multiple rodent models, primarily for cognitive dysfunction and sickle cell disease (SCD). These studies provided the foundational data for its progression into human trials.
In rodent models, this compound demonstrated significant pro-cognitive effects. It was shown to enhance synaptic plasticity and improve memory, suggesting potential as a treatment for Alzheimer's disease.[3][4]
Comparative Efficacy Data in Rodent Cognition Models
| Model Type | Species | Dosing (p.o.) | Key Finding | Citation |
| Scopolamine-Induced Deficit (Novel Object Recognition) | Rat | 1 - 3 mg/kg | Significantly improved performance and episodic memory. | [3][5] |
| Y-Maze (Spatial Recognition) | Mouse | 1 mg/kg | Enhanced recognition memory. | [6] |
| Social Recognition Memory | Mouse | 1 mg/kg | Significantly reduced time with familiar mouse, indicating memory enhancement. | [6] |
| Morris Water Maze (Spatial Memory) | Mouse | 3.2 mg/kg | Improved spatial memory and decreased distance to the hidden platform. | [5] |
Experimental Protocol: Novel Object Recognition (NOR) in Rats
-
Objective: To assess deficits in episodic memory.
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: A circular open-field arena.
-
Procedure:
-
Habituation: Rats are allowed to explore the empty arena for a set period over 2-3 days.
-
Training (T1): Two identical objects are placed in the arena, and the rat is allowed to explore for 5 minutes. Scopolamine (a compound that induces memory deficits) is administered prior to this phase. This compound or a vehicle is administered before scopolamine.
-
Testing (T2): After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring the novel versus the familiar object is recorded.
-
-
Data Analysis: A recognition index is calculated as the proportion of time spent exploring the novel object relative to the total exploration time. A significantly higher index in the drug-treated group compared to the scopolamine-only group indicates cognitive improvement.[5]
In transgenic mouse models of SCD, this compound was evaluated for its potential to mitigate vaso-occlusion, a hallmark of the disease.
Efficacy Data in a Sickle Cell Disease Mouse Model
| Model Type | Species | Dosing | Key Finding | Citation |
| Townes-HbSS Mouse Model | Mouse | 10 mg/kg/day (with Hydroxyurea) | Reduced microvascular stasis (occlusion) after hypoxic challenge. | [7][8] |
| TNF-α Treated Mice | Mouse | N/A | Improved pharmacodynamic markers, including reduced cellular aggregates. | [9] |
Comparison with Alternatives
The translational relevance of this compound can be better understood by comparing it to alternative compounds investigated for the same indications.
While this compound showed promise in rodents, its clinical development for Alzheimer's disease highlights a significant translational failure.
Comparison of PDE9 Inhibitors for Cognition
| Compound | Preclinical (Rodent) Efficacy | Clinical (Human) Efficacy | Status | Citation |
| This compound | Positive: Improved memory and synaptic plasticity in multiple models. | Negative: Phase 2 trial in mild-to-moderate Alzheimer's did not meet primary endpoints for cognition or behavior. | Development for AD Halted | [3][10] |
| BAY73-6199 | Positive: Findings consistent with this compound; enhanced LTP in hippocampal slices from old rats. | Not extensively trialed for Alzheimer's. | Preclinical/Investigational | [3][4] |
In SCD, the comparison focuses on the standard of care, hydroxyurea, and a newer PDE9 inhibitor, IMR-687, which was designed with different properties.
Comparison of Therapies for Sickle Cell Disease
| Compound | Mechanism of Action | Key Preclinical Finding | CNS Penetration | Clinical Status | Citation |
| This compound | PDE9 Inhibition | Reduces microvascular stasis in mice. | High: Brain-permeable. | Phase 1b completed; showed positive biomarker changes. | [7][11] |
| IMR-687 (Tuvidin) | PDE9 Inhibition | Reduces sickling and immune cell activation in mice; greater effect than hydroxyurea. | Low: Designed to limit CNS exposure. | Phase 2b ongoing. | [7][8] |
| Hydroxyurea | Pleiotropic (e.g., increases HbF, NO donor) | Reduces vessel occlusion in mice. | High | Approved, Standard of Care | [7][12] |
A key differentiator for SCD therapies is CNS penetration. While high brain exposure was desirable for Alzheimer's, a peripherally-restricted agent like IMR-687 may offer a better safety profile for a non-CNS disease like SCD by avoiding potential on-target neurological side effects.[7][8]
Assessment of Translational Relevance
The story of this compound is a tale of two distinct translational outcomes, dependent entirely on the therapeutic indication.
-
Cognitive Dysfunction: A Translational Failure: The robust and positive cognitive data from multiple rodent models did not translate to efficacy in a Phase 2 human trial for Alzheimer's disease.[10] This disconnect underscores the limitations of current rodent models in capturing the multifaceted pathology of human neurodegenerative diseases. The failure highlights the "valley of death" between promising preclinical data and successful clinical application.
-
Sickle Cell Disease: A More Promising Translation: In contrast, the preclinical findings for SCD appear to be more translationally relevant. The effects observed in mouse models—specifically the modulation of pathways involved in vaso-occlusion—were mirrored by biomarker changes in a Phase 1b study in stable SCD patients.[11][13] The study showed that this compound significantly reduced circulating monocyte-platelet and neutrophil-platelet aggregates, which are implicated in vaso-occlusion.[13] This suggests that the rodent models for SCD, at least for these specific endpoints, are more predictive of human biological response.
Conclusion
The preclinical development of this compound serves as a powerful case study in the assessment of translational relevance. The rodent studies, while methodologically sound and producing clear, positive results, were only predictive for the therapeutic area where the underlying biology of the animal model more closely recapitulated the targeted human pathophysiology (i.e., vaso-occlusive biomarkers in SCD). The failure in Alzheimer's disease reiterates the critical need for more predictive animal models and a deeper understanding of species-specific differences in complex diseases. For drug developers, the journey of this compound emphasizes that the translational relevance of preclinical data is not absolute but is critically dependent on the specific disease context.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The selective phosphodiesterase 9 (PDE9) inhibitor this compound (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. apexbt.com [apexbt.com]
- 7. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease | Haematologica [haematologica.org]
- 9. researchgate.net [researchgate.net]
- 10. A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, this compound, in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sickle-cell.com [sickle-cell.com]
- 13. PF‐04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
a PF-04447943's performance in different Alzheimer's disease models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the phosphodiesterase 9A (PDE9A) inhibitor PF-04447943's performance in various Alzheimer's disease (AD) models. Its efficacy is compared with other PDE inhibitors that have been investigated for AD, supported by experimental data from preclinical and clinical studies.
Executive Summary
This compound, a potent and selective PDE9A inhibitor, demonstrated promising results in preclinical rodent models of Alzheimer's disease, showing improvements in cognitive function, enhancement of synaptic plasticity, and prevention of dendritic spine loss.[1][2] The mechanism of action involves the elevation of cyclic guanosine (B1672433) monophosphate (cGMP) in the brain, a key second messenger in signaling pathways related to synaptic function.[1][3] However, these encouraging preclinical findings did not translate into clinical efficacy. In a Phase 2 clinical trial involving patients with mild to moderate AD, this compound failed to show any significant improvement in cognition, behavior, or global clinical impression when compared to placebo.[1][3] This disconnect between preclinical and clinical results is also observed with another PDE9A inhibitor, BI-409306, which was also unsuccessful in clinical trials for AD.[4][5][6] In contrast, inhibitors of other phosphodiesterase subtypes, such as the PDE3 inhibitor cilostazol (B1669032) and the PDE5 inhibitor sildenafil, have shown some positive signals in both preclinical and clinical settings, suggesting that targeting different PDE enzymes may offer alternative therapeutic avenues.
Comparative Performance of PDE Inhibitors in Alzheimer's Disease Models
The following tables summarize the quantitative data from key preclinical and clinical studies of this compound and other relevant phosphodiesterase inhibitors.
Preclinical Performance in Rodent Models
| Compound | Animal Model | Key Findings | Citation(s) |
| This compound | Tg2576 Mice | Prevents decreases in dendritic spine density in the hippocampus. | [1][3] |
| C57BL/6J Mice | Y-Maze: Significantly improved spatial recognition memory. | [2][7] | |
| C57BL/6J Mice | Social Recognition: Significantly improved social recognition memory. | [2][7] | |
| Sprague-Dawley Rats | Novel Object Recognition (Scopolamine-induced deficit): Significantly improved performance at 1-3 mg/kg. | [2][7] | |
| BI-409306 | Rats | Increased hippocampal Long-Term Potentiation (LTP) and improved performance in an episodic memory task. | [6] |
| Cilostazol | SAMP8 Mice | Increased the number of pCREB+ cells in the hippocampus. | |
| C57BL/6J Mice (Aβ25–35 injected) | Prevented Aβ-induced immunoreactivity of Aβ and phosphorylated tau, and suppressed microglia activation. | ||
| Sildenafil | Tg2576 Mice | Completely reversed cognitive impairment in the Morris water maze and fear conditioning tasks. Reduced tau hyperphosphorylation. Increased levels of brain-derived neurotrophic factor (BDNF) and Arc protein in the hippocampus without affecting Aβ burden. | [8][9] |
Clinical Performance in Alzheimer's Disease Patients
| Compound | Clinical Trial Identifier | Phase | Key Findings | Citation(s) |
| This compound | NCT00930059 | 2 | No statistically significant improvement in ADAS-cog, NPI, or CGI-I scores compared to placebo after 12 weeks of treatment. | [1][3] |
| BI-409306 | NCT02240693, NCT02337907 | 2 | No significant changes in the Neuropsychological Test Battery (NTB) total composite z-score at week 12 compared with placebo. No treatment benefit was observed in secondary endpoints including CDR-SB, ADAS-Cog11, and ADCS-ADL. | [4][5] |
| Cilostazol | NCT02491268 (COMCID study) | 2 | Did not yield improvements in the primary outcome measure, the Mini-Mental State Examination (MMSE) score. | [1] |
| Sildenafil | - | Observational Study | Sildenafil use was significantly associated with a 69% reduced risk of AD in a large-scale analysis of insurance claims data. | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Preclinical Behavioral Assays
-
Mouse Y-Maze Spatial Recognition Memory Test: This task assesses spatial working memory. The maze consists of three identical arms. A mouse is placed in one arm and allowed to explore the maze freely for a set period (e.g., 8 minutes). The sequence of arm entries is recorded. Spontaneous alternation is defined as successive entries into the three different arms. A higher percentage of spontaneous alternations is indicative of better spatial working memory.[11][12][13][14][15]
-
Mouse Social Recognition Test: This test evaluates social memory. A subject mouse is first habituated to a testing cage. A juvenile "stimulus" mouse is then introduced for a period of social interaction (e.g., 5 minutes). After a retention interval, the subject mouse is re-exposed to the familiar stimulus mouse along with a novel juvenile mouse. The time spent interacting with each stimulus mouse is recorded. A preference for the novel mouse indicates successful social recognition memory.[5][6][7][16][17]
-
Rat Novel Object Recognition Test (Scopolamine-induced deficit): This test assesses recognition memory. On the first day, rats are habituated to an open-field arena. On the second day (training phase), two identical objects are placed in the arena, and the rat is allowed to explore them for a set duration. To induce a memory deficit, scopolamine (B1681570) is administered prior to the training phase. After a retention interval, one of the familiar objects is replaced with a novel object (testing phase). The time spent exploring each object is measured. A preference for the novel object indicates intact recognition memory.[3][18][19][20][21]
Ex Vivo/In Vitro Assays
-
Hippocampal Slice Long-Term Potentiation (LTP) Recording: This technique measures synaptic plasticity. Thin slices of the hippocampus are prepared and maintained in artificial cerebrospinal fluid (aCSF). A stimulating electrode is placed to activate a presynaptic pathway (e.g., Schaffer collaterals), and a recording electrode measures the postsynaptic response (field excitatory postsynaptic potential, fEPSP) in the dendrites of postsynaptic neurons (e.g., CA1 pyramidal cells). A baseline of synaptic transmission is established with low-frequency stimulation. LTP is then induced by applying a high-frequency stimulation protocol (e.g., theta-burst stimulation). A sustained increase in the fEPSP amplitude following the high-frequency stimulation indicates the induction of LTP.[1][8][9][22][23]
-
Dendritic Spine Density Measurement in Tg2576 Mice: This method quantifies changes in synaptic structures. Neurons in the hippocampus of Tg2576 mice are visualized using fluorescent labeling techniques (e.g., Golgi staining or expression of fluorescent proteins). High-resolution confocal or two-photon microscopy is used to acquire Z-stack images of dendritic segments. The number of dendritic spines along a defined length of the dendrite is counted and expressed as spines per micrometer.[24][25][26][27][28]
Clinical Trial Methodologies
-
This compound Phase 2 Trial (NCT00930059): This was a multicenter, double-blind, placebo-controlled, parallel-group study in subjects with mild to moderate probable Alzheimer's disease.[29] Patients were randomized to receive either 25 mg of this compound or a placebo orally twice daily for 12 weeks.[1] The primary outcome measure was the change from baseline in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog). Secondary outcomes included the Neuropsychiatric Inventory (NPI) and the Clinical Global Impression-Improvement (CGI-I) scale.[1][3]
-
BI-409306 Phase 2 Trials (NCT02240693 & NCT02337907): These were two multicenter, double-blind, parallel-group, randomized controlled studies.[30][31] Patients with prodromal or mild AD were randomized to receive one of four oral doses of BI-409306 (10-50 mg daily) or a placebo for 12 weeks.[4] The primary efficacy endpoint was the change from baseline in the Neuropsychological Test Battery (NTB) total z-score after 12 weeks.[4][30]
-
Cilostazol COMCID Study (NCT02491268): This was an investigator-initiated, double-blind, phase 2 randomized clinical trial.[4][32][33] Participants with mild cognitive impairment received either 50 mg of cilostazol or a placebo orally twice daily for up to 96 weeks.[34] The primary endpoint was the change in the total Mini-Mental State Examination (MMSE) score from baseline.[4][32]
Visualizations
Signaling Pathway of PDE9A Inhibition
Caption: PDE9A inhibition by this compound increases cGMP levels, promoting synaptic plasticity.
Experimental Workflow for Preclinical Cognitive Testing
Caption: Workflow for evaluating cognitive effects of compounds in rodent models.
Logical Relationship of Preclinical to Clinical Outcomes for PDE9A Inhibitors
Caption: Disconnect between promising preclinical data and negative clinical trial results for PDE9A inhibitors.
References
- 1. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Development of novel tasks for studying view-invariant object recognition in rodents: Sensitivity to scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A multicenter, randomized, placebo-controlled trial for cilostazol in patients with mild cognitive impairment: The COMCID study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. en.bio-protocol.org [en.bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. bio-protocol.org [bio-protocol.org]
- 8. youtube.com [youtube.com]
- 9. LTP experiments on Acute Hippocampus Slices | www.multichannelsystems.com [multichannelsystems.com]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. Y-Maze Protocol [protocols.io]
- 12. mmpc.org [mmpc.org]
- 13. noldus.com [noldus.com]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. cyagen.com [cyagen.com]
- 16. Automated Three-Chambered Social Approach Task for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. files01.core.ac.uk [files01.core.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]
- 23. funjournal.org [funjournal.org]
- 24. Quantification of the density and morphology of dendritic spines and synaptic protein distribution using Thy1-YFP transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. jneurosci.org [jneurosci.org]
- 26. Dendritic Spine Abnormalities in Amyloid Precursor Protein Transgenic Mice Demonstrated by Gene Transfer and Intravital Multiphoton Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. An Automated Pipeline for Dendrite Spine Detection and Tracking of 3D Optical Microscopy Neuron Images of In Vivo Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 29. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 30. Evaluation of the efficacy, safety and tolerability of orally administered BI 409306, a novel phosphodiesterase type 9 inhibitor, in two randomised controlled phase II studies in patients with prodromal and mild Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Evaluation of the efficacy, safety and tolerability of orally administered BI 409306, a novel phosphodiesterase type 9 inhibitor, in two randomised controlled phase II studies in patients with prodromal and mild Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. Efficacy and Safety of Cilostazol in Mild Cognitive Impairment: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PF-04447943 and Standard of Care in Sickle Cell Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational drug PF-04447943 against the current standard of care for sickle cell disease (SCD). The information is based on available preclinical and early-phase clinical data for this compound and established clinical trial data for standard-of-care therapies.
Executive Summary
Sickle cell disease is a genetic blood disorder characterized by chronic hemolysis, vaso-occlusive crises (VOCs), and progressive organ damage. While the standard of care has evolved to include disease-modifying therapies and, more recently, curative gene therapies, there remains a need for novel therapeutic approaches. This compound, a phosphodiesterase 9 (PDE9) inhibitor, was investigated as a potential treatment for SCD. Its mechanism of action focuses on enhancing the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, which is impaired in SCD and contributes to vaso-occlusion. This guide presents a head-to-head comparison of this compound, based on Phase 1b clinical trial data, with established standard-of-care treatments for SCD, including hydroxyurea (B1673989), L-glutamine, crizanlizumab, voxelotor (B611706), and the recently approved gene therapies, Casgevy™ (exagamglogene autotemcel) and Lyfgenia™ (lovotibeglogene autotemcel).
Mechanism of Action
The therapeutic approaches to sickle cell disease target different aspects of its pathophysiology, from inducing fetal hemoglobin to preventing cell adhesion and, ultimately, correcting the underlying genetic defect.
| Therapy | Mechanism of Action |
| This compound | A selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE9A, this compound increases intracellular cGMP levels, which is thought to promote vasodilation and reduce the adhesion of blood cells to the endothelium, thereby mitigating vaso-occlusion.[1][2][3] |
| Hydroxyurea | Increases the production of fetal hemoglobin (HbF), which interferes with the polymerization of sickle hemoglobin (HbS).[4][5][6] It also has myelosuppressive effects, reducing the number of circulating neutrophils and their adhesion to the vascular endothelium.[5] |
| Crizanlizumab | A monoclonal antibody that binds to P-selectin, a cell adhesion molecule expressed on the surface of activated endothelial cells and platelets. By blocking P-selectin, crizanlizumab inhibits the adhesion of sickled red blood cells and leukocytes to the blood vessel wall, a key step in the initiation of vaso-occlusive crises.[7] |
| Voxelotor | A hemoglobin S (HbS) polymerization inhibitor. It binds to HbS with high affinity, increasing its oxygen affinity and thereby preventing the polymerization that leads to red blood cell sickling.[8][9][10][11][12] |
| Casgevy™ | A cell-based gene therapy that uses CRISPR/Cas9 technology to edit a patient's own hematopoietic stem cells. The editing process reduces the expression of BCL11A, a gene that suppresses fetal hemoglobin (HbF) production in adults. This leads to increased production of HbF, which prevents the sickling of red blood cells.[13][14][15][16] |
| Lyfgenia™ | A cell-based gene therapy that uses a lentiviral vector to insert a modified β-globin gene (βA-T87Q) into a patient's hematopoietic stem cells. This modified gene produces anti-sickling hemoglobin (HbAT87Q), which functions similarly to normal adult hemoglobin (HbA) and prevents red blood cell sickling.[17][18][19][20][21] |
Signaling Pathway of this compound in Sickle Cell Disease
Caption: Mechanism of action of this compound in enhancing cGMP signaling.
Clinical Efficacy
Direct comparative efficacy data from advanced-phase trials for this compound in sickle cell disease are not publicly available, as its development for this indication did not proceed past Phase 1. The following table summarizes the available efficacy data for this compound from its Phase 1b trial and pivotal trial data for the standard of care.
| Therapy | Key Efficacy Endpoints |
| This compound | In a Phase 1b trial, this compound (25 mg twice daily) for 29 days significantly reduced biomarkers associated with vaso-occlusion compared to baseline.[2][3] This included a reduction in the number and size of circulating monocyte-platelet and neutrophil-platelet aggregates.[2][3] Levels of soluble E-selectin, a marker of endothelial activation, were also reduced.[2][3] The trial was not powered to assess clinical outcomes like the rate of vaso-occlusive crises.[2][3] |
| Hydroxyurea | Reduces the frequency of painful crises by approximately 50%.[5][22] It also decreases the incidence of acute chest syndrome and the need for blood transfusions.[4][5] Long-term use is associated with improved survival.[4][6] |
| Crizanlizumab | In the SUSTAIN trial, crizanlizumab (5 mg/kg) reduced the median annual rate of sickle cell-related pain crises by 45.3% compared to placebo. However, the subsequent STAND trial did not show a significant difference in the annualized rates of vaso-occlusive crises between crizanlizumab and placebo.[7][23] |
| Voxelotor | In the HOPE trial, voxelotor (1500 mg) resulted in a hemoglobin response (increase of >1 g/dL from baseline at 24 weeks) in 51.1% of patients, compared to 6.5% in the placebo group.[9] It also led to significant reductions in markers of hemolysis.[8][10] |
| Casgevy™ | In a Phase 3 study, 97% of evaluable patients with severe sickle cell disease were free of vaso-occlusive crises for at least 12 consecutive months. |
| Lyfgenia™ | In clinical trials, over 85% of evaluable patients achieved complete resolution of vaso-occlusive events, with this effect being maintained for a median of over 3.5 years.[17] All pediatric patients in the trial achieved complete resolution of VOCs.[17] |
Safety and Tolerability
The safety profiles of these treatments vary, reflecting their different mechanisms of action and modes of administration.
| Therapy | Common Adverse Events | Serious Adverse Events |
| This compound | In the Phase 1b trial, this compound was generally well-tolerated.[2][3] | No treatment-related serious adverse events were reported.[2][3] |
| Hydroxyurea | Myelosuppression (neutropenia, anemia, thrombocytopenia), gastrointestinal symptoms.[4][5] | Increased risk of infections due to myelosuppression.[4] |
| Crizanlizumab | Infusion-related reactions, arthralgia, back pain, nausea, pyrexia, abdominal pain.[24] | Serious infusion-related reactions.[24] |
| Voxelotor | Headache, diarrhea, abdominal pain, nausea, fatigue, rash, pyrexia.[9] | Hypersensitivity reactions.[9] |
| Casgevy™ | Low levels of platelets and white blood cells, mouth sores, nausea, musculoskeletal pain, abdominal pain, vomiting, febrile neutropenia, headache, and itching, which are related to the myeloablative conditioning regimen.[16] | |
| Lyfgenia™ | Adverse events are primarily related to the myeloablative conditioning regimen and include mucositis, febrile neutropenia, and decreased appetite. | A boxed warning for hematologic malignancy has been issued by the FDA.[18][19] |
Experimental Protocols
This compound Phase 1b Clinical Trial (NCT02114203)
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with stable sickle cell disease, with or without hydroxyurea co-administration.[3]
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[3]
Participants: Patients with stable SCD aged 18-65 years.[3]
Treatment: Patients were randomized to receive twice-daily this compound (5 mg or 25 mg) or placebo for up to 29 days.[3] A subset of patients was also on a stable dose of hydroxyurea.[3]
Assessments:
-
Safety: Monitored through adverse event reporting, laboratory tests, vital signs, and electrocardiograms.
-
Pharmacokinetics: Blood samples were collected at various time points to determine the plasma concentration of this compound.[3]
-
Pharmacodynamics/Biomarkers: Blood samples were analyzed for changes in biomarkers of vaso-occlusion, including circulating leukocyte-platelet aggregates and soluble E-selectin.[2][3]
Experimental Workflow: this compound Phase 1b Trial
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. PF‐04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cssicklecell.org [cssicklecell.org]
- 5. Hydroxyurea in Sickle Cell Disease: Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Current Role of Hydroxyurea in the Treatment of Sickle Cell Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hcplive.com [hcplive.com]
- 8. Voxelotor in adolescents and adults with sickle cell disease (HOPE): long-term follow-up results of an international, randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FDA approves voxelotor for sickle cell disease | FDA [fda.gov]
- 10. hcplive.com [hcplive.com]
- 11. Complete 72-Week Results from Phase 3 HOPE Study of Oxbryta® (voxelotor) Tablets Published in The Lancet Haematology Show Significantly Improved Hemoglobin, Hemolysis and Overall Health Status in Sickle Cell Disease Patients - BioSpace [biospace.com]
- 12. sicklecellanemianews.com [sicklecellanemianews.com]
- 13. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 14. sicklecellanemianews.com [sicklecellanemianews.com]
- 15. CASGEVY (Exagamglogene Autotemcel) [childrenshospital.org]
- 16. cgtlive.com [cgtlive.com]
- 17. sicklecellanemianews.com [sicklecellanemianews.com]
- 18. lyfgenia.com [lyfgenia.com]
- 19. bluebird bio Presents Positive Long-Term Data On LYFGENIA™ (lovotobegligene autotemcel) Gene Therapy for Sickle Cell Disease at 66th American Society of Hematology (ASH) Annual Meeting and Exposition - bluebird bio, Inc. [investor.bluebirdbio.com]
- 20. lyfgeniahcp.com [lyfgeniahcp.com]
- 21. LYFGENIA™ (gene therapy) – TIF [thalassaemia.org.cy]
- 22. digitalcommons.wayne.edu [digitalcommons.wayne.edu]
- 23. Crizanlizumab with or without hydroxyurea in patients with sickle cell disease (STAND): primary analyses from a placebo-controlled, randomised, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of PF-04447943
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides a comprehensive, step-by-step procedure for the safe disposal of PF-04447943, a potent and selective phosphodiesterase 9A (PDE9A) inhibitor. Given that a specific Safety Data Sheet (SDS) with detailed disposal instructions is not publicly available, this compound should be treated as a potentially hazardous chemical of unknown toxicity. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.
I. Chemical and Safety Data
Below is a summary of the known properties of this compound. This information is crucial for safe handling and in the event of a spill.
| Property | Value | Citation |
| Chemical Name | 6-((3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | [1] |
| CAS Number | 1082744-20-4 | [1] |
| Molecular Formula | C₂₀H₂₅N₇O₂ | [1] |
| Molecular Weight | 395.46 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Solubility | DMSO: 50 mg/mL | [1] |
| Storage Temperature | -20°C | [1] |
| Known Hazards | WGK 3 (severe hazard to water) | [1] |
| Storage Class | 13 - Non Combustible Solids | [1] |
II. Personal Protective Equipment (PPE)
Due to the unknown hazard profile of this compound, it is critical to handle it as a particularly hazardous substance. Always wear the following PPE:
-
Safety Goggles: To protect against splashes.
-
Lab Coat: To prevent skin contact.
-
Chemically Resistant Gloves: To avoid direct contact with the compound.
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2]
III. Step-by-Step Disposal Procedure
The disposal of novel research chemicals like this compound must be managed through your institution's hazardous waste program.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2]
-
Waste Segregation:
-
Solid Waste: All contaminated materials such as weigh paper, pipette tips, tubes, and gloves should be collected in a designated hazardous solid chemical waste container.[2]
-
Liquid Waste: Any residual powder or unused stock solutions should be disposed of as liquid hazardous waste.[2] Do not mix with other incompatible waste streams.
-
-
Waste Container Labeling:
-
On-Site Accumulation:
-
Arrange for Disposal:
-
Follow your institution's specific procedures for requesting a chemical waste pickup from the EHS department.[2]
-
Provide them with all available information about the compound.
-
IV. Spill Response
In the event of a spill, treat it as a major incident:
-
Evacuate the immediate area.
-
Notify your supervisor and institutional EHS department.
-
Follow their specific procedures for hazardous chemical spills.[2]
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure, the following diagrams illustrate the logical workflow and key decision points.
Caption: Disposal Workflow for this compound.
Caption: Spill Response Decision Tree.
References
Essential Safety and Handling Protocols for PF-04447943
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper environmental stewardship is paramount when handling PF-04447943, a potent and selective phosphodiesterase 9A (PDE9A) inhibitor.[1] Adherence to the following operational and disposal plans is critical for minimizing risks and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully familiar with the appropriate personal protective equipment (PPE).[1]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Ensure an eyewash station and safety shower are readily accessible.[1]
Personal Protective Equipment (PPE) Summary:
| PPE Category | Item | Specifications |
| Eye/Face Protection | Chemical Safety Goggles & Face Shield | Must be worn to protect from splashes.[1] |
| Skin Protection | Chemically Resistant Gloves | Nitrile rubber gloves are recommended.[1] |
| Lab Coat | A standard lab coat is necessary to prevent skin contact.[1] | |
| Other Protective Clothing | Use as necessary to prevent skin contact.[1] | |
| Respiratory Protection | NIOSH-approved Respirator | Required if working with the powdered form or generating aerosols.[1] |
Accidental Exposure Measures
In the event of accidental exposure, follow these procedures immediately:
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting.[1] |
For all cases of significant exposure, seek immediate medical attention.[1]
Procedural Workflow for Handling and Disposal
The following diagram outlines the essential steps for safely handling and disposing of this compound.
Disposal Plan
The disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations.[1] As a potent pharmaceutical compound, it should not be disposed of in standard trash or sewer systems.[1]
General Disposal Guidelines:
-
Waste Identification : All waste materials containing this compound, including unused product, contaminated lab supplies (e.g., pipette tips, vials), and spill cleanup materials, must be classified as chemical or pharmaceutical waste.[1]
-
Packaging : Collect waste in a designated, chemically compatible, and leak-proof container. Ensure the container is clearly labeled with "Hazardous Waste," the chemical name "Edelinontrine (this compound)," and any other required hazard warnings. Keep the container securely sealed when not in use.[1]
-
Storage : Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, pending collection.[1]
-
Professional Disposal : Arrange for the collection and disposal of the waste through a licensed professional waste disposal service.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
